3-(3-Thienyl)-DL-alanine
Description
The exact mass of the compound 3-(3-Thienyl)-DL-alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Thienyl)-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Thienyl)-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZSAUUYAGTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299715 | |
| Record name | alpha-Amino-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-48-1 | |
| Record name | α-Amino-3-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-3-Thienyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Amino-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-3-THIENYL-DL-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JFN8FLJ5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Thienyl)-DL-alanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which incorporates a thiophene ring in place of the phenyl group of phenylalanine, imparts distinct chemical and physical properties that make it a valuable building block for the synthesis of novel peptides, pharmaceuticals, and functional materials.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Thienyl)-DL-alanine, detailed synthetic methodologies, and a discussion of its current and potential applications.
Chemical and Physical Properties
The defining feature of 3-(3-Thienyl)-DL-alanine is the presence of a 3-thienyl group attached to the β-carbon of the alanine backbone.[1] This five-membered aromatic heterocycle containing a sulfur atom introduces unique electronic and steric characteristics compared to its proteinogenic analogue, phenylalanine.[1]
Core Molecular Attributes
A summary of the key chemical and physical properties of 3-(3-Thienyl)-DL-alanine is presented in the table below. It is important to note that while experimental data for the DL-racemic mixture is limited in publicly available literature, the provided information is based on a combination of data for the racemic mixture, its individual enantiomers, and closely related isomers, alongside computed values.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| CAS Number | 3685-48-1 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data for the 2-thienyl L-isomer suggests a melting point in the range of 255-263 °C (with decomposition). A specific experimental value for the 3-thienyl DL-racemic mixture is not readily available. | |
| Solubility | Soluble in water.[3] Data for the closely related 3-(2-thienyl)-D-alanine indicates a solubility of ≥ 5 mg/mL in water.[4] | |
| Computed XLogP3 | -1.7 | [2] |
| Computed Topological Polar Surface Area | 91.6 Ų | [2] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} Figure 1: Chemical structure of 3-(3-Thienyl)-DL-alanine.
Synthesis of 3-(3-Thienyl)-DL-alanine
The synthesis of 3-(3-Thienyl)-DL-alanine can be achieved through various established methods for amino acid synthesis. A common and effective approach is the Strecker synthesis or variations thereof, starting from 3-thienylacetaldehyde, or the condensation of a malonic ester derivative with a suitable thienyl halide.[5][6] Below is a generalized protocol based on the well-established diethyl acetamidomalonate condensation method.[5][6]
Experimental Protocol: Diethyl Acetamidomalonate Condensation
Causality Behind Experimental Choices: This method is favored for its reliability and the relative accessibility of the starting materials. Diethyl acetamidomalonate serves as a robust nucleophile after deprotonation, readily reacting with the electrophilic 3-(bromomethyl)thiophene. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting the malonic ester derivative to the final amino acid.
Step 1: Preparation of the Sodium Salt of Diethyl Acetamidomalonate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.
-
To the cooled sodium ethoxide solution, add diethyl acetamidomalonate portion-wise with stirring. The formation of the sodium salt results in a clear solution or a fine suspension.
Step 2: Alkylation with 3-(Bromomethyl)thiophene
-
To the solution of the sodium salt of diethyl acetamidomalonate, add 3-(bromomethyl)thiophene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
-
After cooling the reaction mixture, remove the ethanol under reduced pressure.
-
To the residue, add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux. This step achieves both the hydrolysis of the ester and amide functionalities and the decarboxylation of the resulting malonic acid derivative.
-
Continue heating until the evolution of carbon dioxide ceases.
Step 4: Isolation and Purification of 3-(3-Thienyl)-DL-alanine
-
Cool the acidic solution and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
Collect the crude 3-(3-Thienyl)-DL-alanine by vacuum filtration and wash with cold water and then a small amount of cold ethanol or acetone.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: Generalized workflow for the synthesis of 3-(3-Thienyl)-DL-alanine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(3-Thienyl)-DL-alanine is expected to show characteristic signals for the protons of the thienyl ring, the α-proton, and the β-protons of the alanine backbone. The chemical shifts will be influenced by the solvent used. In a deuterated solvent like D₂O, the amine and carboxylic acid protons will exchange with deuterium and may not be observed.
-
Thienyl Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 3-substituted thiophene.
-
α-Proton: A triplet or doublet of doublets (depending on the coupling with the β-protons) in the region of δ 3.5-4.0 ppm.
-
β-Protons: A multiplet or two separate signals in the region of δ 3.0-3.5 ppm, coupled to the α-proton and potentially showing diastereotopicity.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm.
-
Thienyl Carbons: Four signals in the aromatic region (δ 120-140 ppm), corresponding to the four carbons of the thiophene ring.
-
α-Carbon: A signal around δ 50-60 ppm.
-
β-Carbon: A signal in the upfield region, typically around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 3-(3-Thienyl)-DL-alanine. As a zwitterionic solid, the spectrum will display:
-
N-H Stretching: Broad absorption in the region of 3000-3200 cm⁻¹ due to the ammonium group (NH₃⁺).
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carboxylate group (COO⁻) around 1550-1650 cm⁻¹.
-
N-H Bending: A band around 1500-1600 cm⁻¹.
-
C-S Stretching: A weaker absorption characteristic of the thiophene ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.
Applications and Future Perspectives
The unique structural features of 3-(3-Thienyl)-DL-alanine make it a versatile building block in various scientific disciplines.
-
Peptide Synthesis and Drug Discovery: The incorporation of 3-(3-Thienyl)-DL-alanine into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and altered receptor binding affinities.[7] The thiophene ring can participate in different non-covalent interactions compared to a phenyl ring, potentially leading to improved pharmacological profiles. It is a valuable tool for structure-activity relationship (SAR) studies in drug development.[5]
-
Materials Science: The thienyl moiety is a key component in conductive polymers and organic electronic materials.[8] The incorporation of 3-(3-Thienyl)-DL-alanine into polymer backbones or as a pendant group could lead to the development of novel biocompatible and biodegradable functional materials with tailored electronic and optical properties.[8]
-
Asymmetric Synthesis: The chiral nature of the individual enantiomers of 3-(3-thienyl)alanine makes them valuable synthons in asymmetric synthesis for the preparation of complex chiral molecules.[1]
Conclusion
3-(3-Thienyl)-DL-alanine is a fascinating and versatile molecule with significant potential in both life sciences and materials science. Its unique combination of an amino acid backbone and a thiophene heterocycle provides a platform for the design and synthesis of novel compounds with tailored properties. While a comprehensive experimental dataset for the DL-racemic mixture is still emerging, the foundational knowledge of its synthesis and expected chemical and physical properties provides a strong basis for its further exploration and application by researchers and drug development professionals. The continued investigation of this and other non-proteinogenic amino acids will undoubtedly pave the way for new discoveries and innovations.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]
-
PubChem. 3-(3-Thienyl)-DL-alanine. Available from: [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available from: [Link]
-
ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]
-
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]
-
PubChem. DL-alanine. Available from: [Link]
- Google Patents. US10562879B2 - Method for preparing thienyl alanine having optical activity.
-
Biological Magnetic Resonance Bank. bmse000282 Alanine at BMRB. Available from: [Link]
-
PubMed. 13C n.m.r. study of L-alanine peptides. Available from: [Link]
-
NIST WebBook. dl-Alanine. Available from: [Link]
-
SpectraBase. L-THIENYLALANINE - Optional[FTIR] - Spectrum. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Thienyl)-DL-alanine - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 3-(2-Thienyl)-DL-alanine - 2-Amino-3-(2-thienyl)propionic acid [sigmaaldrich.com]
"3-(3-Thienyl)-DL-alanine" molecular structure and characterization
An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-(3-Thienyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Non-Canonical Amino Acid
In the landscape of modern medicinal chemistry and drug development, the exploration of non-canonical amino acids has opened new avenues for creating novel therapeutics with enhanced properties. 3-(3-Thienyl)-DL-alanine, a synthetic amino acid, stands out as a crucial building block. It is an unnatural analogue of phenylalanine where the phenyl ring is replaced by a thiophene-3-yl moiety. This substitution imparts unique structural and electronic properties, making it a valuable scaffold in the design of peptides and small molecules with modified pharmacokinetic profiles, improved target binding, and novel biological activities.[1][2]
This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and rigorous characterization of 3-(3-Thienyl)-DL-alanine. The methodologies detailed herein are grounded in established analytical principles, ensuring reliability and reproducibility in a research setting.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. 3-(3-Thienyl)-DL-alanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylene group which in turn is attached to the 3-position of a thiophene ring.[3][4]
The presence of the sulfur-containing thiophene ring is critical; it introduces a heteroaromatic element that can engage in different biological interactions compared to its phenyl counterpart and can be a site for further chemical modification.[4]
Caption: Molecular structure of 3-(3-Thienyl)-alanine.
Table 1: Physicochemical Properties of 3-(3-Thienyl)-DL-alanine
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [3][] |
| Molecular Weight | 171.22 g/mol | [3][] |
| CAS Number | 3685-48-1 | [3] |
| IUPAC Name | 2-amino-3-thiophen-3-ylpropanoic acid | [] |
| Appearance | White to off-white solid/powder | [4] |
| Boiling Point | 320.3°C at 760 mmHg | [][6] |
| Density | 1.349 g/cm³ | [] |
| InChI Key | VOIZSAUUYAGTMS-UHFFFAOYSA-N | [] |
Part 2: Synthesis Pathway
The synthesis of non-canonical amino acids like 3-(3-Thienyl)-DL-alanine often employs robust and well-established organic chemistry methods. A common and effective approach is the diethyl acetamidomalonate condensation method.[7][8]
Causality of Method Selection: The malonic ester synthesis is a classic and reliable method for preparing alpha-amino acids. It is favored for its high yields and the relative stability of the intermediates. The use of diethyl acetamidomalonate provides a masked amino group and an activated methylene group, which is readily alkylated by a suitable electrophile—in this case, 3-(chloromethyl)thiophene. The final hydrolysis and decarboxylation steps efficiently yield the desired racemic amino acid.
Caption: Workflow for the synthesis of 3-(3-Thienyl)-DL-alanine.
Experimental Protocol: Synthesis
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate in absolute ethanol. Add sodium ethoxide portion-wise at room temperature to generate the nucleophilic enolate.
-
Alkylation: Add 3-(chloromethyl)thiophene dropwise to the solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude alkylated intermediate.
-
Hydrolysis and Decarboxylation: The crude intermediate is subjected to strong acid hydrolysis by refluxing with aqueous hydrochloric acid. This step simultaneously hydrolyzes the two ester groups and the acetamido group, followed by decarboxylation of the resulting malonic acid derivative upon heating.
-
Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically pH ~6) using a base like ammonium hydroxide, causing the product to precipitate. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 3-(3-Thienyl)-DL-alanine.
Part 3: Comprehensive Characterization and Structural Elucidation
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in the research workflow. A multi-technique approach is essential for unambiguous characterization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of 3-(3-Thienyl)-DL-alanine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activities of 3-(3-Thienyl)-DL-alanine, a synthetic amino acid analog. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. We will delve into its primary mechanisms of action, focusing on its role as an inhibitor of key enzymes in the tryptophan metabolic pathway, its potential impact on amino acid transport, and its implications for the development of novel therapeutics for neurological disorders. This guide will further provide detailed experimental protocols and data interpretation strategies to facilitate further research and development.
Introduction: The Therapeutic Potential of Non-Proteinogenic Amino Acids
The exploration of non-proteinogenic amino acids has opened new avenues in drug discovery, offering unique structural motifs that can modulate biological pathways with high specificity and efficacy. 3-(3-Thienyl)-DL-alanine, a derivative of the amino acid alanine containing a thiophene ring, has emerged as a compound of significant interest. Its structural similarity to endogenous amino acids such as tryptophan and phenylalanine allows it to interact with key enzymes and transporters, leading to a range of biological effects. This guide will synthesize the current understanding of 3-(3-Thienyl)-DL-alanine's biological profile, providing a foundation for its potential application in therapeutic development, particularly in the context of neurological diseases.
Core Biological Activities of 3-(3-Thienyl)-DL-alanine
The biological activity of 3-(3-Thienyl)-DL-alanine is multifaceted, primarily revolving around its ability to act as a competitive inhibitor of enzymes involved in tryptophan metabolism. This interference has significant downstream effects on various physiological and pathological processes.
Inhibition of Tryptophan-Metabolizing Enzymes
Two key enzymes targeted by 3-(3-Thienyl)-DL-alanine and its analogs are Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-Dioxygenase (IDO).
-
Indoleamine 2,3-Dioxygenase (IDO): IDO is the first and rate-limiting enzyme of the kynurenine pathway, which is responsible for the majority of tryptophan catabolism.[3] IDO is an important therapeutic target in oncology and neuroinflammatory disorders due to its role in immune suppression and the production of neuroactive metabolites.[3][4] A structurally related compound, beta-[3-benzo(b)thienyl]-DL-alanine, has been identified as a potent competitive inhibitor of rabbit small intestinal indoleamine 2,3-dioxygenase, with a reported inhibitory constant (Ki) in the range of 7-70 µM.[5] This provides strong evidence for the potential of 3-(3-Thienyl)-DL-alanine as an IDO inhibitor.
The inhibition of these enzymes by 3-(3-Thienyl)-DL-alanine suggests its potential to modulate both the serotonin and kynurenine pathways, which are deeply interconnected and play crucial roles in neurological function and disease.
Modulation of the Kynurenine Pathway and Neuroprotection
By inhibiting IDO, 3-(3-Thienyl)-DL-alanine can significantly impact the kynurenine pathway. This pathway produces several neuroactive metabolites, including the NMDA receptor agonist quinolinic acid and the antagonist kynurenic acid. An imbalance in this pathway is implicated in the pathophysiology of several neurodegenerative diseases. By reducing the overall flux through the kynurenine pathway, 3-(3-Thienyl)-DL-alanine may exert neuroprotective effects by decreasing the production of neurotoxic metabolites. The neuroprotective potential of compounds that modulate glutamatergic transmission is an active area of research.[6][7]
Interaction with Amino Acid Transporters
As an amino acid analog, 3-(3-Thienyl)-DL-alanine is expected to interact with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is responsible for the transport of large neutral amino acids, including tryptophan and phenylalanine, across the blood-brain barrier and into cells.[8][9] Inhibition of LAT1 can impact the availability of essential amino acids for protein synthesis and neurotransmitter production. The ability of 3-(3-Thienyl)-DL-alanine to interact with LAT1 could be a key aspect of its biological activity, influencing its distribution and cellular uptake, as well as affecting the transport of other amino acids.
Experimental Protocols for Assessing Biological Activity
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of 3-(3-Thienyl)-DL-alanine.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is adapted from established radioenzymatic assays for aromatic amino acid hydroxylases.[10]
Principle: The assay measures the enzymatic conversion of a tritiated tryptophan substrate to 5-hydroxytryptophan and tritiated water ([3H]H2O). The amount of [3H]H2O produced is directly proportional to TPH activity.
Materials:
-
Purified recombinant TPH1 or TPH2 enzyme
-
[3H]-L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
3-(3-Thienyl)-DL-alanine (test inhibitor)
-
p-Chlorophenylalanine (PCPA) (positive control inhibitor)[11]
-
Activated charcoal suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, catalase, DTT, and BH4.
-
Inhibitor Addition: Add varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (PCPA) to the respective tubes. Include a vehicle control (e.g., DMSO or buffer).
-
Enzyme Addition: Add the purified TPH enzyme to each tube and pre-incubate for a specified time at 37°C.
-
Initiate Reaction: Start the reaction by adding [3H]-L-tryptophan to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 20 minutes).
-
Terminate Reaction: Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Remove Unreacted Substrate: Add a suspension of activated charcoal to adsorb the unreacted [3H]-L-tryptophan and protein.
-
Isolate [3H]H2O: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant containing the [3H]H2O to a scintillation vial.
-
Quantification: Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 3-(3-Thienyl)-DL-alanine and determine the IC50 value by non-linear regression analysis.
Diagram of TPH Inhibition Assay Workflow:
Caption: Workflow for determining the inhibitory activity of 3-(3-Thienyl)-DL-alanine against TPH.
Indoleamine 2,3-Dioxygenase (IDO) Cellular Assay
This protocol describes a cell-based assay to measure the inhibition of IDO activity.[12][13]
Principle: The assay measures the production of kynurenine, the product of the IDO-catalyzed reaction, in the supernatant of cultured cells that express IDO.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a cell line known to express IDO upon stimulation (e.g., HeLa, A375).
-
RPMI-1640 cell culture medium supplemented with L-tryptophan.
-
Interferon-gamma (IFN-γ) to induce IDO expression.
-
3-(3-Thienyl)-DL-alanine (test inhibitor).
-
1-Methyl-DL-tryptophan (1-MT) (positive control inhibitor).
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO Induction: Treat the cells with IFN-γ for 24-48 hours to induce IDO expression.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (1-MT).
-
Incubation: Incubate the cells with the inhibitors for a specified time (e.g., 1 hour).
-
Kynurenine Production: Add L-tryptophan to the medium and incubate for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
-
Quantification: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value for 3-(3-Thienyl)-DL-alanine.
Diagram of IDO Cellular Assay Workflow:
Caption: Workflow for assessing the inhibitory effect of 3-(3-Thienyl)-DL-alanine on IDO in a cellular context.
L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of 3-(3-Thienyl)-DL-alanine on LAT1-mediated amino acid transport.[14][15][16]
Principle: The assay measures the uptake of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) into cells overexpressing LAT1 in the presence and absence of the test inhibitor.
Materials:
-
A cell line overexpressing LAT1 (e.g., HT-29 or engineered cell line).
-
[14C]-L-leucine or another suitable radiolabeled LAT1 substrate.
-
Hanks' Balanced Salt Solution (HBSS).
-
3-(3-Thienyl)-DL-alanine (test inhibitor).
-
2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) (positive control inhibitor).
-
Cell lysis buffer.
-
Scintillation cocktail and vials.
-
24-well cell culture plates.
-
Liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed the LAT1-overexpressing cells in a 24-well plate and culture until confluent.
-
Pre-incubation: Wash the cells with HBSS and pre-incubate with HBSS for a short period.
-
Inhibitor Addition: Replace the HBSS with a solution containing varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (BCH) in HBSS.
-
Initiate Uptake: Add [14C]-L-leucine to each well to start the uptake.
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
Terminate Uptake: Rapidly wash the cells with ice-cold HBSS to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Data Analysis: Calculate the percentage of inhibition of [14C]-L-leucine uptake for each concentration of 3-(3-Thienyl)-DL-alanine and determine the IC50 value.
Diagram of LAT1 Inhibition Assay Workflow:
Caption: Workflow for evaluating the inhibition of LAT1-mediated amino acid transport by 3-(3-Thienyl)-DL-alanine.
Data Summary and Interpretation
While specific quantitative data for 3-(3-Thienyl)-DL-alanine is limited in publicly available literature, we can extrapolate potential activity based on structurally related compounds.
| Compound | Target Enzyme | Activity | Reported Value |
| beta-[3-benzo(b)thienyl]-DL-alanine | Indoleamine 2,3-dioxygenase | Competitive Inhibitor | Ki = 7-70 µM[5] |
| 3-(2-thienyl)-L-alanine | Tryptophan Hydroxylase | Inhibitor | Potent inhibition observed[2] |
| 3-(2-thienyl)-DL-alanine | Phenylalanine Hydroxylase | Competitive Inhibitor | Apparent Km change from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor[17][18][19] |
These data suggest that 3-(3-Thienyl)-DL-alanine is likely to be a micromolar inhibitor of IDO and a potent inhibitor of TPH. Further experimental validation using the protocols outlined above is necessary to determine the precise IC50 and Ki values.
Signaling Pathways and Therapeutic Implications
The primary signaling pathway modulated by 3-(3-Thienyl)-DL-alanine is the kynurenine pathway of tryptophan metabolism.
Diagram of the Kynurenine Pathway and the Role of 3-(3-Thienyl)-DL-alanine:
Caption: Inhibition of IDO by 3-(3-Thienyl)-DL-alanine shifts the balance of the kynurenine pathway.
By inhibiting IDO, 3-(3-Thienyl)-DL-alanine can decrease the production of kynurenine and its downstream neurotoxic metabolite, quinolinic acid. This shift may lead to an increase in the relative levels of the neuroprotective metabolite, kynurenic acid. This modulation of the kynurenine pathway is a promising strategy for the treatment of neurological disorders where excitotoxicity and neuroinflammation play a significant role.[20]
Conclusion and Future Directions
3-(3-Thienyl)-DL-alanine is a promising small molecule with the potential to modulate key biological pathways implicated in neurological diseases. Its inhibitory activity against tryptophan-metabolizing enzymes, particularly IDO, positions it as a lead compound for the development of novel neuroprotective agents.
Future research should focus on:
-
Quantitative Characterization: Determining the precise IC50 and Ki values of 3-(3-Thienyl)-DL-alanine for human TPH1, TPH2, and IDO1.
-
In Vivo Efficacy: Evaluating the neuroprotective effects of 3-(3-Thienyl)-DL-alanine in preclinical animal models of neurological disorders.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Assessing the drug-like properties of the compound to determine its suitability for CNS applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(3-Thienyl)-DL-alanine to optimize its potency and selectivity.
This technical guide provides a comprehensive overview and a practical framework for advancing the scientific understanding and therapeutic development of 3-(3-Thienyl)-DL-alanine.
References
-
BioIVT. LAT1 Transporter Assay. [Link]
-
Puris, E., Gynther, M., & Huttunen, K. M. (2020). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International journal of molecular sciences, 21(18), 6843. [Link]
-
Sadok, I., Rachwał, K., Jonik, I., & Staniszewska, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of pharmaceutical and biomedical analysis, 198, 114002. [Link]
-
Assay Genie. Technical Manual Human Indoleamine-2,3-Dioxygenase (IDO) ELISA Kit. [Link]
-
Cady, S. G., & Sono, M. (1991). 1-methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of biochemistry and biophysics, 291(2), 326–333. [Link]
-
Hayashi, K., & Anzai, N. (2017). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Cancers, 9(4), 30. [Link]
-
Hasegawa, H., & Kowa, H. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of neuroscience methods, 48(1-2), 113–119. [Link]
-
Oral, H. B. (2014). Who knows the best protocol to measure indoleamine 2,3-dioxygenase (IDO) activity in cultured adherent cells?. ResearchGate. [Link]
-
Uchino, H., Kanai, Y., Kim, D. K., Wempe, M. F., Chairoungdua, A., Endou, H., & Hagiwara, M. (2002). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer science, 93(10), 1145–1150. [Link]
-
Sadok, I., Rachwał, K., Jonik, I., & Staniszewska, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]
-
Kuhn, D. M., & Arthur, R. (1998). Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center. Journal of Neuroscience, 18(1), 8-15. [Link]
-
Kaira, K., Oriuchi, N., Imai, H., Shimizu, K., Yanagitani, N., Sunaga, N., ... & Mori, M. (2008). Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. Japanese journal of clinical oncology, 38(11), 759–766. [Link]
-
Waider, J., Popp, S., Mlinar, B., Kriegebaum, C., Wultsch, T., Hörtnagl, H., ... & Lesch, K. P. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 584. [Link]
-
Liu, X., Zhou, W., Zhang, X., & Xu, J. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 13(16), 4082. [Link]
-
Iacono, A., Iacono, R., & Puccetti, P. (2021). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Cancers, 13(18), 4601. [Link]
-
Liu, X., & Liu, F. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The open chemical and biomedical methods journal, 3, 19–26. [Link]
-
Veselinović, T., Divović, B., Timić, T., Savić, M. M., & Cook, J. M. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 40(4), 1435–1440. [Link]
-
Li, F., & Yu, H. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 949439. [Link]
-
Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278. [Link]
-
Kakuda, T. (2017). Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction. Pharmacological research, 115, 12-20. [Link]
-
Wikipedia. Tryptophan hydroxylase. [Link]
-
Gál, E. M., & Christiansen, P. A. (1975). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. The Journal of nutritional biochemistry, 6(5), 347–352. [Link]
-
Gál, E. M., & Christiansen, P. A. (1975). beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. The Journal of nutritional biochemistry, 6(5), 347-352. [Link]
-
Prendergast, G. C., & Malachowski, W. P. (2017). Indoleamine 2, 3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International review of cell and molecular biology, 331, 175–203. [Link]
-
Al-Amin, M. M., & Reza, H. M. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Biomedicines, 9(8), 989. [Link]
Sources
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bioivt.com [bioivt.com]
- 15. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-(2-Thienyl)-L-alanine | 22574-47-6 | Benchchem [benchchem.com]
- 18. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
"3-(3-Thienyl)-DL-alanine" CAS number 3685-48-1
An In-Depth Technical Guide to 3-(3-Thienyl)-DL-alanine (CAS 3685-48-1): A Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of rational drug design. These unique molecular building blocks offer a means to transcend the limitations of the canonical 20 amino acids, enabling the synthesis of peptides and small molecules with enhanced stability, novel functionalities, and precisely tuned pharmacological profiles. Among these, 3-(3-Thienyl)-DL-alanine (CAS: 3685-48-1) emerges as a compound of significant interest.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of 3-(3-Thienyl)-DL-alanine, from its fundamental physicochemical properties and synthesis to its application as a strategic component in therapeutic design. The narrative is grounded in established scientific principles, explaining not just the "how" of experimental protocols but the critical "why" that informs methodological choices, ensuring a blend of technical accuracy and field-proven insight.
The core of this molecule's utility lies in its structure: an alanine scaffold appended with a thiophene ring at the β-carbon. The thiophene moiety, a sulfur-containing aromatic heterocycle, acts as a versatile bioisostere of the phenyl group found in phenylalanine. This substitution imparts distinct electronic, steric, and metabolic properties, offering a powerful tool for modulating biological activity and optimizing drug-like characteristics.[1][2] This guide will illuminate the pathways to harnessing these properties for innovative research and development.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. 3-(3-Thienyl)-DL-alanine is a racemic mixture, containing equal parts of the D- and L-enantiomers.[3][4] Its key identifiers and properties are summarized below.
Core Data Summary
| Property | Value | Source |
| CAS Number | 3685-48-1 | [3] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| IUPAC Name | 2-amino-3-thiophen-3-ylpropanoic acid | [3] |
| Synonyms | β-(3-Thienyl)-DL-alanine, DL-β-3-Thienylalanine | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Chirality | Racemic (DL mixture) | [3] |
Structural Analysis
The structure of 3-(3-Thienyl)-DL-alanine is central to its function. The thiophene ring's sulfur atom introduces a unique electronic character compared to a benzene ring, influencing hydrogen bonding capabilities, metal chelation, and metabolic stability. This makes it an invaluable tool for structure-activity relationship (SAR) studies, where researchers can systematically replace phenylalanine with this analog to probe receptor interactions or enhance resistance to enzymatic degradation by proteases.[5]
Part 2: Synthesis and Purification Strategies
Rationale for Method Selection
The diethyl acetamidomalonate pathway is chosen for its reliability and high yields. This approach builds the amino acid scaffold by alkylating a stabilized carbanion, providing a direct route to the desired product. The acetamido group serves as a masked amine, preventing unwanted side reactions and allowing for straightforward deprotection in the final step. This method is well-documented for analogous aryl-alanines and provides a clear, verifiable pathway to the target compound.[4][6]
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the synthesis of the DL-racemate.
Step 1: Alkylation of Diethyl Acetamidomalonate
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve diethyl acetamidomalonate (1.0 eq) in absolute ethanol.
-
Deprotonation: Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 1 hour. The ethoxide acts as a strong base to deprotonate the α-carbon of the malonate, forming a nucleophilic enolate.
-
Alkylation: Add 3-(chloromethyl)thiophene (1.05 eq) dropwise to the solution. Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with a slight excess of acetic acid. Remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude product from Step 1 to a round-bottom flask containing a 6M aqueous hydrochloric acid solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. This harsh acidic condition hydrolyzes both the ester groups and the acetamido group, yielding a dicarboxylic acid with a protonated amine.
-
Decarboxylation: The high temperature simultaneously promotes the decarboxylation of the geminal di-acid, releasing carbon dioxide and forming the final amino acid hydrochloride salt.
-
Isolation: Cool the solution and concentrate under reduced pressure to obtain the crude 3-(3-Thienyl)-DL-alanine hydrochloride.
Protocol: Purification by Recrystallization
Purity is paramount for any research or development application. Recrystallization is an effective method for purifying the final product.[7]
-
Dissolution: Dissolve the crude amino acid hydrochloride in a minimum amount of hot deionized water.
-
Neutralization: Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH ~6) by the slow addition of a base like dilute ammonium hydroxide or pyridine. The neutral zwitterionic form of the amino acid is least soluble at its isoelectric point.
-
Crystallization: Cool the solution slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold ethanol, followed by diethyl ether, to remove residual water and soluble impurities.
-
Drying: Dry the purified 3-(3-Thienyl)-DL-alanine under vacuum to a constant weight.
Part 3: Analytical Characterization
Rigorous analytical validation is a non-negotiable step to confirm the identity, purity, and structural integrity of the synthesized compound. This self-validating system ensures that the material used in subsequent experiments is precisely what it is intended to be.
Expected Analytical Data Summary
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to alanine backbone protons (α-H, β-H₂) and three distinct aromatic protons of the 3-substituted thiophene ring. | Structural Confirmation |
| ¹³C NMR | Resonances for carbonyl carbon, α-carbon, β-carbon, and five distinct thiophene ring carbons. | Structural Confirmation |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion at m/z ≈ 172.04. | Molecular Weight Verification |
| RP-HPLC | A single major peak with >98% purity. | Purity Assessment |
| FT-IR | Characteristic stretches for N-H (amine), C=O (acid), and C-S (thiophene) bonds. | Functional Group ID |
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous fingerprint of the molecular structure. For 3-(3-Thienyl)-DL-alanine in a solvent like D₂O with acid, the expected proton signals would be:
-
Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm), exhibiting coupling patterns characteristic of a 3-substituted thiophene.
-
α-Proton: A triplet or doublet of doublets around 4.0 ppm, coupled to the adjacent β-protons.[8][9]
-
β-Protons: Two diastereotopic protons appearing as a multiplet around 3.3 ppm, coupled to the α-proton.
Methodology 2: High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically conducted using reversed-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detector set to ~230-250 nm, where the thiophene ring exhibits strong absorbance.
-
Expected Outcome: A sharp, single peak representing the compound, with purity calculated from the peak area relative to any impurities.
Part 4: Applications in Drug Discovery and Chemical Biology
The true value of 3-(3-Thienyl)-DL-alanine is realized in its application. Its unique structure serves as a powerful tool for addressing common challenges in drug development.
Application 1: Strategic Peptide Modification
A primary application is the substitution of natural amino acids in peptide-based drug candidates. Replacing Phenylalanine with 3-(3-Thienyl)alanine can lead to several advantages:
-
Enhanced Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, increasing the peptide's in vivo half-life.[5]
-
Modulation of Receptor Affinity: The different electronic and steric profile of the thiophene ring can alter binding interactions with target receptors or enzymes, potentially increasing potency or selectivity.[2]
-
Improved Pharmacokinetics: The thiophene moiety can change the overall lipophilicity and polarity of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]
Application 2: Case Study - Development of Novel ACE Inhibitors
A compelling example of this molecule's potential is in the development of novel Angiotensin-Converting Enzyme (ACE) inhibitors. Research has demonstrated that the tripeptide 3-thienylalanine-ornithine-proline (TOP) is a potent antihypertensive agent.[10][11]
The mechanism is particularly insightful. Beyond the expected ACE inhibition, the thiophene ring itself contributes a secondary therapeutic action. It acts as an effective scavenger of free radicals, reducing oxidative stress.[12][13] This dual-action profile—simultaneously blocking the renin-angiotensin system and providing antioxidant effects—suggests it may offer superior cardiovascular protection compared to traditional ACE inhibitors like captopril.[12][13]
Application 3: Probing Enzyme Active Sites
As a structural analog of phenylalanine, 3-(3-thienyl)alanine can be used as a chemical probe in biochemical assays. For instance, the related 3-(2-thienyl)-L-alanine is a known competitive substrate for phenylalanine hydroxylase.[14] Similarly, 3-(3-thienyl)-DL-alanine can be employed in:
-
Competitive Binding Assays: To determine the binding affinity of other ligands by measuring their ability to displace it from an enzyme's active site.
-
Enzyme Kinetics Studies: To understand how the electronic differences between a thiophene and benzene ring affect substrate recognition and turnover rates.
-
Structural Biology: To co-crystallize with a target protein, providing high-resolution structural insights into active site architecture.
Conclusion
3-(3-Thienyl)-DL-alanine (CAS 3685-48-1) is far more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its unique combination of an amino acid scaffold and a bioisosteric thiophene ring provides a validated and versatile platform for enhancing the therapeutic properties of peptides and small molecules. From improving metabolic stability to introducing novel, dual-action pharmacological mechanisms, this compound offers a rich avenue for innovation. For researchers and drug developers, a deep technical understanding of its synthesis, characterization, and strategic application is essential for unlocking its full potential in the pursuit of next-generation therapeutics.
References
- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). Google Cloud.
- 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363. (n.d.). PubChem.
- 3-(3-Benzothienyl)-L-alanine. (n.d.). Chem-Impex.
- Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125.
- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). ResearchGate.
- Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. (2012). PubMed.
- The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. (2025). Google Cloud.
- Alanine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.). Creative Peptides.
- Sulfur-containing angiotensin-converting enzyme inhibitor 3-thienylalanine-ornithyl-proline activates endothelial function and expression of genes involved in Renin-Angiotensin system. (2013). PubMed.
- Unlocking Peptide Potential with D-3-(3-Thienyl)-alanine. (n.d.). Google Cloud.
- Sulfur-Containing Angiotensin-Converting Enzyme Inhibitor 3-Thienylalanine-Ornithyl-Proline Activates Endothelial Function and Expression of Genes Involved in Renin-Angiotensin System | Request PDF. (2013). ResearchGate.
- dl-ALANINE. (n.d.). Organic Syntheses Procedure.
- Effects of a novel ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in l-NAME-induced hypertensive rats. (2016). PMC - NIH.
- 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase | Request PDF. (n.d.). ResearchGate.
- DL-Alanine(302-72-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Magnetic resonance spectroscopy — Revisiting the biochemical and molecular milieu of brain tumors. (2016). PMC - PubMed Central.
- L-Alanine(56-41-7) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Magnetic resonance spectroscopy — Revisiting the biochemical and molecular milieu of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
- 10. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a novel ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in l-NAME-induced hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur-containing angiotensin-converting enzyme inhibitor 3-thienylalanine-ornithyl-proline activates endothelial function and expression of genes involved in Renin-Angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Advent and Evolution of Thienyl-Substituted Amino Acids: A Technical Guide for Modern Drug Discovery
Introduction: Beyond the Canonical Twenty—The Rise of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery and peptide engineering, the twenty canonical amino acids, the fundamental building blocks of proteins, represent only the starting point. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool for sculpting peptides and small molecules with enhanced therapeutic properties.[1][2][3] These synthetically derived amino acids offer a vast and versatile chemical space, enabling researchers to overcome the inherent limitations of their natural counterparts, such as susceptibility to enzymatic degradation and limited conformational diversity.[4] Among the diverse classes of NPAAs, those bearing heterocyclic side chains have garnered significant attention for their ability to introduce unique electronic and steric properties, profoundly influencing molecular interactions and biological activity.[5]
This guide delves into the discovery, history, and evolving synthetic methodologies of a particularly influential class of NPAAs: the thienyl-substituted amino acids. Characterized by the presence of a thiophene ring in their side chain, these amino acids have carved a niche in medicinal chemistry, primarily as bioisosteres of phenylalanine and other aromatic amino acids.[6] We will explore the foundational discoveries driven by the concept of antimetabolites, trace the development of synthetic routes, and illuminate their contemporary applications in the design of novel therapeutics.
The Genesis: A Tale of Antimetabolites and Phenylalanine Antagonism
The story of thienyl-substituted amino acids begins in the mid-20th century, a period of burgeoning interest in the relationship between metabolites and their structural analogs, or "antimetabolites." The central hypothesis was that molecules mimicking the structure of essential metabolites could interfere with cellular processes, a concept with profound implications for antimicrobial and anticancer research.
A pivotal moment in this narrative was the identification of β-2-thienylalanine as a potent antagonist of phenylalanine.[5][7] In 1946, Karl Dittmer, Werner Herz, and J. S. Chambers at the University of Colorado published an improved synthesis of β-2-thienylalanine.[8] This work laid the groundwork for subsequent biological investigations. Shortly thereafter, the laboratory of Nobel laureate Vincent du Vigneaud provided crucial evidence that β-2-thienylalanine could inhibit the growth of microorganisms by competing with phenylalanine, effectively validating the antimetabolite theory in this context.[5] It was demonstrated that this inhibition could be reversed by the addition of excess phenylalanine, confirming a competitive mechanism.[9] These early studies established β-2-thienylalanine as a valuable tool for studying phenylalanine metabolism and as a lead structure for the development of agents that modulate biological pathways involving this essential amino acid.[10]
Following the interest in the 2-substituted isomer, Edward L. Bennett and Carl Niemann at the California Institute of Technology reported the synthesis of β-3-thienylalanine in 1948.[11] Their work was explicitly motivated by the desire to explore the structure-activity relationship of phenylalanine antagonists, demonstrating a systematic approach to the design of novel NPAAs.[11]
Synthetic Strategies: From Classical Approaches to Modern Innovations
The synthesis of thienyl-substituted amino acids has evolved significantly since the initial reports. The early methods often relied on established procedures for amino acid synthesis, adapted for the introduction of the thienyl moiety.
Classical Malonic Ester Synthesis
A cornerstone of early amino acid synthesis, the malonic ester route was readily adapted for the preparation of thienylalanines. This approach typically involves the alkylation of a malonic ester derivative, such as diethyl acetamidomalonate, with a thienylmethyl halide. Subsequent hydrolysis and decarboxylation yield the desired amino acid.
Experimental Protocol: Synthesis of β-3-Thienyl-DL-alanine via Diethyl Acetamidomalonate [11]
-
Alkylation: Sodioacetamidomalonic ester is reacted with 3-thienyl bromide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield β-3-thienyl-DL-alanine.
This method, while robust and reliable for producing racemic mixtures, has been largely supplemented by more advanced techniques that offer stereochemical control.
Enzymatic and Chiral Resolution
The demand for enantiomerically pure thienyl-substituted amino acids, crucial for their application in peptide synthesis and as chiral building blocks, has driven the development of stereoselective synthetic methods.[12]
-
Enzymatic Resolution: This technique involves the use of enzymes that selectively act on one enantiomer of a racemic mixture. For instance, a racemic mixture of a thienylalanine derivative can be subjected to an enzyme that specifically hydrolyzes the L-amino acid ester, allowing for the separation of the unreacted D-enantiomer.[13]
-
Chiral Resolving Agents: Another common approach is the use of chiral resolving agents, such as chiral tartaric acid derivatives, to form diastereomeric salts with the racemic amino acid.[14] These diastereomers exhibit different solubilities, enabling their separation by fractional crystallization.
Modern Synthetic Approaches
Contemporary organic synthesis offers a diverse toolkit for the preparation of thienyl-substituted amino acids, including:
-
Asymmetric Synthesis: The use of chiral catalysts and auxiliaries allows for the direct synthesis of enantiomerically enriched thienyl-substituted amino acids.
-
Biocatalysis: Engineered enzymes and whole-cell systems are increasingly employed for the stereoselective synthesis of these compounds, offering environmentally friendly and highly efficient routes.[15] For example, transaminases can be used to convert α-keto acids into the corresponding L-amino acids with high enantiomeric purity.
Below is a diagram illustrating the historical and methodological evolution of thienyl-substituted amino acid synthesis.
Caption: Evolution of synthetic methodologies for thienyl-substituted amino acids.
Applications in Medicinal Chemistry and Peptide Design
The unique structural and electronic properties of the thienyl group have made these amino acids valuable assets in medicinal chemistry and peptide science.[16]
Bioisosteric Replacement of Phenylalanine
The thiophene ring is a well-established bioisostere of the phenyl ring.[6] Replacing phenylalanine with thienylalanine in a peptide or small molecule can modulate its pharmacological properties in several ways:
-
Enhanced Binding Affinity: The sulfur atom in the thiophene ring can participate in unique interactions, such as hydrogen bonding and metal coordination, which are not possible with a phenyl ring.[5] The aromatic nature of the thienyl group also allows for π-stacking interactions.[5]
-
Improved Metabolic Stability: The introduction of a non-natural amino acid can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[4][13]
-
Altered Pharmacokinetic Profile: The polarity and lipophilicity of a molecule can be fine-tuned by the incorporation of a thienyl moiety, potentially improving properties such as membrane permeability and oral bioavailability.
Thienyl-Substituted Amino Acids in Peptide Therapeutics
The incorporation of thienyl-substituted amino acids into peptide sequences is a strategic approach to enhance their therapeutic potential.[8][13] For example, β-2-thienyl-L-alanine is an essential component in the synthesis of Icatibant, a drug used for the treatment of hereditary angioedema.[14]
The table below summarizes the key properties and applications of common thienyl-substituted amino acids.
| Amino Acid Derivative | Key Features | Primary Applications |
| β-(2-Thienyl)-alanine | Phenylalanine antagonist; bioisostere of phenylalanine. | Foundational tool in antimetabolite research; building block for peptide drugs (e.g., Icatibant).[7][14] |
| β-(3-Thienyl)-alanine | Isomer of 2-thienylalanine with different electronic and steric profile. | Used to probe structure-activity relationships in peptide design.[11][12] |
| (S)-3-Thienylglycine | A non-proteinogenic amino acid with a thienyl group directly attached to the α-carbon. | Used as a chiral building block in pharmaceutical synthesis and as a ligand in affinity chromatography. |
| Fmoc-protected derivatives | Ready-to-use building blocks for solid-phase peptide synthesis (SPPS). | Streamline the incorporation of thienyl-substituted amino acids into peptide chains.[8] |
Conclusion and Future Outlook
From their origins in the fundamental exploration of metabolite-antimetabolite relationships to their current role as sophisticated tools in drug design, thienyl-substituted amino acids have had a significant impact on chemical biology and medicinal chemistry. The pioneering work of researchers in the 1940s, who first synthesized and characterized these compounds, paved the way for their use in a wide range of applications, from elucidating biochemical pathways to forming the core of modern therapeutics.
The continued development of novel synthetic methodologies, particularly in the areas of asymmetric synthesis and biocatalysis, will undoubtedly make a wider array of thienyl-substituted amino acids more accessible. As our understanding of the intricate interplay between molecular structure and biological function deepens, these versatile building blocks will continue to empower researchers to design the next generation of potent, selective, and stable therapeutic agents.
References
- Dittmer, K., Herz, W., & Chambers, J. S. (1946). An improved synthesis of beta-2-thienylalanine. Journal of Biological Chemistry, 166(2), 541-543.
- Ferger, M. F., & du Vigneaud, V. (1949). The antiphenylalanine effect of beta-2-thienylalanine for the rat. Journal of Biological Chemistry, 179(1), 61-65.
- Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(7), 2610-2611.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. Retrieved from [Link]
- Rao, P. N., Burdett, J. E., Jr., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125.
-
(n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Retrieved from [Link]
- Barger, G., & Easson, A. P. T. (1938). 399. Synthesis of β-2-thienylalanine and of β-2-thienylethylamine. Journal of the Chemical Society (Resumed), 2100-2103.
-
(n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1994). Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. EP0581250A2.
- Choudhary, A., & Raines, R. T. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
-
Wikipedia. (n.d.). β-2-Thienylalanine. Retrieved from [Link]
- Hanmi Science Co., Ltd. (2018). Method for preparing thienyl alanine having optical activity. US20180290996A1.
- de la F., G., & de la F., G. (1975). beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Society Transactions, 3(2), 347-349.
-
Biology Stack Exchange. (2013). Why does beta-2-Thienylalanine inhibit bacterial growth?. Retrieved from [Link]
-
(n.d.). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase. Retrieved from [Link]
- T., H., et al. (2017). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 42(3), 116-121.
-
(n.d.). Optimizing Peptide Synthesis: The Advantage of Thienyl-Substituted Amino Acids. Retrieved from [Link]
-
(n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]
-
(n.d.). The Science Behind Thienyl Amino Acids in Peptide Design. Retrieved from [Link]
- Dunn, F. W., Ravel, J. M., & Shive, W. (1956). Inhibition studies with peptides of thienylalanine and phenylalanine. The Journal of biological chemistry, 219(2), 809–822.
-
(n.d.). The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of amino acids and related compounds. 29. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]
-
ACS Chemical Biology. (2018). Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling. Retrieved from [Link]
- Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 217, 113353.
-
MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]
-
MDPI. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
- Hatanaka, Y., et al. (2013). Selective adsorption of immunoglobulin G and immunoglobulin M from plasma without adsorption of fibrinogen by using thienyl amino acids as ligands.
-
Chemistry For Everyone. (2025). How Is Glycine Synthesized?. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]
-
Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
PMC. (n.d.). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). List of benzimidazole opioids. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Synthesis and Physiological Effects of [beta]-3-Thienylalanine - Roger Goodwin Garst - Google Books [books.google.com]
- 3. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiphenylalanine effect of beta-2-thienylalanine for the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 7. An improved synthesis of beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 14. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 15. The synthesis of beta-3-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"3-(3-Thienyl)-DL-alanine" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-(3-Thienyl)-DL-alanine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-(3-Thienyl)-DL-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We delve into the core physicochemical properties of the molecule that govern its solubility, present a systematic overview of its predicted solubility in a range of common organic solvents, and provide a detailed, field-tested protocol for accurate experimental solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to facilitate synthesis, purification, formulation, and screening efforts.
Introduction: The Strategic Importance of 3-(3-Thienyl)-DL-alanine
3-(3-Thienyl)-DL-alanine is a crucial synthetic amino acid analog where the phenyl group of phenylalanine is replaced by a thiophene ring.[1] This structural modification imparts unique chemical properties, making it a valuable building block for synthesizing novel pharmaceutical compounds and exploring innovative therapeutic avenues, particularly in neuroscience.[1][2] The strategic incorporation of the thienyl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1]
A thorough understanding of the solubility of 3-(3-Thienyl)-DL-alanine is a critical prerequisite for its effective utilization. Solubility is not merely a physical constant; it is a pivotal parameter that dictates the success of numerous downstream applications:
-
Synthetic Chemistry: The concentration of reactants in solution is fundamental to controlling reaction kinetics and optimizing yields.
-
Purification & Isolation: Techniques such as crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.
-
Pharmaceutical Formulation: The bioavailability and therapeutic efficacy of a drug candidate are directly linked to its ability to be dissolved and formulated effectively.[3] Poor solubility can present significant challenges during clinical development.[4]
This guide provides the necessary theoretical framework and practical, actionable protocols to navigate the solubility challenges associated with 3-(3-Thienyl)-DL-alanine.
Physicochemical Drivers of Solubility
The solubility of 3-(3-Thienyl)-DL-alanine is governed by a delicate balance of competing intermolecular forces, dictated by its unique molecular structure. To predict and manipulate its solubility, one must understand these core properties.
-
Zwitterionic Character: At physiological pH, and in its solid state, 3-(3-Thienyl)-DL-alanine exists as a zwitterion.[5][6] This internal salt is formed by a proton transfer from the acidic carboxyl group (-COOH) to the basic amino group (-NH2), resulting in a structure with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-).[5] This ionic character leads to strong electrostatic interactions and hydrogen bonding between molecules, resulting in a high crystal lattice energy. Consequently, it is very high melting and insoluble in nonpolar organic solvents.[5] Solvents must possess sufficient polarity to overcome this energy by solvating the charged groups.
-
The Thiophene Moiety: The 3-thienyl group, an aromatic heterocycle containing a sulfur atom, introduces a degree of hydrophobicity and unique electronic characteristics.[1][7] While primarily nonpolar, the sulfur atom can act as a weak hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. This feature distinguishes it from simple aliphatic amino acids like alanine.
-
Crystal Lattice Energy: The high melting point of amino acids is indicative of strong intermolecular forces within the crystal lattice.[5] For dissolution to occur, the energy of the new solvent-solute interactions must be sufficient to overcome the energy holding the crystal together. This is why nonpolar solvents, which cannot interact strongly with the charged zwitterion, are ineffective at dissolving amino acids.[6]
Caption: Key physicochemical interactions governing solubility.
Predicted Solubility Profile in Organic Solvents
Table 1: Predicted Solubility of 3-(3-Thienyl)-DL-alanine in Common Organic Solvents
| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Scientific Rationale |
| Polar Protic | Water (H₂O) | High polarity, H-bond donor & acceptor | Moderately Soluble | Excellent at solvating both the -NH3+ and -COO- groups of the zwitterion.[5] |
| Methanol (CH₃OH) | High polarity, H-bond donor & acceptor | Sparingly Soluble | Less polar than water, leading to reduced solvation efficiency for the zwitterionic form. | |
| Polar Aprotic | DMSO ((CH₃)₂SO) | High polarity, H-bond acceptor | Soluble | The high dielectric constant and ability to accept hydrogen bonds effectively solvate the zwitterion, making it a common choice for stock solutions. |
| DMF ((CH₃)₂NC(O)H) | High polarity, H-bond acceptor | Soluble | Similar mechanism to DMSO; effectively disrupts the crystal lattice by solvating the charged functional groups. | |
| Acetonitrile (CH₃CN) | Polar, poor H-bond acceptor | Very Poorly Soluble | Lacks the strong hydrogen bond accepting capability of DMSO/DMF, making it insufficient to overcome the crystal lattice energy. | |
| Nonpolar | Toluene (C₇H₈) | Nonpolar, aromatic | Insoluble | Cannot form the strong electrostatic or hydrogen bonding interactions required to solvate the zwitterion.[5] |
| Dichloromethane (CH₂Cl₂) | Low polarity | Insoluble | Insufficient polarity to overcome the strong intermolecular forces of the amino acid's crystal lattice. | |
| Diethyl Ether ((C₂H₅)₂O) | Low polarity | Insoluble | A classic non-solvent for amino acids due to its inability to interact favorably with the zwitterionic structure.[6] |
Gold Standard Protocol for Solubility Determination: The Shake-Flask Method
To obtain reliable and accurate thermodynamic solubility data, the shake-flask method is the universally accepted gold standard.[4][10] This protocol is designed as a self-validating system to ensure that a true equilibrium between the solid and dissolved states is achieved.
4.1. Rationale for Method Choice Alternative methods like nephelometry can determine kinetic solubility but may be less sensitive for poorly soluble compounds.[11] The shake-flask method, while more time-consuming, measures the true equilibrium solubility, which is a fundamental thermodynamic constant.[10]
4.2. Materials & Equipment
-
3-(3-Thienyl)-DL-alanine (≥98% purity)
-
Selected solvents (HPLC grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance (readable to 0.01 mg)
-
Benchtop centrifuge
-
0.22 µm syringe filters (chemically compatible with the chosen solvent)
-
Calibrated pipettes
-
Validated HPLC-UV or LC-MS system for quantification
4.3. Step-by-Step Experimental Protocol
-
Preparation of Slurry:
-
Add an excess of solid 3-(3-Thienyl)-DL-alanine to a pre-weighed glass vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation was reached.[4]
-
Record the mass of the added solid.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Securely cap the vial. Prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[12]
-
Agitate the samples at a moderate speed for 24 to 48 hours. Causality: This extended agitation time is critical to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can confirm the minimum time required.[10]
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand for 30 minutes to allow the solid to settle.
-
Centrifuge the vials at ~10,000 x g for 15 minutes. Causality: This step pellets any fine suspended particles that did not settle by gravity, preventing them from being sampled and artificially inflating the measured concentration.
-
-
Sample Collection & Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Causality: Filtration is a non-negotiable step to remove any remaining microparticulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Accurately dilute the filtered sample with a suitable diluent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a multi-point calibration curve (minimum 5 points) using standards of 3-(3-Thienyl)-DL-alanine of known concentrations.
-
Calculate the concentration of the diluted sample from the calibration curve.
-
Multiply the result by the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.
-
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion
While quantitative solubility data for 3-(3-Thienyl)-DL-alanine in various organic solvents is not extensively published, a robust understanding of its physicochemical properties allows for reliable predictions of its behavior. Its zwitterionic nature dictates that it will be largely insoluble in nonpolar and low-polarity organic solvents, with solubility increasing in highly polar aprotic solvents like DMSO and DMF. For precise and reliable quantitative data, adherence to the gold-standard shake-flask protocol is paramount. The methodologies and principles outlined in this guide provide researchers with the necessary tools to confidently assess and utilize the solubility characteristics of this important synthetic building block.
References
- Vertex AI Search. (n.d.). Advancing Drug Discovery with Thienyl Alanine Analogues.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Unknown Source. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Chem-Impex. (n.d.). β-(3-Thienyl)-L-alanine.
- National Center for Biotechnology Information. (n.d.). 3-(3-Thienyl)-DL-alanine. PubChem Compound Database.
- Unknown Source. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights.
- Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids.
- Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rheolution.com [rheolution.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. nbinno.com [nbinno.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. solubility experimental methods.pptx [slideshare.net]
The Thiophene Moiety in 3-(3-Thienyl)-DL-alanine: A Technical Guide to its Central Role in Chemical Reactivity and Bioactivation
Abstract
3-(3-Thienyl)-DL-alanine, a non-proteinogenic amino acid, serves as a vital structural motif in medicinal chemistry and organic synthesis.[1][2] Its reactivity profile is profoundly influenced by the embedded thiophene ring, a five-membered sulfur-containing heterocycle. This technical guide provides an in-depth analysis of the thiophene moiety's role, dissecting its electronic properties, impact on reaction mechanisms, and metabolic fate. We will explore how the thiophene ring, often used as a bioisostere for a phenyl group, dictates the molecule's behavior in electrophilic substitution reactions and metabolic pathways, particularly cytochrome P450-mediated oxidation.[3][4] This guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the causality behind the reactivity of 3-(3-thienyl)-DL-alanine, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Thiophene Ring as a Privileged Heterocycle
The thiophene ring is a cornerstone in the design of numerous pharmaceuticals and agrochemicals.[5] Its structural similarity to the benzene ring allows it to function as a classical bioisostere, often replacing a phenyl group in a biologically active compound without a loss of activity.[5][6] However, this substitution is not merely a conservative change. The presence of the sulfur heteroatom imparts a unique set of electronic and physicochemical properties that distinguish it from its carbocyclic counterpart.
Thiophene is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene.[7][8] The sulfur atom's lone pair of electrons participate in the π-electron system, enhancing the ring's electron density.[5][9] This fundamental property is the primary driver of the reactivity observed in molecules like 3-(3-thienyl)-DL-alanine, influencing everything from its synthetic derivatization to its metabolic stability and potential for bioactivation.[10][11] Understanding these nuances is critical for predicting a drug candidate's efficacy, pharmacokinetic profile, and safety.
Section 1: Electronic and Physicochemical Landscape of the Thiophene Moiety
The reactivity of 3-(3-thienyl)-DL-alanine is fundamentally governed by the electronic characteristics of its thiophene ring. The interplay between the sulfur heteroatom and the aromatic π-system creates a unique chemical environment that influences both the heterocyclic ring and the attached alanine side chain.
Aromaticity and Electron Distribution
The thiophene ring is aromatic, adhering to Hückel's rule with a closed loop of 6 π-electrons.[7] The sulfur atom contributes a lone pair to the delocalized system, which significantly increases the electron density of the ring compared to benzene.[5][9] This heightened nucleophilicity makes the thiophene ring highly reactive towards electrophiles.
Electrophilic attack preferentially occurs at the C2 (α) and C5 positions, as the intermediate carbocation (σ-complex) is better stabilized by resonance, with three contributing structures that delocalize the positive charge, including one where the charge is placed on the sulfur atom.[8] Attack at the C3 (β) or C4 positions results in a less stable intermediate with only two resonance structures.[8] In 3-(3-thienyl)-DL-alanine, the alanine side chain is attached at the C3 position, leaving the C2 and C5 positions as the most probable sites for electrophilic substitution.
Comparative Physicochemical Properties: Thiophene vs. Benzene
The substitution of a benzene ring with a thiophene ring, as in the case of thienylalanine versus phenylalanine, leads to notable changes in physicochemical properties that can impact a molecule's pharmacokinetic profile.
| Property | Phenylalanine (Phenyl Group) | 3-(3-Thienyl)-DL-alanine (Thienyl Group) | Implication in Drug Design |
| LogP (Lipophilicity) | ~1.38 | Lower (more hydrophilic) | Thiophene analogs often exhibit increased aqueous solubility, which can affect absorption and distribution.[4] |
| Aromaticity | High | Moderate | Thiophene is less aromatic than benzene, contributing to its higher reactivity.[5] |
| Electronic Nature | Electron-rich | More electron-rich (π-excessive) | Increased susceptibility to electrophilic attack and oxidation.[7][8] |
| Size and Shape | Planar hexagon | Planar pentagon | Generally well-tolerated as a bioisosteric replacement with minimal steric perturbation.[3][6] |
Section 2: Dominant Reaction Pathways and Metabolic Fate
The electron-rich nature of the thiophene ring in 3-(3-thienyl)-DL-alanine makes it a focal point for both synthetic modification and metabolic transformation. Understanding these pathways is crucial for drug design and toxicity assessment.
Electrophilic Aromatic Substitution
As established, the thiophene ring readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.[9] These reactions provide a facile route to functionalize the thiophene ring, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
Below is a diagram illustrating the general mechanism for electrophilic substitution on the 3-substituted thiophene ring of 3-(3-thienyl)-DL-alanine, highlighting the preference for attack at the C2 position.
Caption: General workflow for electrophilic substitution on the thiophene ring.
Metabolic Bioactivation via Cytochrome P450
The thiophene ring is a known "structural alert" in medicinal chemistry, as it can be metabolized by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates.[10][11] This bioactivation is a critical consideration in drug development, as these reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic drug-induced toxicity, such as hepatotoxicity or nephrotoxicity.[12][13]
Two primary oxidative pathways are implicated:
-
S-oxidation: The sulfur atom is oxidized to form a highly reactive thiophene-S-oxide.[14][15] This intermediate can act as a potent electrophile.
-
Epoxidation: The double bonds of the thiophene ring can be oxidized to form an epoxide, another reactive species.[12][16]
Quantum chemical studies suggest that for many thiophene-containing drugs, the formation of an epoxide is both kinetically and thermodynamically more favorable than S-oxidation.[12] These reactive metabolites can be detoxified by conjugation with glutathione (GSH), but if detoxification pathways are overwhelmed, cellular damage can occur.[15][17]
The following diagram illustrates the competing metabolic pathways for the thiophene ring.
Caption: Metabolic bioactivation pathways of the thiophene ring.
It is important to note that the presence of a thiophene ring does not automatically lead to toxicity.[10][17] The overall metabolic profile, daily dose, and the presence of alternative, less toxic metabolic pathways are crucial factors in determining the safety of a thiophene-containing drug.[10]
Section 3: Experimental Protocols for Reactivity Assessment
To experimentally probe the reactivity and metabolic stability of 3-(3-thienyl)-DL-alanine, standardized in vitro assays are indispensable. These protocols provide a self-validating system for generating reliable and reproducible data.
Protocol: Electrophilic Bromination of 3-(3-Thienyl)-DL-alanine
This protocol details a representative electrophilic substitution reaction. The choice of N-Bromosuccinimide (NBS) as the bromine source provides a mild and selective method for bromination of the electron-rich thiophene ring.
Objective: To synthesize and characterize the brominated derivative of 3-(3-thienyl)-DL-alanine.
Methodology:
-
Dissolution: Dissolve 3-(3-thienyl)-DL-alanine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes with constant stirring. Causality: Portion-wise addition at low temperature helps to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: This step is critical to confirm the structure of the product and ensure its purity.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a cornerstone of preclinical drug development, providing an early assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[18][19]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 3-(3-thienyl)-DL-alanine.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-(3-thienyl)-DL-alanine (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[20]
-
Prepare a NADPH regenerating system solution (cofactor).
-
-
Incubation:
-
Pre-warm the diluted microsome suspension at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound stock solution to the microsome suspension to achieve a final concentration of 1 µM.[20] Immediately after, add the pre-warmed NADPH solution. Causality: The reaction is initiated by the addition of the cofactor (NADPH), which is essential for CYP450 enzyme activity.[18]
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[20]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. Self-Validation: The 0-minute time point serves as a baseline control for non-enzymatic degradation.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound (3-(3-thienyl)-DL-alanine) at each time point using a validated LC-MS/MS method.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation) .[18]
-
Conclusion
The thiophene moiety in 3-(3-Thienyl)-DL-alanine is not a passive structural component but an active determinant of the molecule's chemical personality. Its π-excessive nature renders the ring susceptible to both strategic synthetic functionalization via electrophilic substitution and metabolic bioactivation through oxidative pathways. For researchers in drug development, a thorough understanding of these competing reactivities is paramount. It allows for the rational design of analogs with improved metabolic stability and the early identification of compounds with a potential for forming reactive metabolites. By leveraging the experimental protocols and mechanistic insights provided in this guide, scientists can better predict and control the behavior of this important heterocyclic building block, ultimately accelerating the development of safer and more effective therapeutic agents.
References
-
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. (2008). Chemical Research in Toxicology. [Link]
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015). Journal of Chemical Information and Modeling. [Link]
-
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino] -... (n.d.). ACS Publications. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). SciSpace. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). ACS Publications. [Link]
-
The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2025). ResearchGate. [Link]
-
Bioactivation potential of thiophene-containing drugs. (2014). Chemical Research in Toxicology. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). ACS Publications. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). ACS Publications. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (2025). ResearchGate. [Link]
-
Theoretical investigation on the geometries and electronic properties of thiophene ring-containing compounds: monomer, oligomer and polymer. (n.d.). Taylor & Francis Online. [Link]
-
A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). Pharmacological Research. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Lonza. [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. (n.d.). Royal Society of Chemistry. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology. [Link]
-
(PDF) Theoretical investigation on the geometries and electronic properties of thiophene ring-containing compounds: Monomer, oligomer and polymer. (2025). ResearchGate. [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1987). International Journal of Peptide and Protein Research. [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI. [Link]
-
Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
THE SYNTHESIS OF β-3-THIENYLALANINE. (n.d.). ACS Publications. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives (2008). (n.d.). SciSpace. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. [Link]
-
The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
explain electrophilic substitution reaction in thiophene. (2023). Brainly.in. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). Molecules. [Link]
-
The Role of D-3-(3-Thienyl)-alanine in Organic Synthesis and Material Science. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Effects of a novel ACE inhibitor, 3-(3-thienyl)-L-alanyl-ornithyl-proline, on nitric oxide pathway in L-NAME-induced hypertension in rats. (2016). Drug Design, Development and Therapy. [Link]
-
3-(3-Thienyl)-DL-alanine. (n.d.). PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. brainly.in [brainly.in]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. bioivt.com [bioivt.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Technical Guide to 3-(3-Thienyl)-DL-alanine: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Thienyl)-DL-alanine is a non-canonical, heterocyclic amino acid that has emerged as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, which incorporates a sulfur-containing thiophene ring, offers distinct steric and electronic properties that are leveraged to enhance the pharmacological profiles of therapeutic agents. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 3-(3-Thienyl)-DL-alanine, presenting it as a versatile scaffold for constructing complex molecules, from novel peptides to potent pharmaceutical ingredients. Detailed protocols, mechanistic insights, and data-driven summaries are provided to empower researchers in leveraging this compound to its full potential.
Introduction: The Strategic Value of the Thienyl Moiety
In the landscape of drug discovery and materials science, the demand for novel molecular frameworks with tailored properties is incessant. Non-canonical amino acids are at the forefront of this pursuit, offering a means to transcend the limitations of the 20 proteinogenic amino acids. 3-(3-Thienyl)-DL-alanine, a racemic mixture of the D and L enantiomers of β-(3-thienyl)alanine, is a prominent member of this class.
The strategic incorporation of the 3-thienyl group, a five-membered aromatic heterocycle, imparts several advantageous features:
-
Bioisosterism: The thiophene ring is a well-established bioisostere of the phenyl ring. This substitution can modulate a molecule's pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—while maintaining or enhancing its binding affinity to biological targets.
-
Enhanced Molecular Interactions: The sulfur atom in the thiophene ring can participate in unique polar interactions, such as hydrogen bonding, while the aromatic system can engage in π-stacking with enzyme active sites or protein-protein interfaces, often leading to increased binding affinity and selectivity.[1]
-
Metabolic Stability: The thiophene moiety can alter the metabolic profile of a parent molecule, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.[2]
-
Synthetic Versatility: The thienyl ring provides a reactive handle for further functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, opening a vast chemical space for exploration.[3][4]
This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in creating next-generation therapeutics and advanced materials.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(thiophen-3-yl)propanoic acid | [5] |
| Molecular Formula | C₇H₉NO₂S | [3][6] |
| Molecular Weight | 171.22 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [3] |
| CAS Number | 3685-48-1 | [5] |
| Melting Point | ~275-277 °C (with decomposition) |
Synthesis of the 3-(3-Thienyl)-DL-alanine Building Block
The accessibility of 3-(3-Thienyl)-DL-alanine is crucial for its widespread application. While various synthetic routes exist, a common and reliable method involves the condensation of a malonate derivative with a thienylmethyl halide. This approach provides good yields and is amenable to scale-up.
Workflow: Malonic Ester Synthesis Route
Caption: General workflow for synthesizing 3-(3-Thienyl)-DL-alanine.
Detailed Experimental Protocol: Synthesis via Diethyl Acetamidomalonate
This protocol is adapted from established methodologies for synthesizing novel amino acids.[7][8]
Step 1: Preparation of 3-(Bromomethyl)thiophene
-
To a solution of 3-methylthiophene (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Causality: The reflux condition and radical initiator are necessary to facilitate the selective free-radical bromination at the benzylic-like methyl position, avoiding electrophilic substitution on the thiophene ring.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 3-(bromomethyl)thiophene can often be used directly in the next step.
Step 2: Condensation with Diethyl Acetamidomalonate
-
In a separate flask, dissolve diethyl acetamidomalonate (1.05 eq) in absolute ethanol.
-
Add sodium ethoxide (1.05 eq) portion-wise at room temperature to generate the malonate enolate.
-
Causality: Sodium ethoxide is a strong base that quantitatively deprotonates the acidic α-carbon of the malonate, creating a potent nucleophile.
-
Add the crude 3-(bromomethyl)thiophene from Step 1 dropwise to the enolate solution.
-
Heat the mixture to reflux for several hours until the alkylation is complete (monitored by TLC).
-
Cool the reaction, neutralize if necessary, and remove the solvent in vacuo.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to a vigorous reflux for 12-18 hours.
-
Causality: The strong acidic conditions and high temperature are required to hydrolyze both the ester groups and the acetamido group, and subsequently drive the decarboxylation of the resulting malonic acid derivative to form the final amino acid.
-
Cool the solution. The product, 3-(3-Thienyl)-DL-alanine hydrochloride, may precipitate.
-
Adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.
-
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield pure 3-(3-Thienyl)-DL-alanine.
Applications in Peptide Synthesis
Incorporating 3-(3-thienyl)alanine into peptide chains is a powerful strategy to modulate the structure and function of peptides.[9] This modification can enhance receptor binding, improve metabolic stability against enzymatic degradation, and alter the overall conformation of the peptide.[1][10]
Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
The process requires the use of an N-protected form of the amino acid, typically with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, to ensure controlled, sequential addition to the growing peptide chain.
Caption: Fmoc-based solid-phase synthesis cycle incorporating thienylalanine.
Protocol: N-Boc Protection of 3-(3-Thienyl)-DL-alanine
This protocol describes the preparation of a key intermediate for peptide synthesis.[7]
-
Suspend 3-(3-Thienyl)-DL-alanine (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium hydroxide (or another suitable base) to adjust the pH to ~9-10, ensuring the amino acid is dissolved as its carboxylate salt.
-
Causality: The basic condition deprotonates the amino group, making it a more effective nucleophile to attack the Boc-anhydride.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with additional base.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup: wash with a non-polar solvent (e.g., hexane) to remove excess Boc₂O, then acidify the aqueous layer with a mild acid (e.g., citric acid or KHSO₄) to pH ~3.
-
Causality: Acidification protonates the carboxylate, causing the N-protected amino acid, which is less water-soluble, to precipitate or be extracted.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield Boc-3-(3-Thienyl)-DL-alanine.
Role in Medicinal Chemistry: A Precursor to Thienopyridines
3-(3-Thienyl)-DL-alanine and its derivatives are not only used in peptides but also serve as precursors for complex heterocyclic scaffolds. A prominent example is their connection to the thienopyridine class of antiplatelet drugs, such as Ticlopidine.[11] While not a direct precursor in the most common industrial syntheses, its structural elements are central to the final drug, and related synthetic strategies can be employed.
Conceptual Pathway: From Thiophene to Ticlopidine
The synthesis of Ticlopidine highlights the importance of the thieno[3,2-c]pyridine core, which can be conceptually linked back to the functionalization of a thiophene starting material, a core component of thienylalanine.[11][12]
Caption: Conceptual synthetic relationship leading to the Ticlopidine scaffold.
The development of Ticlopidine analogues often involves modifying the thiophene ring or its substituents to improve efficacy and reduce metabolic liabilities.[2] This underscores the value of having a diverse toolkit of thienyl-containing building blocks, including 3-(3-Thienyl)-DL-alanine, to facilitate the rapid generation of new chemical entities for structure-activity relationship (SAR) studies.
Conclusion
3-(3-Thienyl)-DL-alanine is far more than a simple amino acid analogue. It is a powerful and versatile building block that provides chemists with a reliable tool to introduce unique structural and electronic features into a wide range of molecules. Its ability to act as a bioisostere for phenylalanine, enhance molecular interactions, and serve as a scaffold for complex heterocyclic systems makes it an invaluable asset in peptide science, drug discovery, and materials research.[4][13] The robust synthetic protocols for its preparation and incorporation ensure that its full potential can be realized by researchers aiming to push the boundaries of molecular design.
References
- The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of 3-(2-Thienyl)-L-alanine in Organic Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-(2-Thienyl)-dl-alanine. (n.d.). Benchchem.
- The Role of D-3-(3-Thienyl)-alanine in Organic Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Lipkowski, A. W., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. Retrieved from [Link]
-
Khan, I., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Retrieved from [Link]
-
β-2-Thienylalanine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lipkowski, A. W., et al. (1987). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Retrieved from [Link]
-
Jun, C. (1997). SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar. Retrieved from [Link]
-
Koteva, K. P., et al. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860. Retrieved from [Link]
-
Khan, I., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. Retrieved from [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). OUCI. Retrieved from [Link]
-
3-(3-Thienyl)-DL-alanine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. 2-Thienylalanine | 2021-58-1 | Benchchem [benchchem.com]
- 11. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(3-Thienyl)-DL-alanine
Introduction: The Significance of Unnatural Amino Acids
In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) represent a cornerstone for innovation.[1][2] These novel building blocks, not found among the canonical 20 proteinogenic amino acids, allow researchers to introduce unique chemical functionalities, steric constraints, and conformational biases into peptides and proteins.[2][3] This capability is crucial for enhancing pharmacological properties such as receptor binding affinity, metabolic stability, and cell permeability.[2] 3-(3-Thienyl)-DL-alanine, a heterocyclic analogue of phenylalanine, is one such UAA of significant interest. Its thienyl moiety provides a distinct electronic and structural profile, making it a valuable component in the design of novel therapeutics and molecular probes.[4]
This document provides a detailed, field-proven protocol for the synthesis of 3-(3-Thienyl)-DL-alanine via the robust and highly reliable diethyl acetamidomalonate condensation method.[5][6][7] We will explore the underlying chemical principles, provide a step-by-step experimental guide, and offer expert insights to ensure reproducible and high-yield synthesis.
Mechanistic Rationale: The Chemistry of Acetamidomalonate Synthesis
The acetamidomalonate synthesis is a powerful variation of the classical malonic ester synthesis, specifically tailored for the preparation of α-amino acids.[5] Its elegance lies in the use of diethyl acetamidomalonate (DEAM), a starting material that conveniently incorporates both the required nitrogen atom (in a protected acetamide form) and a highly acidic α-carbon, primed for alkylation.[5][8]
The synthesis proceeds through three primary stages:
-
Deprotonation and Alkylation: The α-proton of DEAM is acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. A strong base, typically sodium ethoxide (NaOEt), is used to quantitatively deprotonate this carbon, forming a resonance-stabilized enolate.[9] This potent nucleophile then readily attacks an appropriate electrophile—in this case, 3-(chloromethyl)thiophene—via an SN2 reaction to form the C-C bond, introducing the desired thienyl side chain.[6][7]
-
Hydrolysis: The resulting alkylated intermediate is subjected to harsh hydrolytic conditions, typically by refluxing in a strong mineral acid like hydrochloric acid (HCl). This single step efficiently accomplishes two crucial transformations: the hydrolysis of both ethyl ester groups to carboxylic acids and the cleavage of the N-acetyl protecting group to reveal the primary amine.
-
Decarboxylation: The product of the hydrolysis step is a substituted aminomalonic acid. This compound is a β-dicarboxylic acid derivative, which is thermally unstable. Upon heating in the acidic solution, it readily undergoes decarboxylation (loss of CO₂) to yield the final racemic α-amino acid product, 3-(3-Thienyl)-DL-alanine.[9]
Figure 1. Overall reaction mechanism for the synthesis of 3-(3-Thienyl)-DL-alanine.
Materials and Instrumentation
Chemicals:
-
Diethyl acetamidomalonate (DEAM), ≥98% (CAS: 1068-90-2)
-
Sodium metal, reagent grade (CAS: 7440-23-5)
-
Absolute Ethanol (200 proof), anhydrous
-
3-(Chloromethyl)thiophene, ≥97% (or 3-(bromomethyl)thiophene)
-
Hydrochloric Acid, concentrated (approx. 12 M)
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is designed as a self-validating system with checkpoints to ensure success at each stage.
Figure 2. Step-by-step experimental workflow for the synthesis.
Part A: Synthesis of Diethyl 2-acetamido-2-((thiophen-3-yl)methyl)malonate
-
Preparation of Sodium Ethoxide: Under a dry nitrogen atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous absolute ethanol in a three-neck flask equipped with a reflux condenser. The reaction is exothermic. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Scientist's Note: Ensure all glassware is oven-dried and the system is under an inert atmosphere. The presence of water will consume the base and significantly lower the yield.
-
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq) portion-wise with stirring. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Dissolve 3-(chloromethyl)thiophene (1.05 eq) in a small amount of anhydrous ethanol and add it dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the DEAM spot indicates the reaction is proceeding.
-
-
Work-up and Extraction: After cooling to room temperature, carefully neutralize the mixture with water. Reduce the volume of the solvent using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification of Intermediate: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated malonate intermediate, which can be purified further by recrystallization from an ethanol/water mixture if necessary.
Part B: Hydrolysis and Decarboxylation to 3-(3-Thienyl)-DL-alanine
-
Acid Hydrolysis: Combine the crude or purified intermediate from Part A with 6 M hydrochloric acid in a round-bottom flask. Heat the mixture to a vigorous reflux and maintain for 8-12 hours.
-
Scientist's Note: The hydrolysis of both the esters and the amide requires prolonged heating. The reaction is complete when a clear, homogeneous solution is obtained.
-
-
Product Isolation: Cool the reaction mixture in an ice bath. A precipitate of the product hydrochloride salt may form. Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 6-7) using a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution). The free amino acid will precipitate out of the solution.
-
Checkpoint: The formation of a white or off-white precipitate upon pH adjustment is the key indicator of successful product formation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the final product, 3-(3-Thienyl)-DL-alanine, in a vacuum oven at 50-60°C to a constant weight.
Data Summary and Characterization
The following table provides representative data for the synthesis. Actual yields may vary based on reaction scale and purity of reagents.
| Compound | Molar Mass ( g/mol ) | CAS Number | Role | Typical Yield Range | Physical Properties |
| Diethyl Acetamidomalonate | 217.22 | 1068-90-2 | Starting Material | N/A | White powder, MP: 95-98 °C[10] |
| 3-(Chloromethyl)thiophene | 132.61 | 7665-63-6 | Alkylating Agent | N/A | Liquid |
| 3-(3-Thienyl)-DL-alanine | 171.22 | 3685-48-1 | Final Product | 55-70% (overall) | White to off-white powder [4] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure and presence of aromatic (thienyl), alpha-proton, and methylene protons.
-
Mass Spectrometry: To confirm the molecular weight (171.22 g/mol ).[11]
-
Melting Point: To assess purity.
-
FT-IR: To identify characteristic functional groups (amine, carboxylic acid).
Troubleshooting and Optimization
-
Issue: Low yield in Alkylation Step.
-
Cause: Moisture in reagents or glassware; impure alkylating agent.
-
Solution: Rigorously dry all glassware and use anhydrous solvents. Ensure the sodium metal is clean and the 3-(chloromethyl)thiophene is of high purity. Using 3-(bromomethyl)thiophene may increase reactivity.
-
-
Issue: Incomplete Hydrolysis.
-
Cause: Insufficient reaction time or acid concentration.
-
Solution: Increase reflux time and ensure the HCl concentration is at least 6 M. Monitor for the formation of a clear solution, which indicates completion.
-
-
Issue: Product does not precipitate.
-
Cause: Incorrect pH adjustment; product is too soluble.
-
Solution: Use a calibrated pH meter for precise adjustment to the isoelectric point. If the product remains in solution, concentrating the neutralized solution or using a different solvent for precipitation (e.g., adding ethanol or acetone) may be effective.
-
References
-
Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Retrieved from [Link]
-
Yiotakis, A., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]
-
Wang, L., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Retrieved from [Link]
-
Noren, C. J., et al. (1989). A General Method for Site-Specific Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. Retrieved from [Link]
-
Yiotakis, A., et al. (1987). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkylation of an Acetamidomalonate. Retrieved from [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]
-
AK Lectures. (2014). Gabriel Malonic Ester Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]
-
DeForest, C. A., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. National Institutes of Health. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]
-
Kandagatla, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances, 3, 9687. Retrieved from [Link]
-
SpectraBase. (n.d.). L-THIENYLALANINE. Retrieved from [Link]
- Google Patents. (2015). CN104610082A - Preparation method of diethyl acetamidomalonate.
Sources
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Unnatural / Unusual Amino Acids [biosyn.com]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 10. 乙酰氨基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Enzymatic Resolution of DL-Thienylalanine Enantiomers for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enantiomers of thienylalanine serve as critical chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic DL-thienylalanine, a robust and environmentally benign method for obtaining enantiomerically pure L- and D-thienylalanine. We will delve into the mechanistic principles of lipase-catalyzed enantioselective acylation, present a detailed experimental protocol, outline analytical methods for determining enantiomeric excess, and offer insights into process optimization.
Introduction: The Significance of Chiral Thienylalanine
Thienylalanine, a non-proteinogenic amino acid, features a thiophene ring in its side chain, which imparts unique electronic and steric properties.[1][3] These properties are highly valued in medicinal chemistry for the design of novel therapeutics. Specifically, β-2-thienyl-L-alanine is an essential component in the production of drugs such as icatibant, used for treating hereditary angioedema, and labradimil, which enhances the permeability of the blood-brain barrier.[2]
The biological activity of such pharmaceuticals is often confined to a single enantiomer. Consequently, the production of enantiomerically pure thienylalanine is a critical step in the drug manufacturing pipeline.[1] While classical methods like crystallization of diastereomeric salts exist, enzymatic kinetic resolution (EKR) offers a highly selective, efficient, and greener alternative.[4] This method leverages the remarkable ability of enzymes, particularly lipases, to discriminate between enantiomers, selectively catalyzing the transformation of one while leaving the other untouched.[5][6]
Theoretical Framework: The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.[7] When this catalysis is performed by an enzyme, it is termed enzymatic kinetic resolution (EKR).
The most common approach for resolving amino acids is the enantioselective acylation catalyzed by lipases in a non-aqueous solvent. In a racemic mixture of DL-thienylalanine, a lipase will selectively acylate one enantiomer (e.g., the L-enantiomer) using an acyl donor, leaving the D-enantiomer largely unreacted.
The efficiency of this process is quantified by the enantiomeric ratio (E-value) , a measure of the enzyme's selectivity. An E-value greater than 200 is considered excellent for preparative-scale synthesis.[5][8]
Visualization of the Resolution Workflow
The overall process, from the racemic starting material to the separated, enantiomerically pure products, is depicted in the workflow diagram below.
Caption: Workflow for the enzymatic resolution of DL-thienylalanine.
Detailed Experimental Protocol
This protocol describes the resolution of DL-thienylalanine using Candida rugosa lipase (CRL), a widely used and effective biocatalyst for enantioselective transformations.[9][10]
Materials and Reagents
-
DL-β-2-Thienylalanine (Substrate)
-
Candida rugosa Lipase (CRL), Type VII, ≥700 unit/mg solid
-
Vinyl Acetate (Acyl Donor), ≥99%
-
Diisopropyl Ether (Solvent), Anhydrous, ≥99%
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Sodium Bicarbonate (for work-up)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate, Anhydrous (for drying)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled shaker.
Enzyme Preparation (Optional but Recommended)
For enhanced stability and reusability, immobilizing the lipase is recommended.[11] However, for initial screening, the free enzyme can be used directly after drying over P₂O₅ in a vacuum desiccator for 24 hours to remove residual water which can affect the reaction.
Enzymatic Acylation Procedure
-
To a 50 mL Erlenmeyer flask, add DL-β-2-Thienylalanine (e.g., 1 mmol, 171.2 mg).
-
Add 20 mL of anhydrous diisopropyl ether.
-
Add vinyl acetate (e.g., 5 mmol, 0.46 mL) to the suspension. Vinyl acetate acts as both the acyl donor and helps to drive the reaction forward.
-
Add Candida rugosa lipase (e.g., 100 mg). The enzyme-to-substrate ratio is a critical parameter to optimize.
-
Seal the flask and place it in an orbital shaker set at 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC (see Section 5). The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the substrate and the product.[8]
Reaction Work-up and Product Isolation
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme. Wash the enzyme with a small amount of diisopropyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted D-thienylalanine with a 5% aqueous sodium bicarbonate solution. The acylated L-enantiomer will remain in the organic phase.
-
Acidify the aqueous layer containing the D-thienylalanine salt to pH ~6 with 1M HCl and extract with ethyl acetate to recover the free amino acid.
-
Wash the original organic layer (containing N-acetyl-L-thienylalanine) with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify both the recovered D-thienylalanine and the N-acetyl-L-thienylalanine product by silica gel column chromatography if necessary.
Analytical Protocol: Chiral HPLC Analysis
Determining the enantiomeric excess (ee) of the unreacted substrate and the acylated product is essential to evaluate the success of the resolution. Direct analysis of underivatized amino acids is preferred to avoid additional reaction steps.
Instrumentation and Columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: An Astec CHIROBIOTIC® T (teicoplanin-based) column is highly effective for resolving underivatized amino acid enantiomers. Alternatively, a crown ether-based column like Crownpak CR-I(+) can be used.[12]
HPLC Method
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
-
Mobile Phase: A mixture of water, methanol, and an acidifier (e.g., formic acid or trifluoroacetic acid). A good starting point is Water:Methanol:Formic Acid (80:20:0.1, v/v/v). The organic modifier percentage is a key parameter for optimizing retention and selectivity.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm (the thiophene ring provides a suitable chromophore).
-
Temperature: 25°C
-
Sample Preparation: Dilute the reaction aliquots in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Data Interpretation and Calculation
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram:
% ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
The conversion (c) and the enantiomeric ratio (E) can be calculated using the ee of the substrate (eeₛ) and the product (eeₚ).
Data Summary and Expected Results
The success of the enzymatic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor. The following table summarizes typical parameters and expected outcomes for lipase-catalyzed resolutions.
| Parameter | Typical Value / Condition | Rationale / Reference |
| Enzyme | Candida rugosa Lipase (CRL) | Known for broad substrate specificity and good enantioselectivity. |
| Solvent | Diisopropyl ether, Hexane | Non-polar organic solvents are preferred to minimize enzyme denaturation and suppress side reactions.[8] |
| Acyl Donor | Vinyl Acetate | Irreversibly forms acetaldehyde, driving the equilibrium towards product formation.[13] |
| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability. |
| pH (memory) | ~7.0 | Lipases often exhibit optimal activity at neutral pH. The pH of the last aqueous solution the enzyme was in can influence its activity in organic media. |
| Target Conversion | ~50% | Maximizes the enantiomeric purity of both the remaining substrate and the formed product. |
| Expected ee | >95% | With an efficient enzyme, high enantiomeric purity is achievable. |
| Expected E-value | >200 | Indicates a highly selective and synthetically useful transformation.[5] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion Rate | - Insufficient enzyme activity- Inappropriate solvent or temperature- Enzyme inhibition | - Increase enzyme loading.- Screen different solvents and optimize temperature.- Ensure substrates and solvents are pure. |
| Low Enantioselectivity (Low E-value) | - Non-optimal enzyme choice- Presence of too much water- Reaction temperature too high | - Screen other lipases (e.g., from Pseudomonas cepacia, Candida antarctica).[6]- Use anhydrous solvents and dry the enzyme.- Lower the reaction temperature. |
| Poor Peak Resolution in Chiral HPLC | - Suboptimal mobile phase- Inappropriate chiral column | - Adjust the ratio of organic modifier and acidifier in the mobile phase.- Test a different type of chiral stationary phase (e.g., crown ether vs. teicoplanin).[12][14] |
Conclusion
The enzymatic kinetic resolution of DL-thienylalanine using lipases is a powerful and practical method for producing enantiomerically pure L- and D-isomers. This protocol provides a robust starting point for researchers in pharmaceutical development. By carefully selecting the enzyme and optimizing reaction conditions through systematic screening and monitoring with chiral HPLC, high yields and excellent enantiopurities can be achieved, facilitating the synthesis of advanced pharmaceutical intermediates and APIs.
References
-
Enantioselectivity of Candida rugosa lipases (Lip1, Lip3, and Lip4) towards 2-bromo phenylacetic acid octyl esters controlled by a single amino acid. PubMed. Available at: [Link]
-
Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000. PubMed. Available at: [Link]
-
Candida rugosa lipase-mediated enantioselective acetylation studies on (±)-3-arylmethyl-3-hydroxymethyl-2,3-dihydro-1-benzopyran-4-ones. Indian Journal of Chemistry. Available at: [Link]
-
Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. PMC - NIH. Available at: [Link]
- Method for preparing thienyl alanine having optical activity. Google Patents.
-
A structural basis for enantioselective inhibition of Candida rugosa lipase by long-chain aliphatic alcohols. PMC - NIH. Available at: [Link]
-
The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC - NIH. Available at: [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available at: [Link]
-
An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education. Available at: [Link]
-
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts. ResearchGate. Available at: [Link]
-
The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
-
Enzymatic resolution of racemic beta-2-thienylalanine. PubMed. Available at: [Link]
- Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. Google Patents.
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
-
β-2-Thienylalanine. Wikipedia. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC - NIH. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 3. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]
- 4. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity of Candida rugosa lipases (Lip1, Lip3, and Lip4) towards 2-bromo phenylacetic acid octyl esters controlled by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of (S)-ibuprofen ester prodrug in cyclohexane by Candida rugosa lipase immobilized on Accurel MP1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: A Guide to Incorporating 3-(3-Thienyl)-DL-alanine into Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
In the fields of drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for developing novel therapeutics with enhanced properties.[1] These non-proteinogenic building blocks can significantly alter the stability, potency, conformation, and biological activity of a peptide.[2][3] One such UAA of considerable interest is 3-(3-Thienyl)-DL-alanine (3-Thi) .
The 3-thienyl side chain of 3-Thi serves as a bioisostere for the phenyl group of Phenylalanine (Phe). This substitution can modulate interactions with biological targets and influence the peptide's overall electronic and conformational landscape.[4] Furthermore, the introduction of a D-amino acid or a racemic DL-mixture, as is the case here, can confer resistance to enzymatic degradation, a critical factor in improving the in-vivo half-life of peptide drugs.[1]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-(3-Thienyl)-DL-alanine into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques.
Physicochemical Properties of 3-(3-Thienyl)-DL-alanine
A thorough understanding of the starting material is crucial for successful synthesis. The key properties of 3-(3-Thienyl)-DL-alanine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| CAS Number | 3685-48-1 | [5] |
| IUPAC Name | 2-amino-3-thiophen-3-ylpropanoic acid | [5] |
Strategic Considerations for Peptide Synthesis
The unique structure of 3-(3-Thienyl)-DL-alanine requires careful planning before initiating synthesis.
Chirality: The DL-Mixture
The user has specified the DL-racemic mixture. It is important to recognize that this will result in the synthesis of two distinct diastereomeric peptides for each incorporation site. These diastereomers will likely have different retention times on reverse-phase HPLC and may possess different biological activities. Chromatographic separation will be necessary to isolate the individual L- and D-containing peptides. If a specific stereochemistry is desired, the enantiomerically pure L- or D-form should be used as the starting material.[6][7]
Nα-Protection: The Fmoc Strategy
For modern SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group.[3] It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine.[8] Before 3-Thi can be used in an automated or manual synthesizer, it must be converted to its Fmoc-protected derivative, Fmoc-3-(3-Thienyl)-DL-alanine .
Coupling (Amide Bond Formation)
The formation of the peptide bond is the most critical step in SPPS.[9] The thienyl side chain of 3-Thi presents a moderate degree of steric hindrance compared to a simple amino acid like Alanine. Therefore, the choice of coupling reagent is critical to ensure a high-yield, racemization-free reaction.
-
Aminium/Uronium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[10][11] They rapidly form an activated ester intermediate, leading to efficient amide bond formation with minimal side reactions.[9][11]
-
Carbodiimides: While reagents like DIC (N,N'-Diisopropylcarbodiimide) can be used, they are generally slower and may require additives like Oxyma or HOBt to improve efficiency and suppress racemization, especially with more challenging couplings.[10][12]
For incorporating Fmoc-3-(3-Thienyl)-DL-alanine, the use of a powerful aminium/uronium reagent like HATU or HBTU is strongly recommended to overcome potential steric challenges and ensure the reaction proceeds to completion.[11]
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation and incorporation of 3-(3-Thienyl)-DL-alanine into a peptide sequence via Fmoc-based SPPS.
Workflow Overview
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Neuroprotective Potential of 3-(3-Thienyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in a range of these disorders, including Alzheimer's, Parkinson's, and Huntington's disease, is the dysregulation of the kynurenine pathway (KP), the primary route of tryptophan metabolism.[1][2] This pathway contains a critical enzymatic checkpoint, Kynurenine 3-monooxygenase (KMO), which dictates the balance between the production of neurotoxic metabolites, such as quinolinic acid (QUIN), and neuroprotective metabolites, like kynurenic acid (KYNA).[3][4] Inhibition of KMO has emerged as a promising therapeutic strategy to rebalance this pathway, reduce excitotoxicity and oxidative stress, and confer neuroprotection.[4][5]
This document provides a comprehensive guide for investigating 3-(3-Thienyl)-DL-alanine , a non-proteinogenic amino acid, as a potential modulator of the kynurenine pathway for neuroprotective applications. We present the scientific rationale for targeting KMO and provide detailed, field-proven protocols for the in vitro evaluation of this compound's efficacy in neuronal cell models. These methodologies are designed to be self-validating systems, enabling researchers to rigorously assess the neuroprotective effects against excitotoxicity and oxidative stress, and to elucidate the underlying mechanism of action.
Scientific Rationale: The Kynurenine Pathway as a Therapeutic Target
The kynurenine pathway (KP) is a central metabolic route for tryptophan, producing several neuroactive metabolites.[6] Under normal physiological conditions, the pathway is tightly regulated. However, during neuroinflammatory states, which are a hallmark of many neurodegenerative diseases, the pathway is upregulated, often leading to an imbalance.[1][6]
This imbalance is primarily governed at the branch point controlled by the enzyme Kynurenine 3-monooxygenase (KMO).[2][3]
-
The Neurotoxic Branch (KMO-dependent): KMO converts kynurenine into 3-hydroxykynurenine (3-HK), which is a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[5] Both 3-HK and QUIN are potent neurotoxins that contribute to neuronal damage through excitotoxicity and the generation of reactive oxygen species (ROS).[2][6]
-
The Neuroprotective Branch: Alternatively, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA).[2] KYNA is an endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate), providing a powerful neuroprotective effect by dampening excitotoxic signaling.[4]
Therefore, inhibiting KMO is a highly attractive therapeutic strategy. It is hypothesized to confer a dual benefit: decreasing the production of downstream neurotoxins (3-HK, QUIN) while simultaneously shunting kynurenine metabolism towards the synthesis of the neuroprotective KYNA.[4][5] The structural similarity of 3-(3-Thienyl)-DL-alanine to the endogenous KMO substrate, L-kynurenine, makes it a plausible candidate for a competitive inhibitor of this critical enzyme.
Hypothesized Mechanism of Action
Figure 1: The Kynurenine Pathway. This diagram illustrates the critical branch point where L-Kynurenine is metabolized. Inhibition of KMO by a compound like 3-(3-Thienyl)-DL-alanine is hypothesized to shift the pathway towards the neuroprotective KYNA branch and away from the neurotoxic QUIN branch.
Application Protocols: In Vitro Evaluation of Neuroprotection
The following protocols provide a robust framework for screening and characterizing the neuroprotective effects of 3-(3-Thienyl)-DL-alanine. The human neuroblastoma cell line SH-SY5Y is recommended for initial screening due to its neuronal characteristics and ease of use, while primary cortical neurons offer a more physiologically relevant model for validation.[7]
General Experimental Workflow
The overall process involves culturing neuronal cells, pre-treating them with the test compound, inducing neurotoxic stress, and finally assessing cell viability and key markers of cell death and oxidative stress.
Figure 2: In Vitro Neuroprotection Screening Workflow. A systematic approach to evaluate the efficacy of a test compound against induced neuronal stress.
Compound Preparation
Proper handling and preparation of 3-(3-Thienyl)-DL-alanine are critical for reproducible results.
| Parameter | Specification | Notes |
| Compound Name | 3-(3-Thienyl)-DL-alanine | - |
| CAS Number | 3685-48-1 | [8] |
| Molecular Formula | C₇H₉NO₂S | [8] |
| Molecular Weight | 171.22 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Solvent | Sterile 1X Phosphate-Buffered Saline (PBS) or cell culture medium. | Perform a solubility test first. If solubility is low, DMSO can be used, but the final concentration in the culture medium should be <0.1% to avoid solvent toxicity. |
| Stock Solution | Prepare a 10 mM stock solution. | Filter-sterilize through a 0.22 µm syringe filter. |
| Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | - |
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
Rationale: Excitotoxicity, caused by the overactivation of glutamate receptors, is a primary mechanism of neuronal death in stroke and other neurodegenerative conditions.[10] This assay evaluates the compound's ability to protect neurons from a glutamate challenge.
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
96-well cell culture plates
-
Complete culture medium
-
3-(3-Thienyl)-DL-alanine stock solution
-
L-Glutamic acid (Sigma, G5667 or equivalent)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate. Allow cells to adhere and grow for 24 hours. For primary neurons, plate at an appropriate density and allow maturation for at least 10-14 days in vitro (DIV) before use.[11]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 3-(3-Thienyl)-DL-alanine (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a "vehicle control" well (medium with solvent only). Incubate for 2 hours.
-
Induction of Excitotoxicity: Add L-Glutamic acid to a final concentration of 100 µM to all wells except the "untreated control" group.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay for Cell Viability:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.[12]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Protocol 2: Assessment of Protection against Oxidative Stress
Rationale: Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a common pathological feature of neurodegeneration that leads to mitochondrial dysfunction and apoptosis.[6] This protocol uses hydrogen peroxide (H₂O₂) as a direct inducer of oxidative stress.[13]
Materials:
-
Cells and plates as in Protocol 2.3
-
Hydrogen peroxide (H₂O₂)
-
2',7'-Dichlorofluorescin diacetate (DCF-DA)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit (e.g., from Promega, Roche)
Procedure:
-
Cell Plating and Pre-treatment: Follow steps 1 and 2 from Protocol 2.3.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 150 µM to all wells except the "untreated control" group.[13]
-
Incubation: Incubate for 24 hours.
-
LDH Assay for Cytotoxicity:
-
Measure LDH release into the culture medium according to the manufacturer's protocol. This quantifies plasma membrane damage.[12]
-
Determine the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).
-
-
DCF-DA Assay for Intracellular ROS: (Performed in a separate, parallel plate)
-
Data Analysis: Calculate cytotoxicity and relative fluorescence units to determine the compound's effect on membrane integrity and ROS production.
Data Interpretation and Expected Outcomes
A successful neuroprotective compound will demonstrate a dose-dependent increase in cell viability (MTT assay) and a decrease in cytotoxicity (LDH assay) in the presence of the neurotoxic insult. Furthermore, a compound acting via the hypothesized mechanism should reduce intracellular ROS levels (DCF-DA assay).
Hypothetical Data Summary
The table below illustrates a potential outcome for 3-(3-Thienyl)-DL-alanine in the glutamate excitotoxicity model.
| Treatment Group | 3-(3-Thienyl)-DL-alanine (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH) |
| Untreated Control | 0 | 100 ± 4.5 | 5 ± 1.2 |
| Glutamate (100 µM) | 0 | 48 ± 5.1 | 85 ± 6.3 |
| Glutamate + Cmpd | 1 | 55 ± 4.8 | 76 ± 5.5 |
| Glutamate + Cmpd | 10 | 72 ± 6.2 | 45 ± 4.9 |
| Glutamate + Cmpd | 50 | 89 ± 5.3 | 18 ± 3.1 |
| Glutamate + Cmpd | 100 | 92 ± 4.9 | 15 ± 2.8 |
Data are presented as mean ± SD and are for illustrative purposes only.
From this hypothetical data, an IC₅₀ value (the concentration at which the compound inhibits 50% of the toxic effect) or an EC₅₀ value (the concentration at which the compound provides 50% of its maximal protective effect) can be calculated to quantify the compound's potency.
Concluding Remarks
The protocols outlined in this guide provide a foundational strategy for evaluating the neuroprotective potential of 3-(3-Thienyl)-DL-alanine . By leveraging established models of excitotoxicity and oxidative stress, researchers can systematically screen for efficacy and gather preliminary data on the mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including direct KMO enzyme inhibition assays and validation in preclinical in vivo models of neurodegeneration, such as the middle cerebral artery occlusion (MCAO) model for stroke.[16][17] This structured approach ensures scientific rigor and provides the necessary framework for developing novel therapeutics targeting the kynurenine pathway.
References
- Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci 2024;9(1-2):10-16.
- Akgeyik F, Demirezen A, Erbaş O. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage.
- Connolly NMC, et al. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Zwilling D, et al.
- Vasconcelos L, et al. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. CNS Neurol Disord Drug Targets. 2021;20(6):527-540.
- Atty, S., et al. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. International Journal of Molecular Sciences. 2024;25(2):955.
- Wojtunik-Kulesza, K. A., et al. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. International Journal of Molecular Sciences. 2020;21(21):8093.
- Connolly, N. M. C., et al.
- Li, F., et al. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy.
- InnoSer. In vitro neurology assays. InnoSer Preclinical Contract Research. Accessed 2026.
- Connolly, N. M. C., et al. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Colino-Oliveira, M., et al.
- D'yakonova, I. N., et al. A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture. Journal of Neuroscience Methods. 2007;163(1):1-10.
- Anderson, G., et al. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases.
- Amaral, M., et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2021;26(23):7272.
- Abstract TMP113: Kynurenine-3-monooxygenase Inhibition Confers Neuroprotection After Ischemic Stroke In Aged Mice. Stroke. 2023;54(Suppl_1).
- Connolly, N. M. C., et al. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. University of Edinburgh Research Explorer. 2018.
- Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. AI Product Assistant. Accessed 2026.
- Endres, M., & Dirnagl, U. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- Al-Ghanim, A. M. An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences. 2012;16(1).
- FujiFilm Cellular Dynamics. Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Accessed 2026.
- BenchChem Technical Support Team. Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects. BenchChem. 2025.
- Harding, J. W., et al. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology. 2019;10:110.
- Connolly, N. M. C., et al. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Zille, M., et al.
- Dubal, D. B., & Wise, P. M. Neuroprotection by estrogen in animal models of global and focal ischemia. Proceedings of the Society for Experimental Biology and Medicine. 2000;225(2):87-93.
- Valdmanis, P. N., et al. An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening. 2012;17(4):469-80.
- Chakraborty, A. Does anyone have a detailed protocol to induce excitotoxicity in neurons.
- NeuroProof.
- Fisher, G. H., et al. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of the American Chemical Society. 1993;115(15):6869-6870.
- Ibrahim, A. K., et al. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules. 2018;23(8):1883.
- Kumar, S., et al. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. 2013;5(1):1-5.
- Fisher, G. H., et al. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of D-3-(3-Thienyl)-alanine in Organic Synthesis and Material Science. AI Product Assistant. Accessed 2026.
- PubChem. 3-(3-Thienyl)-DL-alanine.
- Sigma-Aldrich. 3-(2-Thienyl)- DL -alanine = 98 2021-58-1. Accessed 2026.
- MedchemExpress. D-3-(2-Thienyl)alanine). Accessed 2026.
- Tsenov, G., et al. Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism. 2009;29(2):394-405.
- Santa Cruz Biotechnology. 3-(2-Thienyl)-DL-alanine. Accessed 2026.
- Chernoff, N., et al. A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans. Critical Reviews in Toxicology. 2017;47(8):627-641.
- Ivanova, S., et al. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Journal of Cerebral Blood Flow & Metabolism. 2004;24(11):1245-54.
- Kumar, S., & Khan, A. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. CNS & Neurological Disorders-Drug Targets. 2017;16(8):868-879.
- Lipton, S. A. POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE. CNS Spectrums. 2004;9(S5):39-49.
- Bjørklund, G., et al. The Possible Roles of β-alanine and L-carnosine in Anti-aging. Current Pharmaceutical Design. 2023;29(38):3017-3028.
- Furst, T., et al.
- Furst, T., et al. Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients. 2023;15(4):901.
- Hoffman, J. R., et al. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients. 2023;15(4):1001.
Sources
- 1. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies [mdpi.com]
- 3. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. neuroproof.com [neuroproof.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 3-(3-Thienyl)-DL-alanine Derivatives for the Development of Novel Pharmaceuticals in Neurological Disorders
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Therapeutic Avenue for Neurological Disorders
The landscape of drug discovery for neurological disorders is continually evolving, with a pressing need for innovative therapeutic strategies. A promising area of investigation lies in the modulation of the kynurenine pathway, a critical metabolic route of tryptophan. Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Huntington's disease.[1][2][3] This document provides a comprehensive guide on the utilization of "3-(3-Thienyl)-DL-alanine" as a structural scaffold for the synthesis and evaluation of potent inhibitors targeting Kynurenine 3-Monooxygenase (KMO), a key enzyme in this pathway. By inhibiting KMO, the pathway can be shifted away from the production of neurotoxic metabolites towards the synthesis of the neuroprotective kynurenic acid, offering a novel therapeutic intervention.[1][4][5]
The Kynurenine Pathway: A Double-Edged Sword in Neurobiology
The kynurenine pathway is the primary route for tryptophan degradation in mammals.[2][6][7] It generates a cascade of neuroactive metabolites, some of which are beneficial, while others are detrimental to neuronal health. A critical juncture in this pathway is the conversion of kynurenine, a central metabolite. This conversion is governed by two key enzymes: kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO).
-
The Neuroprotective Arm: KAT converts kynurenine into kynurenic acid (KYNA), a glutamate receptor antagonist with neuroprotective properties.
-
The Neurotoxic Arm: KMO hydroxylates kynurenine to 3-hydroxykynurenine (3-HK), which is a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[2][7]
In neurodegenerative conditions, there is often an upregulation of KMO activity, leading to an overproduction of 3-HK and QUIN, and a concurrent decrease in KYNA levels.[1][3][5] This imbalance contributes to excitotoxicity, oxidative stress, and neuroinflammation, all hallmarks of neurodegeneration.
Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition
Caption: The Kynurenine Pathway and the strategic inhibition of KMO.
"3-(3-Thienyl)-DL-alanine" as a Scaffold for KMO Inhibitors
While "3-(3-Thienyl)-DL-alanine" itself is not a potent KMO inhibitor, its structural features make it an excellent starting point for the design and synthesis of novel and effective inhibitors. The rationale for its use is grounded in the structure-activity relationship (SAR) studies of known KMO inhibitors, particularly benzoylalanine derivatives.[6][8] The thienyl ring can serve as a bioisostere for the phenyl ring found in many potent inhibitors, offering potentially improved pharmacokinetic and pharmacodynamic properties.
Representative Synthesis Protocol: Thienoyl-Alanine Derivative
This protocol outlines a general method for the synthesis of a thienoyl-alanine derivative, a potential KMO inhibitor, using "3-(3-Thienyl)-DL-alanine" as a starting material. This is a representative procedure based on standard peptide coupling reactions.
Materials:
-
3-(3-Thienyl)-DL-alanine
-
3,4-Dichlorobenzoyl chloride (or other desired acyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve 3-(3-Thienyl)-DL-alanine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add TEA or DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the desired acyl chloride (e.g., 3,4-dichlorobenzoyl chloride) (1.1 equivalents) dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃. Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thienoyl-alanine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of KMO Inhibitory Activity
The following protocol describes a high-throughput screening assay to determine the inhibitory potential of newly synthesized compounds against recombinant human KMO.
Protocol: In Vitro KMO Inhibition Assay
This assay measures the consumption of the KMO cofactor, NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2][9]
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ro 61-8048)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of L-kynurenine, NADPH, and test compounds in the KMO assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: Assay buffer
-
Negative Control (No inhibitor): Assay buffer + DMSO
-
Positive Control: Assay buffer + Positive control inhibitor
-
Test Compound: Assay buffer + Test compound at various concentrations
-
-
Enzyme Addition: Add a pre-determined optimal concentration of recombinant human KMO enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 30-60 minutes using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Typical Concentration/Condition |
| Recombinant human KMO | 5-20 µg/mL |
| L-Kynurenine | 10-50 µM |
| NADPH | 50-100 µM |
| Incubation Temperature | 37°C |
| Final DMSO Concentration | ≤ 1% |
In Vivo Efficacy Assessment in Animal Models of Neurological Disorders
Once a compound demonstrates potent in vitro KMO inhibitory activity, the next crucial step is to evaluate its efficacy in a relevant animal model of a neurological disorder, such as an Alzheimer's disease mouse model.
Protocol: In Vivo Testing in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for assessing the neuroprotective effects of a KMO inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).[5][10][11]
Experimental Design:
-
Animals: Use age-matched transgenic and wild-type littermate control mice.
-
Treatment Groups:
-
Vehicle-treated transgenic mice
-
KMO inhibitor-treated transgenic mice (at various doses)
-
Vehicle-treated wild-type mice
-
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Treatment Duration: Chronic treatment for a period of 4-8 weeks is typical.
Workflow:
Caption: A typical workflow for in vivo evaluation of a KMO inhibitor.
Behavioral Assessment: The Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory, functions that are typically impaired in Alzheimer's disease.[1][2][9][12][13]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given four trials per day to find the hidden platform from different starting positions.
-
The latency to find the platform and the swim path length are recorded.
-
If a mouse fails to find the platform within 60-90 seconds, it is gently guided to it.
-
-
Probe Trial (1 day after acquisition):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
| MWM Parameter | Expected Outcome with Effective KMO Inhibitor |
| Acquisition Phase | |
| Escape Latency | Decreased latency to find the platform |
| Path Length | Shorter swim path to the platform |
| Probe Trial | |
| Time in Target Quadrant | Increased time spent in the correct quadrant |
Biochemical and Histopathological Analysis
Following the completion of behavioral testing, brain tissue is collected for further analysis.
1. Quantification of Kynurenine Pathway Metabolites:
-
Protocol: A detailed LC-MS/MS method is employed for the simultaneous quantification of tryptophan, kynurenine, KYNA, 3-HK, and QUIN in brain homogenates.[1][12][13]
-
Sample Preparation: Brain tissue is homogenized, and proteins are precipitated with an acid (e.g., perchloric acid). The supernatant is then analyzed.
-
Expected Outcome: Treatment with an effective KMO inhibitor should lead to a significant increase in the brain KYNA/QUIN ratio.
2. Histopathology:
-
Protocol: Brain sections are stained to visualize key pathological hallmarks of Alzheimer's disease.[14]
-
Amyloid Plaque Load: Immunohistochemistry using antibodies against amyloid-beta (Aβ) (e.g., 6E10).
-
Neuroinflammation: Staining for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
Expected Outcome: A neuroprotective KMO inhibitor is expected to reduce amyloid plaque deposition and attenuate neuroinflammatory responses.
Conclusion and Future Directions
The strategic use of "3-(3-Thienyl)-DL-alanine" as a scaffold for the development of KMO inhibitors represents a highly promising approach for the discovery of novel therapeutics for neurological disorders. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize, screen, and validate the efficacy of these compounds. Future research should focus on optimizing the drug-like properties of these inhibitors, including their blood-brain barrier permeability and oral bioavailability, to advance the most promising candidates toward clinical development.
References
-
Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. Available at: [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Available at: [Link]
-
De Jong, A. J., et al. (2016). LC–MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(17), 1775-1791. Available at: [Link]
-
Fuertig, R., et al. (2016). Validation of LC–MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis, 8(20), 2135-2148. Available at: [Link]
-
BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Available at: [Link]
-
Chiarugi, A., et al. (1996). Benzoylalanine analogues as inhibitors of rat brain kynureninase and kynurenine 3-hydroxylase. Advances in experimental medicine and biology, 398, 499-505. Available at: [Link]
-
Schwarcz, R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 13, 111. Available at: [Link]
-
Molek, K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]
-
O'Farrell, K., & Harkin, A. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry, 24(23), 2476-2496. Available at: [Link]
-
Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. Available at: [Link]
-
O'Farrell, K., & Harkin, A. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current medicinal chemistry, 24(23), 2476–2496. Available at: [Link]
-
Hsieh, C. H., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert opinion on drug discovery, 20(9), 1209-1221. Available at: [Link]
-
Molek, K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]
-
Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Available at: [Link]
-
Hsieh, C. H., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert opinion on drug discovery, 20(9), 1209–1221. Available at: [Link]
-
Schwarcz, R., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 13, 111. Available at: [Link]
-
Molek, K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]
-
Molek, K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]
-
Toledo-Sherman, L. M., et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase activity using primary human peripheral blood mononuclear cell (PBMCs). Journal of immunological methods, 427, 85-91. Available at: [Link]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. Available at: [Link]
-
Molek, K., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. Available at: [Link]
-
Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. Available at: [Link]
-
Hutchinson, J. H., et al. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of medicinal chemistry, 60(8), 3383-3404. Available at: [Link]
-
Kang, J., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. Available at: [Link]
Sources
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. criver.com [criver.com]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoylalanine analogues as inhibitors of rat brain kynureninase and kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. youtube.com [youtube.com]
- 13. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-(3-Thienyl)-DL-alanine as a Novel Photo-Crosslinking Tool for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. However, capturing transient and weak interactions remains a significant challenge. This guide introduces 3-(3-Thienyl)-DL-alanine (3-TA) , a non-canonical amino acid (ncAA), as a potential tool for photo-crosslinking mass spectrometry (XL-MS). While the application of 3-TA in this context is novel and exploratory, its structural analogy to tryptophan—an amino acid known for its photo-reactivity—suggests its potential as a powerful probe for covalently trapping interacting proteins upon UV irradiation.[1][2][3] This document provides a theoretical framework for its use, detailed protocols for its incorporation into proteins, and a complete workflow for identifying protein interaction partners.
Introduction: The Challenge of Capturing Dynamic Protein Interactions
Protein-protein interactions govern nearly all biological pathways. Many of these interactions are transient, with low binding affinities, making them difficult to study using traditional biochemical methods like co-immunoprecipitation or yeast two-hybrid screens. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a robust technique to overcome these limitations by introducing covalent bonds between interacting proteins, effectively "freezing" the interaction for subsequent analysis.[4][5]
Photo-crosslinking, a subset of XL-MS, offers temporal control over the crosslinking reaction. By incorporating a photo-activatable ncAA into a "bait" protein, researchers can initiate crosslinking at a specific time point by exposing the sample to UV light.[6][7] This guide explores the potential of 3-(3-Thienyl)-DL-alanine (3-TA) as one such photo-activatable ncAA.
The Scientific Rationale: Why 3-(3-Thienyl)-DL-alanine?
While ncAAs containing benzophenone or diazirine moieties are well-established photo-crosslinkers, the exploration of new photo-reactive groups is crucial for expanding the molecular toolbox.[8] 3-TA is an analog of the canonical amino acid tryptophan, where the indole ring is replaced by a thiophene ring.
Proposed Mechanism of Action:
The rationale for using 3-TA as a photo-crosslinker is based on the known photochemistry of tryptophan and thiophene.[1][4][9][10]
-
UV Absorption: Aromatic systems, including the thiophene ring in 3-TA, absorb UV light. The UV absorption spectrum of thiophene suggests that irradiation at wavelengths around 230-260 nm could lead to electronic excitation.[9]
-
Radical Formation: Upon photo-excitation, tryptophan is known to form radical species that can lead to protein crosslinking.[1][2][3][11] It is hypothesized that the excited thiophene ring of 3-TA can similarly undergo reactions, potentially leading to the formation of a reactive intermediate.
-
Covalent Bond Formation: This highly reactive intermediate can then form a stable, covalent bond with a nearby amino acid residue of an interacting protein. This reaction is proximity-dependent, ensuring that only proteins in close contact with the 3-TA-containing protein are crosslinked.
Proposed photo-activation mechanism of 3-(3-Thienyl)-DL-alanine (3-TA).
Experimental Protocols
This section provides a comprehensive, step-by-step guide for using 3-TA to study PPIs. The workflow is divided into three main stages: incorporation of 3-TA, photo-crosslinking, and mass spectrometry analysis.
General experimental workflow for PPI studies using 3-TA.
Protocol 1: Incorporation of 3-TA into a Protein of Interest
This protocol utilizes a tryptophan-auxotrophic E. coli strain for the residue-specific incorporation of 3-TA in place of tryptophan.[12][13]
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a knockout in a tryptophan biosynthesis gene).
-
Expression plasmid for the protein of interest (POI).
-
M9 minimal medium.
-
L-Tryptophan (Trp).
-
3-(3-Thienyl)-DL-alanine (3-TA).
-
IPTG for induction.
Procedure:
-
Starter Culture: Inoculate a single colony of the Trp-auxotrophic E. coli strain harboring the POI expression plasmid into 5 mL of LB medium. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the overnight culture. Supplement the medium with a limiting amount of L-Tryptophan (e.g., 20 mg/L). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. The depletion of tryptophan will cause the growth to plateau.
-
Induction and 3-TA Addition: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Simultaneously, add 3-TA to the culture to a final concentration of 100-200 mg/L.
-
Expression: Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the 3-TA-containing POI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Verification: Confirm the incorporation of 3-TA by mass spectrometry. The mass of the protein should increase by the difference in molecular weight between 3-TA and Trp for each incorporated residue.
Protocol 2: In-Vitro Photo-Crosslinking
Materials:
-
Purified 3-TA-containing "bait" protein.
-
Cell lysate or purified "prey" protein(s).
-
UV lamp with an emission maximum around 254 nm.
-
Reaction buffer (e.g., PBS, HEPES).
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a quartz cuvette, combine the 3-TA-containing bait protein and the prey protein/lysate in a suitable reaction buffer. The optimal concentrations should be determined empirically, but a starting point is 1-10 µM for each protein.
-
Incubation: Incubate the mixture for 30-60 minutes at an appropriate temperature (e.g., 4°C or room temperature) to allow for complex formation.
-
UV Irradiation: Expose the sample to UV light (e.g., 254 nm). The irradiation time and distance from the UV source are critical parameters that need to be optimized. Start with a time course (e.g., 1, 5, 10, 20 minutes) to find the optimal exposure that maximizes crosslinking while minimizing protein degradation.[6]
-
Analysis: Quench the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Analyze the samples by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
Protocol 3: Mass Spectrometry Analysis of Crosslinked Products
Materials:
-
Crosslinked protein sample from Protocol 2.
-
Urea, DTT, Iodoacetamide.
-
Trypsin (mass spectrometry grade).
-
Formic acid, Acetonitrile.
-
LC-MS/MS system (e.g., Orbitrap).
Procedure:
-
Sample Preparation:
-
Excise the high molecular weight band corresponding to the crosslinked complex from the SDS-PAGE gel.
-
Perform in-gel digestion: destain, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Alternatively, for in-solution digestion, denature the crosslinked sample in 8 M urea, reduce, alkylate, and digest with trypsin.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid.
-
Analyze the peptides by LC-MS/MS. A long gradient (e.g., 90-120 minutes) is recommended to achieve good separation of the complex peptide mixture.
-
Acquire data in a data-dependent mode, selecting for higher charge state precursors (3+ and above), as crosslinked peptides are often more highly charged.[4]
-
-
Data Analysis:
-
Use specialized software designed for crosslinked peptide identification, such as pLink , MaxQuant with its crosslinking search functionality, or similar tools.[14][15][16][17][18]
-
Create a FASTA database containing the sequences of the bait protein and potential prey proteins.
-
Set the search parameters to include the mass modification corresponding to the crosslinker (in this case, the mass of 3-TA) and the types of amino acids it might react with.
-
The software will identify pairs of peptides that are covalently linked, revealing the identity of the interacting protein and the specific region of interaction.
-
Data Interpretation and Expected Results
The primary output of an XL-MS experiment is a list of identified crosslinked peptide pairs. This information can be used to map the interaction interface between the bait and prey proteins.
Quantitative Data Summary:
The table below presents hypothetical data from a successful experiment, showcasing the kind of quantitative information that can be obtained.
| Crosslink ID | Bait Protein | Bait Residue | Prey Protein | Prey Residue | Spectral Count | pLink Score |
| XL-01 | Protein A | Trp-56 (3-TA) | Protein B | Lys-121 | 15 | 1.2e-4 |
| XL-02 | Protein A | Trp-56 (3-TA) | Protein B | Tyr-125 | 12 | 3.5e-4 |
| XL-03 | Protein A | Trp-98 (3-TA) | Protein C | Met-45 | 8 | 9.1e-3 |
| XL-04 | Protein A | Trp-98 (3-TA) | Protein C | Ser-48 | 6 | 1.5e-2 |
-
Spectral Count: The number of times a particular crosslinked peptide was identified, indicating its relative abundance.
-
pLink Score: A statistical score provided by the search engine, indicating the confidence of the identification. Lower scores are better.
This data provides distance constraints that can be used to model the 3D structure of the protein complex.
Troubleshooting and Considerations
-
Low Incorporation Efficiency: Optimize the concentration of 3-TA and the growth conditions. Ensure the tryptophan auxotrophy of the E. coli strain is stable.
-
Low Crosslinking Yield: Optimize UV exposure time and intensity. Ensure the 3-TA residue is located at a solvent-exposed position at the expected interaction interface.
-
Complex Mass Spectra: The fragmentation spectra of crosslinked peptides can be complex. The use of specialized software is essential for reliable identification.
-
Scientific Caveat: As the use of 3-TA for photo-crosslinking is a novel approach, it is crucial to perform rigorous controls, such as a parallel experiment with the wild-type protein (containing tryptophan) to assess the background level of non-specific crosslinking.
Future Perspectives
The development of 3-(3-Thienyl)-DL-alanine as a photo-crosslinking agent opens up new avenues for studying PPIs. Future work should focus on characterizing the precise photochemical mechanism and the reactivity of the excited thienyl group towards different amino acid side chains. Furthermore, the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of 3-TA would provide greater precision and control over these experiments.[19]
References
-
The photochemistry of thiophene S-oxides. Photochemical & Photobiological Sciences. (URL: [Link])
-
Ditryptophan Cross-Links as Novel Products of Protein Oxidation. Journal of the Brazilian Chemical Society. (URL: [Link])
-
Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry. (URL: [Link])
-
Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Biochemistry. (URL: [Link])
-
The “simple” photochemistry of thiophene. The Journal of Chemical Physics. (URL: [Link])
-
Photochemical and Photophysical Behavior of Thiophene. ResearchGate. (URL: [Link])
-
pLink | Mass Spectrometry Research Facility. University of Oxford. (URL: [Link])
-
Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants & Redox Signaling. (URL: [Link])
-
Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. Oxidative Medicine and Cellular Longevity. (URL: [Link])
-
Manual and MaxQuant quantitation of cross-linked peptides. ResearchGate. (URL: [Link])
-
Using pLink to Analyze Cross-Linked Peptides. Current Protocols in Bioinformatics. (URL: [Link])
-
Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. Physical Chemistry Chemical Physics. (URL: [Link])
-
Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols. (URL: [Link])
-
Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics. (URL: [Link])
-
Oxidative Cross-linking of Tryptophan to Glycine Restrains Matrix Metalloproteinase Activity. Journal of Biological Chemistry. (URL: [Link])
-
Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. (URL: [Link])
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. (URL: [Link])
-
Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. (URL: [Link])
-
Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. Molecules. (URL: [Link])
-
Application of non-canonical crosslinking amino acids to study protein-protein interactions in live cells. Current Opinion in Chemical Biology. (URL: [Link])
-
Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. ResearchGate. (URL: [Link])
-
Incorporation of non-canonical amino acids. Protein Science. (URL: [Link])
-
Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. (URL: [Link])
-
Time dependent UV–visible absorption spectra of 3 in 5 % THF (2.5 9... ResearchGate. (URL: [Link])
-
3-Thienylalanine. PubChem. (URL: [Link])
-
UV absorption of Amino Acids. University of Arizona. (URL: [Link])
-
UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine. SlidePlayer. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “Simple” Photochemistry of Thiophene [arxiv.org]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pLink | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the N-acetylation of "3-(3-Thienyl)-DL-alanine"
An in-depth guide to the synthesis, purification, and characterization of N-acetyl-3-(3-thienyl)-DL-alanine, designed for researchers and professionals in chemical synthesis and drug development.
Introduction: The Strategic Role of N-Acetylation
N-acetylation is a fundamental chemical transformation utilized to protect the alpha-amino group of amino acids. This modification is pivotal in multi-step peptide synthesis, where it prevents the amino group from participating in unintended side reactions. Furthermore, the introduction of an acetyl group alters the physicochemical properties of the parent molecule—modifying its polarity, solubility, and hydrogen bonding capabilities. These changes can have profound effects on biological activity, metabolic stability, and pharmacokinetic profiles, making N-acetylated amino acids valuable intermediates in drug discovery and development.
3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid incorporating a thiophene ring, a sulfur-containing heterocycle that serves as a versatile bioisostere for the phenyl group in drug design. The N-acetylation of this particular amino acid yields N-acetyl-3-(3-thienyl)-DL-alanine, a key building block for integrating the thienyl moiety into novel peptide structures and other complex organic molecules. This guide provides detailed, field-proven protocols for its synthesis and characterization.
Physicochemical Data Comparison
A summary of the key properties for the reactant and the resulting product is presented below. Understanding these properties is crucial for reaction monitoring, purification, and final product handling.
| Property | 3-(3-Thienyl)-DL-alanine (Reactant) | N-acetyl-3-(3-thienyl)-DL-alanine (Product) |
| Molecular Formula | C₇H₉NO₂S | C₉H₁₁NO₃S |
| Molecular Weight | 171.22 g/mol [1][2] | 213.25 g/mol |
| CAS Number | 3685-48-1[1] | Not available |
| Appearance | White to off-white powder[2] | Expected to be a white to off-white solid |
| Key Functional Groups | Primary amine, Carboxylic acid, Thiophene | Amide, Carboxylic acid, Thiophene |
Reaction Mechanism and Workflow
The N-acetylation of an amino acid with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a good leaving group to yield the stable amide product.[3][4]
General Experimental Workflow
The overall process, from starting materials to the verified final product, follows a systematic workflow.
Caption: General workflow for the N-acetylation of 3-(3-Thienyl)-DL-alanine.
Detailed Synthesis Protocols
Two primary protocols are presented, differing in their solvent system and base. The choice of method may depend on the available reagents, desired scale, and downstream applications.
Protocol 1: Acetylation in an Aqueous Biphasic System
This method is advantageous as it proceeds under relatively mild conditions and avoids the use of organic solvents in the main reaction phase, simplifying waste disposal. The sodium bicarbonate acts as a base to neutralize the acetic acid byproduct and maintain a pH that facilitates the nucleophilic attack by the amino group.
Materials and Reagents:
-
3-(3-Thienyl)-DL-alanine
-
Acetic anhydride (≥99%)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated or 2M
-
Deionized water
-
Ethyl acetate (for recrystallization)
-
Hexanes (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration setup
Step-by-Step Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 3-(3-Thienyl)-DL-alanine (e.g., 5.0 g, 29.2 mmol) in 50 mL of deionized water.
-
Basification: While stirring, add sodium bicarbonate (e.g., 5.4 g, 64.2 mmol, ~2.2 equivalents) portion-wise. Effervescence (CO₂ evolution) will occur. Continue stirring until most of the solid has dissolved.
-
Acetylation: Cool the solution in an ice bath to 0-5 °C. Add acetic anhydride (e.g., 3.3 mL, 35.0 mmol, ~1.2 equivalents) dropwise over 15-20 minutes using a dropping funnel. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and minimize the hydrolysis of the anhydride.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours). The solution should become clear as the reaction progresses.
-
Precipitation: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl dropwise while stirring to acidify the solution to pH 1-2 (verify with pH paper). A white precipitate of the N-acetylated product should form. Causality Note: The product is a carboxylic acid, which is deprotonated and soluble at basic/neutral pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
Isolation: Keep the flask in the ice bath for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 15 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Acetylation in Glacial Acetic Acid
This homogenous method is often used for amino acids that have poor solubility in water. Acetic acid serves as both the solvent and an acid catalyst. The reaction is typically driven to completion by heating.[5]
Materials and Reagents:
-
3-(3-Thienyl)-DL-alanine
-
Acetic anhydride (≥99%)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer/hotplate, condenser, vacuum evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-(3-Thienyl)-DL-alanine (e.g., 5.0 g, 29.2 mmol) and glacial acetic acid (50 mL).
-
Acetylation: Add acetic anhydride (e.g., 8.3 mL, 87.6 mmol, ~3.0 equivalents) to the suspension.
-
Reaction: Heat the mixture to 90-100 °C with stirring for 2-4 hours. Monitor the reaction for the dissolution of the starting material, indicating product formation.
-
Solvent Removal: After cooling to room temperature, remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator. An oily or solid residue will remain.
-
Precipitation & Isolation: Add cold deionized water (50-100 mL) to the residue and stir vigorously or sonicate to induce precipitation/solidification. Collect the resulting solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual acetic acid. Dry the product in a vacuum oven at 50-60 °C.
Purification: Recrystallization
For obtaining a high-purity product suitable for sensitive applications, recrystallization is essential.
-
Dissolve the crude N-acetyl-3-(3-thienyl)-DL-alanine in a minimum amount of hot ethyl acetate.
-
If the solution is not clear, perform a hot filtration to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, add hexanes dropwise until the solution becomes cloudy (the cloud point).
-
Store the flask at 4 °C for several hours or overnight to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.
Product Characterization
Rigorous analytical techniques are required to confirm the structure and purity of the synthesized N-acetyl-3-(3-thienyl)-DL-alanine.
-
¹H-NMR Spectroscopy: The most definitive method for structural confirmation. The spectrum (in DMSO-d₆ or CDCl₃) should show:
-
A sharp singlet around δ 2.0 ppm , corresponding to the three protons of the newly introduced acetyl (CH₃) group.[6]
-
A multiplet for the alpha-proton (α-CH), typically shifted downfield compared to the parent amino acid.
-
Multiplets for the beta-protons (β-CH₂).
-
Characteristic signals for the three protons on the thienyl ring.
-
A broad singlet for the carboxylic acid proton (COOH), often > δ 10 ppm.
-
A signal for the amide proton (NH), typically a doublet due to coupling with the α-CH.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight.
-
Expected mass: 213.25 g/mol .
-
Positive mode [M+H]⁺: Expect a peak at m/z 214.06.
-
Negative mode [M-H]⁻: Expect a peak at m/z 212.04.
-
Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of water (H₂O) and ketene (C₂H₂O), which are diagnostic for N-acetyl amino acids.[7]
-
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups.
-
~3300 cm⁻¹: N-H stretch of the secondary amide.
-
~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1650 cm⁻¹ (Amide I band): C=O stretch of the amide.
-
~1540 cm⁻¹ (Amide II band): N-H bend and C-N stretch.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Acetic anhydride was hydrolyzed before reacting. 3. Product is soluble in the final aqueous solution (incomplete precipitation). | 1. Extend reaction time or increase temperature (Protocol 2). 2. Use fresh, high-quality acetic anhydride. 3. Ensure pH is sufficiently low (~1-2). Cool thoroughly before filtration. Try salting out with NaCl. |
| Oily Product | 1. Presence of impurities. 2. Residual solvent (acetic acid). | 1. Triturate the oil with cold water or an anti-solvent like hexanes to induce solidification. 2. Ensure complete removal of acetic acid via rotary evaporation and thorough washing. |
| Incomplete Reaction | 1. Insufficient equivalents of acetic anhydride. 2. Insufficient reaction time or temperature. | 1. Use a slight excess of acetic anhydride (1.2-1.5 eq). 2. Monitor the reaction by TLC; if starting material persists, extend the reaction time. |
| Product Purity Issues | 1. Contamination with starting material. 2. Side products from di-acetylation (unlikely under these conditions). | 1. Optimize the recrystallization solvent system. 2. Perform a second recrystallization or consider column chromatography if necessary. |
References
-
Acylation and Esterification of Amino Acids. AK Lectures. [Link]
-
3-(3-Thienyl)-DL-alanine. PubChem, National Institutes of Health. [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]
-
The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed, National Institutes of Health. [Link]
-
Acetylation of Amino and Tyrosine Hydroxyl Groups. ResearchGate. [Link]
-
NMR and MS Analysis of Decomposition Compounds Produced From N-acetyl-L-glutamine at Low pH. PubMed, National Institutes of Health. [Link]
-
3-(3-Benzo(b)thienyl)alanine. PubChem, National Institutes of Health. [Link]
-
Acylation of an amine using acetic anhydride. YouTube. [Link]
-
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed, National Institutes of Health. [Link]
-
Acetylation of amines with acetic anhydride. ResearchGate. [Link]
- Method for preparing thienyl alanine having optical activity.
-
N-acetylated amino acids. Nilsson Lab. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Zaher Lab, Washington University in St. Louis. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. [Link]
Sources
- 1. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. aklectures.com [aklectures.com]
- 4. m.youtube.com [m.youtube.com]
- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "3-(3-Thienyl)-DL-alanine" in material science for polymers
An Application Guide to 3-(3-Thienyl)-DL-alanine in Polymer Materials Science
Introduction: A Novel Building Block for Functional Polymers
In the pursuit of advanced materials, the strategic design of monomeric units is paramount. 3-(3-Thienyl)-DL-alanine emerges as a compelling hybrid monomer, uniquely positioned at the intersection of materials science and biotechnology. This non-proteinogenic amino acid integrates two critical functional motifs into a single molecule: the electronically active thiophene ring and a biocompatible amino acid backbone.[1][2] The thiophene moiety is a cornerstone of conducting polymer research, offering a pathway to materials with tailored electronic and optical properties.[1] Simultaneously, the alanine framework provides a scaffold for creating synthetic polypeptides, materials lauded for their potential biocompatibility and biodegradability, making them suitable for a range of biomedical applications.[3][4]
This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the application of 3-(3-Thienyl)-DL-alanine in polymer science. We will delve into the rationale behind its use, provide detailed protocols for polymerization, and discuss the characterization and potential applications of the resulting novel polymers.
Section 1: Physicochemical Properties and Rationale for Use
Understanding the inherent properties of 3-(3-Thienyl)-DL-alanine is fundamental to its application. The molecule's structure offers a unique combination of a chiral center and a functional, electron-rich aromatic ring.[1][2]
Rationale for Application in Polymer Science:
-
Electronic Conductivity: The 3-substituted thiophene ring is a well-established precursor for conducting polymers.[5] Polymerization via the thiophene moiety can create a conjugated backbone, allowing for charge transport. This opens applications in organic electronics, such as sensors, transistors, and photovoltaics.[1]
-
Biocompatibility and Biodegradability: By polymerizing the amino acid portion, it is possible to create polypeptides. Synthetic polypeptides are of great interest for biomedical applications like drug delivery and tissue engineering due to their similarity to natural proteins.[3][4]
-
Functionalizability: The amino and carboxylic acid groups of the alanine backbone, along with the thiophene ring, provide multiple sites for secondary functionalization, allowing for the fine-tuning of polymer properties.
-
Chirality: The presence of a chiral center allows for the synthesis of stereoregular polymers, which can influence macromolecular assembly and biological interactions.[2]
Table 1: Physicochemical Properties of 3-(3-Thienyl)-DL-alanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₂S | [2][6] |
| Molecular Weight | 171.22 g/mol | [2][6] |
| Appearance | White to off-white solid/powder | [2] |
| Key Functional Groups | Amine (-NH₂), Carboxylic Acid (-COOH), Thiophene Ring | [2] |
| CAS Number | 3685-48-1 |[6] |
Section 2: Synthesis of Polymers from 3-(3-Thienyl)-DL-alanine
Two primary strategies can be employed to polymerize 3-(3-Thienyl)-DL-alanine, each leveraging a different part of the monomer to yield polymers with distinct properties and applications.
-
Polypeptide Synthesis via Ring-Opening Polymerization (ROP): This method focuses on the amino acid backbone to create a poly[3-(3-Thienyl)-DL-alanine]. The resulting polymer is a polypeptide with pendant thiophene groups, ideal for biomedical applications where the electronic properties of the side chains can be used for sensing or stimulation.
-
Conducting Polymer Synthesis via Oxidative/Electrochemical Polymerization: This approach targets the thiophene ring to form a polythiophene derivative with pendant alanine groups. This yields a conducting polymer whose solubility and processability are enhanced by the amino acid side chains.
Protocol 2.1: Synthesis of Poly[3-(3-Thienyl)-DL-alanine] via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP)
This protocol first describes the conversion of the amino acid to its N-carboxyanhydride (NCA) derivative, a necessary step for high molecular weight polypeptide synthesis. This is followed by the ring-opening polymerization of the NCA monomer.
Causality: The NCA route is preferred for polypeptide synthesis because it proceeds without the elimination of a small molecule byproduct (like water), allowing for the formation of long polymer chains with controlled molecular weights. The choice of initiator dictates the polymerization mechanism and can influence the final polymer architecture.
Diagram 2: General Workflow for Oxidative Polymerization.
-
Monomer Protection (Optional but Recommended): To prevent side reactions, protect the amine and carboxylic acid groups. The amine can be protected with a Boc group, and the acid can be esterified (e.g., methyl ester). [7]2. Preparation: Under an inert atmosphere, dissolve the (protected) 3-(3-Thienyl)-DL-alanine monomer in an anhydrous solvent like chloroform or nitrobenzene.
-
Oxidant Addition: In a separate flask, dissolve anhydrous iron(III) chloride (FeCl₃) (typically 2.5-4 eq. per eq. of monomer) in the same solvent.
-
Polymerization: Cool the monomer solution to 0°C in an ice bath. Add the FeCl₃ solution dropwise with vigorous stirring. A color change (often to a dark green or black) indicates the onset of polymerization.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching & Precipitation: Pour the reaction mixture into a large volume of methanol to quench the reaction and precipitate the crude polymer.
-
Purification: Filter the dark polymer powder. To remove residual oxidant and oligomers, perform sequential washes (e.g., Soxhlet extraction) with methanol, water, and acetone until the filtrate is colorless.
-
Doping/Dedoping: The polymer as synthesized is in its doped (conductive) state. To obtain the neutral form, it can be "dedoped" by stirring with a reducing agent like hydrazine or a base like ammonium hydroxide solution.
-
Drying: Dry the final polymer powder under high vacuum. If protection groups were used, a subsequent deprotection step is required to reveal the amino acid functionality.
Section 3: Essential Characterization Techniques
Post-synthesis, a thorough characterization is crucial to validate the polymer structure and evaluate its properties.
Diagram 3: Experimental Workflow for Polymer Characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the polymer's chemical structure. For polypeptides, the disappearance of monomer peaks and the appearance of broad polymer backbone signals are key indicators. For conducting polymers, signal broadening is common due to the conjugated structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Essential for confirming the presence of key functional groups (e.g., amide bonds in polypeptides, thiophene rings) and for monitoring the polymerization process (e.g., disappearance of NCA peaks).
-
Gel Permeation Chromatography (GPC): Used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer, providing insight into the control of the polymerization reaction.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) identifies thermal transitions like the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) determines the polymer's thermal stability and decomposition temperature. [8]* UV-Visible Spectroscopy: For conducting polymers, this technique reveals information about the electronic structure and the extent of conjugation (π-π* transitions).
-
Cyclic Voltammetry (CV): Used to investigate the electrochemical properties of conducting polymers, determining their oxidation and reduction potentials (redox behavior) and electrochemical stability. [9]* Conductivity Measurement: The sheet or bulk conductivity of conducting polymer films is typically measured using a four-point probe method.
Section 4: Potential Applications and Future Outlook
The unique hybrid nature of polymers derived from 3-(3-Thienyl)-DL-alanine opens up a diverse range of advanced applications.
Table 2: Potential Applications of 3-(3-Thienyl)-DL-alanine Based Polymers
| Polymer Type | Potential Applications | Rationale |
|---|---|---|
| Polypeptide (with pendant thiophene) | Tissue Engineering: Scaffolds that provide electrical stimulation to cells. Drug Delivery: Stimuli-responsive carriers. Biosensors: Functionalizable surface for biorecognition. | Combines the biocompatibility of polypeptides with the electronic functionality of thiophene. [3][10] |
| Conducting Polymer (with pendant alanine) | Bioelectronics: Biocompatible electrodes for implants, ECG/EEG sensors. Antistatic Coatings: For medical devices. Enzyme Immobilization: Covalent attachment of enzymes for biosensors. | The amino acid side chains can improve biocompatibility and processability of the conducting polymer backbone. [5][11]|
The future of these materials lies in creating more complex architectures, such as block copolymers that combine conductive and insulating blocks, or functionalizing the amino acid side chains post-polymerization to attach specific biomolecules or targeting ligands. The inherent chirality of the monomer can also be exploited to create materials that interact specifically with biological systems. As synthetic methods become more refined, polymers from 3-(3-Thienyl)-DL-alanine are poised to become valuable materials in the fields of regenerative medicine, diagnostics, and organic electronics.
References
- The Role of D-3-(3-Thienyl)-alanine in Organic Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Hao, E., Fabre, B., Fronczek, F. R., & Vicente, M. G. H. (2007). Poly[di(2-thiophenyl)carborane]s: conducting polymers with high electrochemical and thermal resistance.
- Poudel, I., Aown, A., & Adhikari, S. P. (2023). Phenylalanine-Assisted Conductivity Enhancement in PEDOT:PSS Films.
- Rao, P. N., Burdett, J. E., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125.
- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125.
- Thiophenylalanine: A novel handle for peptide synthesis, stapling and protein labelling. (n.d.). CORDIS, European Commission.
- Hao, E., Fabre, B., Fronczek, F. R., & Vicente, M. G. H. (2007). Poly[di(2-thiophenyl)carborane]s: conducting polymers with high electrochemical and thermal resistance. ElectronicsAndBooks.
- Amblard, F., Cho, J. H., & Schinazi, R. F. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 234–237.
- Leichner, J., Jelkmann, M., & Bernkop-Schnürch, A. (2021). Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms. Journal of Controlled Release, 330, 470-482.
- Dalkıran, B., & Erden, P. E. (2021).
- van der Ploeg, J. C., van der Goot, A. S., Boer, T. S., van der Leij, C., & van der Meer, Y. (2018). Poly(alanine): Structure and Stability of the D and L-Enantiomers. Macromolecular Chemistry and Physics.
- Parrish, B., & Deming, T. J. (2017).
- 3-(3-Benzo(b)thienyl)alanine. (n.d.).
- Chemoenzymatic synthesis of poly(L-alanine) in aqueous environment. (2012). Sigma-Aldrich.
- Ebata, M., Abe, N., & Numata, K. (2020). Poly(alanine-nylon-alanine)
- Griffith, R. K., & Harwood, H. J. (1969). The Synthesis of Polymers and Copolymers of β-(3-Pyridyl)-DL-alanine. The Journal of Organic Chemistry, 34(5), 1466-1470.
- 3-(3-Thienyl)-DL-alanine. (n.d.).
- 3-(2-Thienyl)-D-alanine. (n.d.). MedchemExpress.com.
- Li, W., Li, Y., Wang, Y., Jin, T., & Zhang, W. (2024). Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers. Journal of Controlled Release, 372, 810-828.
- DL-Alanine: A bio-based monomer for multi-field applic
- 3-(2-Thienyl)- L -alanine. (n.d.). Sigma-Aldrich.
- Çatiker, E., & Basan, S. (2017). MISCIBILITY AND THERMAL DEGRADATION KINETICS OF POLY-β-ALANINE/POLY(3-HYDROXYPROPIONATE) BLENDS. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Blends of Poly( 3-hydroxybutyrate) with Poly( b- alanine) and Its Derivatives. (2014). Journal of Applied Polymer Science.
- Synthesis and characterization of poly(α-methyl β-alanine)-poly(ε-caprolactone) tri arm star polymer by hydrogen transfer polymerization, ring-opening polymerization and "click" chemistry. (2018). Designed Monomers and Polymers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(phenylalanine) and poly(3,4-dihydroxy-L-phenylalanine): Promising biomedical materials for building stimuli-responsive nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Poly[di(2-thiophenyl)carborane]s: conducting polymers with high electrochemical and thermal resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylalanine-Assisted Conductivity Enhancement in PEDOT:PSS Films - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Chiral HPLC Method for the Analysis of 3-(3-Thienyl)-DL-alanine and its Derivatives
An Application Note for the Pharmaceutical and Research Sciences
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 3-(3-Thienyl)-DL-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical development. Due to the distinct pharmacological activities often exhibited by individual enantiomers, their accurate separation and quantification are critical. This guide provides a comprehensive protocol using a macrocyclic glycopeptide-based chiral stationary phase, which achieves baseline resolution of the D- and L-enantiomers without the need for complex derivatization steps. We delve into the rationale behind method development choices, from column and mobile phase selection to detection parameters, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Analytical Imperative for Chiral Thienylalanines
3-(3-Thienyl)-DL-alanine is an unnatural amino acid analogue characterized by a thiophene ring attached to the alanine side chain.[1][2] This modification imparts unique structural and electronic properties, making it a valuable building block in peptide synthesis and the design of novel therapeutic agents.[1] The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the D- and L-enantiomers.
The critical challenge in its analysis lies in its chirality. Enantiomers possess identical physical and chemical properties in an achiral environment, yet can have vastly different biological activities, efficacies, and toxicological profiles.[3] Therefore, regulatory bodies and scientific best practices mandate the separation and individual quantification of enantiomers.
Traditional reversed-phase HPLC on standard C18 columns is incapable of resolving these mirror-image molecules. The analysis of polar, zwitterionic compounds like amino acids further complicates method development, often leading to poor retention.[4][5] While derivatization can address some of these issues by creating diastereomers or adding a UV-active or fluorescent tag, it introduces additional steps, time, and potential sources of error.[6][7][8] This guide focuses on a direct chiral separation approach, which is more efficient and robust for routine analysis.
Foundational Principles of the Chiral Separation Method
The cornerstone of this analytical method is the selection of an appropriate Chiral Stationary Phase (CSP). A CSP creates a three-dimensional chiral environment within the HPLC column, allowing for differential interaction with the enantiomers.
2.1. The Choice of a Macrocyclic Glycopeptide CSP
For the direct analysis of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are exceptionally effective.[8][9] The mechanism of separation is multi-modal and highly selective, relying on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[3] Key interactions include:
-
Ionic Interactions: The zwitterionic nature of 3-(3-Thienyl)-alanine (possessing both an amine and a carboxylic acid group) allows for strong electrostatic interactions with the charged groups on the teicoplanin molecule.
-
Hydrogen Bonding: Ample opportunities for hydrogen bonding exist between the analyte's functional groups and the peptide backbone of the CSP.
-
Inclusion Complexation: The basket-like structure of the macrocycle can include the thienyl moiety of the analyte, leading to stereospecific steric and hydrophobic interactions.
This combination of interactions results in different binding energies for the D- and L-enantiomers, causing them to travel through the column at different speeds and thus be separated in time.[3] Notably, on teicoplanin-based CSPs, the D-enantiomer is typically retained more strongly than the L-enantiomer due to favorable interactions related to the selector's biological affinity for D-alanine residues.[8]
2.2. Mobile Phase Strategy
A polar organic mobile phase is selected to complement the CSP. This mode of chromatography leverages simple solvent systems, typically consisting of an alcohol like methanol or ethanol, an organic modifier like acetonitrile, and small amounts of acidic and basic additives. These additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and peak shape.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis.
3.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: HPLC-grade methanol, acetonitrile, glacial acetic acid, and triethylamine. Deionized water (18.2 MΩ·cm).
-
Standard: 3-(3-Thienyl)-DL-alanine reference standard.
3.2. Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| HPLC Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) | Employs teicoplanin as the chiral selector, ideal for direct separation of underivatized amino acids.[8] |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02 v/v/v/v) | Polar organic mode. Acetic acid and triethylamine act as competing ions to sharpen peaks and control retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible chiral separations as it affects complexation thermodynamics. |
| Detection | UV at 235 nm | The thienyl ring provides sufficient UV absorbance for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers and any potential impurities. |
3.3. Detailed Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Carefully measure 500 mL of methanol and 500 mL of acetonitrile into a 1 L solvent reservoir.
-
Add 300 µL of glacial acetic acid and 200 µL of triethylamine to the mixture.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Step 2: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Thienyl)-DL-alanine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This serves as the stock solution.
-
Working Standard (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase. This working standard is suitable for injection.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an amount of 3-(3-Thienyl)-DL-alanine equivalent to approximately 5 mg.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 80 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. The target concentration is 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 4: HPLC System Operation and Analysis Sequence
-
Equilibrate the HPLC system and chiral column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times for the L- and D-enantiomers and to establish system suitability (e.g., resolution > 2.0).
-
Inject the prepared sample solutions.
-
Run a standard at the end of the sequence to verify system stability.
Diagram: Analytical Workflow
The following diagram outlines the complete process from sample handling to final data analysis.
Caption: Workflow for the chiral HPLC analysis of 3-(3-Thienyl)-DL-alanine.
Data Interpretation and System Suitability
-
Identification: The L- and D-enantiomers are identified by comparing their retention times with those obtained from the reference standard injection. The first eluting peak is typically the L-enantiomer, followed by the D-enantiomer.
-
Resolution: The resolution (Rs) between the two enantiomer peaks should be greater than 2.0 for accurate quantification.
-
Quantification: The amount of each enantiomer is calculated based on its peak area relative to the standard.
-
Enantiomeric Excess (e.e.): This is calculated to determine the purity of a sample containing a mixture of enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Column is not equilibrated. 2. Incorrect mobile phase composition. 3. Column degradation. | 1. Equilibrate column for at least 30-60 minutes. 2. Prepare fresh mobile phase, verifying all component volumes. 3. Replace the column. |
| Peak Tailing | 1. Active sites on the column. 2. Sample overload. | 1. Adjust the concentration of acetic acid/triethylamine slightly. 2. Reduce the sample concentration or injection volume. |
| Drifting Retention Times | 1. Column temperature fluctuation. 2. Inconsistent mobile phase composition. 3. Pump malfunction. | 1. Ensure the column oven is stable at 25 °C. 2. Use a well-mixed and degassed mobile phase. 3. Check pump performance and seals. |
| Low Signal/Sensitivity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue. | 1. Verify detector is set to 235 nm. 2. Prepare a more concentrated sample or standard. 3. Check lamp energy and replace if necessary. |
Conclusion
The method detailed in this application note provides a reliable and robust solution for the challenging chiral separation of 3-(3-Thienyl)-DL-alanine. By leveraging a highly selective macrocyclic glycopeptide-based CSP, this protocol eliminates the need for derivatization, thereby streamlining the analytical workflow. This approach delivers the accuracy and precision required for quality control, stability studies, and research applications in the pharmaceutical industry, ensuring that the stereochemical composition of this important amino acid analogue can be monitored with high confidence.
References
- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
3-(3-Thienyl)-DL-alanine. (2025). PubChem, National Institutes of Health. Retrieved from [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research, 6(4), 51-64. Retrieved from [Link]
-
Galaverna, G., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. The AAPS Journal, 9(2), E209-E215. Retrieved from [Link]
-
Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. (2004). Journal of Liquid Chromatography & Related Technologies, 27(12), 1935-1951. Retrieved from [Link]
-
Analytical methods for amino acid determination in organisms. (2020). Amino Acids, 52(9), 1259-1271. Retrieved from [Link]
-
Ganjali, M. R., et al. (2013). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Pharmaceutical and Biomedical Research, 1(1), 1-10. Retrieved from [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: Leveraging 3-(3-Thienyl)-DL-alanine as a Modulator in Drug Design
Abstract
This guide provides a comprehensive overview and detailed protocols for utilizing 3-(3-Thienyl)-DL-alanine, a non-canonical amino acid, as a strategic tool in modern drug design. We delve into the rationale of its use as a bioisostere of phenylalanine, offering medicinal chemists a unique scaffold to modulate receptor interactions, enhance peptide stability, and explore novel structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step methodologies for incorporating this versatile building block into peptide-based therapeutics and subsequently characterizing their biological activity at target receptors.
Introduction: The Strategic Advantage of Non-Canonical Amino Acids
In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, drug designers are increasingly looking beyond the 20 canonical amino acids. Non-canonical amino acids (ncAAs) offer a powerful toolkit to engineer novel biological functions. 3-(3-Thienyl)-DL-alanine is a prime example, serving as a bioisosteric replacement for Phenylalanine (Phe). The substitution of the phenyl ring with a thiophene moiety introduces subtle yet significant changes in electronics, lipophilicity, and metabolic stability, making it a valuable modulator for specific receptor targets.[1][2] Its incorporation into peptide chains can lead to enhanced resistance against enzymatic degradation, improved binding affinity, and altered pharmacological outcomes.[3][4]
This document outlines the core principles of using 3-(3-Thienyl)-alanine and provides robust protocols for its integration into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) and the subsequent evaluation of the resulting molecule's receptor binding and functional activity.
Physicochemical Properties of 3-(3-Thienyl)-DL-alanine
A foundational understanding of the molecule's properties is critical for its effective use in synthesis and assay development.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| CAS Number (DL-form) | 3685-48-1 | [5] |
| Appearance | White to off-white powder | |
| Structure | H-DL-3Thi-OH | [5] |
| Key Feature | Thiophene ring as a bioisostere of a phenyl ring |
Core Concept: Bioisosteric Replacement and Phenylalanine Antagonism
The foundational principle for using 3-(3-thienyl)-alanine is bioisosterism , where a functional group is replaced with another that retains similar spatial and electronic characteristics, leading to a similar biological activity. The thienyl group of 3-(3-thienyl)-alanine is an excellent bioisostere for the phenyl group of phenylalanine.
This substitution is a proven strategy in medicinal chemistry. Phenylalanine derivatives have been successfully developed as antagonists for various receptors, including AMPA, CCR3, and CCK2 receptors.[6][7][8] The rationale is that many receptor binding pockets have evolved to recognize the aromatic side chain of phenylalanine. By introducing the thienyl group, we can maintain the necessary hydrophobic and aromatic interactions for binding while potentially altering the downstream signaling outcome from agonism to antagonism. Furthermore, this substitution can disrupt recognition by metabolic enzymes, thereby increasing the in vivo half-life of the resulting peptide.
Studies have demonstrated that β-3-thienylalanine acts as a phenylalanine antagonist, capable of inducing a potent immunosuppressive effect in mice, an effect that is reversed by dietary phenylalanine.[9][10][11][12] This strongly supports its mechanism as a competitive inhibitor of phenylalanine-dependent biological processes, making it a compelling candidate for modulating receptors involved in immune responses or other pathways where phenylalanine is a key substrate or ligand component.
Figure 1: Bioisosteric relationship between Phenylalanine and 3-(3-Thienyl)-alanine.
Application Note I: Peptide Design & Synthesis
Rationale: Incorporating 3-(3-Thienyl)-alanine into a peptide sequence is a strategic choice to enhance therapeutic potential. The primary reagent for this is Fmoc-L-3-(3-thienyl)-alanine.[3] The use of the L-enantiomer is crucial for compatibility with ribosomal-like synthesis on the solid phase and for maintaining the stereochemistry required for receptor interaction. The Fmoc (9-fluorenylmethoxycarbonyl) group is the N-terminal protecting group of choice for modern SPPS due to its removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[13]
Key Advantages of Incorporation:
-
Increased Proteolytic Stability: The unnatural side chain can hinder recognition by proteases.
-
Modulation of Receptor Affinity: The unique electronic nature of the thiophene ring can fine-tune binding interactions within the receptor pocket.
-
Conversion to Antagonist: Can convert a peptide agonist into an antagonist by occupying the binding site without triggering the conformational change required for activation.
The following protocol details the manual synthesis of a target peptide using the Fmoc/tBu strategy.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard cycle for adding one Fmoc-L-3-(3-thienyl)-alanine residue to a growing peptide chain on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (pre-loaded with the first amino acid or for loading)
-
Fmoc-L-3-(3-thienyl)-alanine[14] and other required Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
SPPS reaction vessel, shaker, filtration apparatus
Procedure:
-
Resin Preparation & Swelling:
-
Place the resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[15]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh aliquot of 20% piperidine/DMF for 10 minutes.[16]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes). This exposes the free N-terminal amine for the next coupling step.
-
-
Amino Acid Coupling (Incorporating Fmoc-L-3-(3-thienyl)-alanine):
-
In a separate vial, prepare the activation solution:
-
Dissolve Fmoc-L-3-(3-thienyl)-alanine (3 eq. to resin loading, e.g., 0.3 mmol).
-
Add HBTU (2.9 eq., e.g., 0.29 mmol).
-
Dissolve in a minimal amount of DMF.
-
Add DIPEA (6 eq., e.g., 0.6 mmol).[16]
-
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[13]
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents: DMF (x3), DCM (x3), DMF (x3).
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and a terminal Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin.[13]
-
Agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the final peptide pellet under vacuum.
-
-
Purification & Characterization:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product via mass spectrometry (e.g., LC-MS).
-
Application Note II: In Vitro Characterization of Receptor Modulation
Once the peptide incorporating 3-(3-Thienyl)-alanine is synthesized and purified, its biological activity must be determined. A standard workflow involves first assessing its ability to bind to the target receptor and then measuring its functional effect (i.e., whether it acts as an agonist or antagonist).
Figure 2: Experimental workflow for characterizing a novel peptide modulator.
The following protocols provide generalized methods for these characterization steps, which can be adapted to a wide range of receptor targets.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test peptide by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.[17]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity (Kd) for the receptor.
-
Test Compound: The purified peptide containing 3-(3-Thienyl)-alanine, dissolved in assay buffer.
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C) and vacuum manifold.[18]
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test peptide in assay buffer. A typical range is 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd value.[19]
-
Prepare the receptor membranes in ice-cold assay buffer to a concentration optimized for a good signal window (e.g., 5-20 µg protein/well).[18]
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Assay Buffer + Radioligand + Receptor Membranes.
-
NSB Wells: NSB Control Ligand (e.g., 10 µM) + Radioligand + Receptor Membranes.
-
Test Compound Wells: Test Peptide Dilution + Radioligand + Receptor Membranes.
-
Causality: The NSB wells are critical to distinguish specific binding to the receptor from non-specific binding to the filter plate and membranes. True competitive binding only displaces the specific component.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[20]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percent specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Protocol 3: Functional Cell-Based Assay (cAMP Measurement)
This assay determines whether the peptide acts as an antagonist by measuring its ability to block agonist-induced signaling. This example is for a Gs-coupled G-Protein Coupled Receptor (GPCR), where activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will block this response.
Figure 3: GPCR signaling pathway illustrating agonist vs. antagonist action.
Materials:
-
A cell line expressing the target GPCR (e.g., HEK293 or CHO cells).
-
A known agonist for the receptor.
-
The test peptide containing 3-(3-Thienyl)-alanine.
-
Cell culture medium and assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[21][22]
-
384-well assay plates.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well) and incubate overnight.[23]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test peptide in assay buffer.
-
Prepare the agonist at a concentration that elicits ~80% of its maximal response (the EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment.
-
Causality: Using the EC₈₀ of the agonist provides a robust signal that is sensitive to inhibition, making it easier to detect antagonist activity.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium from the cells.
-
Add the diluted test peptide to the wells and incubate for 15-30 minutes at 37°C.[23] This allows the antagonist to bind to the receptor before the agonist is introduced.
-
-
Agonist Stimulation:
-
Add the EC₈₀ concentration of the agonist to the wells (except for basal control wells, which receive only buffer).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[23]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[22]
-
-
Data Analysis:
-
Normalize the data, setting the basal cAMP level (no agonist) as 0% response and the EC₈₀ agonist response (no antagonist) as 100% response.
-
Plot the percent inhibition against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the agonist-stimulated response).
-
Data Summary and Interpretation
The data generated from these protocols allows for a comprehensive evaluation of the novel peptide. Quantitative results should be summarized for clear comparison.
| Peptide ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (IC₅₀, nM) |
| Peptide-X-Phe | Example GPCR | 50.5 ± 4.2 | Agonist | EC₅₀ = 75.1 ± 6.8 |
| Peptide-X-3Thi | Example GPCR | 15.2 ± 2.1 | Antagonist | IC₅₀ = 22.8 ± 3.5 |
Interpretation: In this hypothetical example, replacing Phenylalanine (Phe) with 3-(3-Thienyl)-alanine (3Thi) not only improved the binding affinity (lower Ki value) but also successfully converted the peptide from an agonist to a potent antagonist, demonstrating the power of this molecular modification.
Conclusion
3-(3-Thienyl)-DL-alanine is a powerful and versatile building block in the field of drug discovery. Its strategic use as a phenylalanine bioisostere provides a rational approach to modulating the pharmacology of peptides and other small molecules. By following validated protocols for synthesis and in vitro characterization, researchers can effectively harness the unique properties of this non-canonical amino acid to develop novel receptor modulators with enhanced stability, affinity, and desired functional activity, paving the way for the next generation of targeted therapeutics.
References
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (US). [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. ResearchGate. [Link]
-
La Via, M. F., & Misefari, A. (1971). Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments. Infection and Immunity, 4(3), 240–244. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Misefari, A., & La Via, M. F. (1971). Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice. Infection and Immunity, 3(3), 381–387. [Link]
-
Dolman, N. P., et al. (2011). A new phenylalanine derivative acts as an antagonist at the AMPA receptor GluA2 and introduces partial domain closure: synthesis, resolution, pharmacology, and crystal structure. Journal of Medicinal Chemistry, 54(20), 7289–7298. [Link]
-
Naya, A., et al. (2001). Discovery of potent and selective phenylalanine derived CCR3 receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 11(11), 1439–1442. [Link]
-
Szałaj, N., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 26(15), 4446. [Link]
-
González-Muñiz, R., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. International Journal of Molecular Sciences, 22(19), 10762. [Link]
-
Misefari, A., & La Via, M. F. (1971). Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice. Infection and Immunity, 3(3), 381-387. [Link]
-
La Via, M. F., & Misefari, A. (1971). Effect of β-3-Thienylalanine on Antibody Synthesis V. Immunosuppression in Mice by Short Diet and Drug Treatments. Infection and Immunity, 4(3), 240-244. [Link]
-
Vágner, J., et al. (2008). Fmoc Solid-Phase Peptide Synthesis. Nature Protocols, 3, 1621-1629. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information (US). [Link]
-
ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
Horwell, D. C., et al. (1998). CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic. Bioorganic & Medicinal Chemistry Letters, 8(13), 1665–1670. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine. PubChem. [Link]
-
Bodanszky, M., et al. (1979). Synthesis and some pharmacological properties of (3-beta-(2-thienyl)-L-alanine)-8-lysine-vasopressin. Journal of Medicinal Chemistry, 22(9), 1076–1079. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150953, 3-(3-Benzo(b)thienyl)alanine. PubChem. [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146719, beta-2-Thienyl-L-alanine. PubChem. [Link]
-
Northwestern University. (2022). Understanding Immunosuppressive Mechanisms of T-Cell Receptors. Feinberg School of Medicine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(3-Benzo(b)thienyl)alanine | C11H11NO2S | CID 150953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and some pharmacological properties of (3-beta-(2-thienyl)-L-alanine)-8-lysine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new phenylalanine derivative acts as an antagonist at the AMPA receptor GluA2 and introduces partial domain closure: synthesis, resolution, pharmacology, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective phenylalanine derived CCR3 receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Effect of β-3-Thienylalanine on Antibody Synthesis V. Immunosuppression in Mice by Short Diet and Drug Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. N-Fmoc-3-(3-thienyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Thienylalanines
Welcome to the technical support center for the stereoselective synthesis of thienylalanines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable, yet challenging, non-canonical amino acids. Thienylalanines are crucial building blocks in medicinal chemistry, notably in pharmaceuticals like the bradykinin B2 receptor antagonist Icatibant.[1] However, achieving high enantiopurity can be a significant hurdle due to the unique electronic and steric properties of the thiophene ring.
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategy and methodology for synthesizing chiral thienylalanines.
Q1: What are the primary challenges in the stereoselective synthesis of thienylalanines compared to their phenyl counterparts?
A1: The core challenge stems from the thiophene ring itself. The sulfur atom can act as a coordinating ligand or a catalyst poison, interfering with the metal center of many common chiral catalysts (e.g., Rhodium, Ruthenium, Iridium).[2] This interaction can alter the electronic properties and coordination sphere of the catalyst, often leading to reduced activity and enantioselectivity. Furthermore, the thiophene ring's steric profile differs from a benzene ring, which can affect the substrate's ability to fit into the chiral pocket of the catalyst in the desired orientation for stereoselective transformation.
Q2: Which general synthetic strategies are most effective for accessing enantiopure thienylalanines?
A2: Several robust strategies exist, each with its own advantages and disadvantages:
-
Asymmetric Hydrogenation of Dehydro-Thienylalanine Precursors: This is one of the most common and atom-economical methods. It involves the hydrogenation of a prochiral α,β-unsaturated amino acid precursor using a chiral transition-metal catalyst. While effective, it is susceptible to the catalyst inhibition mentioned in Q1.[1][3]
-
Enzymatic Methods: Biocatalysis, using enzymes like transaminases or ammonia lyases, offers exceptional selectivity under mild conditions.[4][5][6] For example, engineered transaminases can convert a prochiral ketone precursor into the desired chiral amine with very high enantiomeric excess (ee).[7] This approach avoids harsh reagents and sensitive metal catalysts but may require significant effort in enzyme screening and engineering.[5][7]
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to the substrate, directing a diastereoselective reaction, and then cleaving the auxiliary. While reliable, it is less atom-economical due to the stoichiometric use of the auxiliary.
-
Optical Resolution: This involves synthesizing the racemic mixture of thienylalanine and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent like dibenzoyl-D-tartaric acid.[1] This method can be straightforward but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Q3: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my thienylalanine product?
A3: Accurate ee determination is critical. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It involves separating the enantiomers on a chiral stationary phase. A variety of chiral columns are commercially available, and method development typically involves screening different columns and mobile phase compositions.
-
Gas Chromatography (GC) on a Chiral Column: This is suitable for volatile derivatives of thienylalanine (e.g., esterified and N-acylated forms).
-
NMR Spectroscopy with Chiral Solvating or Shift Reagents: This method can provide a quick estimate of ee without physical separation. However, it can be less accurate than chromatographic methods and may suffer from peak overlap.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid, high-throughput screening of ee, especially when coupled with a host-guest system that generates a distinct CD signal for each enantiomer.[8][9]
Part 2: Troubleshooting Guide for Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful but sensitive technique. This guide addresses the most common problems encountered.
Problem 1: Low Enantioselectivity (% ee)
You've run your asymmetric hydrogenation of a dehydro-thienylalanine derivative, but the ee of your product is disappointingly low.
Caption: Troubleshooting workflow for low enantioselectivity.
Q: My Rh-DIPAMP catalyst works well for dehydrophenylalanine but gives low ee for my dehydro-thienylalanine substrate. Why?
A: This is a classic example of substrate-catalyst mismatch, likely exacerbated by the thiophene sulfur. The sulfur atom can coordinate to the rhodium center, competing with the substrate's intended binding mode (olefin and amide carbonyl chelation). This unwanted interaction disrupts the highly organized transition state required for high enantioselectivity.[2]
-
Solution: You may need to screen a different family of chiral ligands. Ligands with different electronic properties or steric bulk might be less susceptible to inhibition or may form a more favorable chiral pocket for the thienyl substrate. Consider ligands like those from the Josiphos or BINAP families, which have proven effective in various asymmetric hydrogenations.[3]
Q: I suspect my substrate is the problem. What should I look for?
A: Substrate purity is paramount.
-
Chemical Purity: Impurities, especially other sulfur-containing compounds, can act as catalyst poisons. Re-purify your substrate by recrystallization or chromatography.
-
Geometric Purity: Ensure your dehydroamino acid precursor is predominantly the (Z)-isomer. The (E)-isomer often hydrogenates with much lower enantioselectivity, and even a small amount can significantly reduce the overall ee of your product. Verify isomeric purity using 1H NMR (look for distinct vinyl proton signals and NOE correlations).
Problem 2: Low or No Reaction Conversion
You set up the reaction, but after the specified time, you observe mostly starting material.
Q: My reaction isn't proceeding. Could the thiophene be deactivating the catalyst?
A: Yes, this is a very common issue. The soft sulfur atom of the thiophene ring can bind strongly to soft transition metals like Rhodium and Ruthenium, leading to catalyst inhibition or complete deactivation.[2]
-
Solution 1 (Increase Catalyst Loading): As a first step, try increasing the catalyst loading (e.g., from 0.5 mol% to 2 mol%). This can sometimes overcome partial inhibition. However, this is not an ideal or cost-effective solution for large-scale synthesis.[1]
-
Solution 2 (Change the Metal): Consider catalysts based on different metals. For example, some Iridium-based catalysts (e.g., Crabtree's catalyst derivatives) can sometimes be more tolerant to sulfur-containing substrates.
-
Solution 3 (Use an Additive): In some systems, additives can mitigate catalyst poisoning. For example, a weakly coordinating Lewis acid might interact with the thiophene sulfur, reducing its ability to bind to the hydrogenation catalyst. This requires careful screening.
Q: I've degassed my solvent and used a glovebox, but the reaction is still sluggish. What else could be wrong?
A: Assuming catalyst and substrate are pure, consider the reaction parameters.
-
Hydrogen Pressure: While higher pressure often increases reaction rate, it can sometimes decrease enantioselectivity.[10] However, if conversion is the primary issue, carefully increasing the H2 pressure (e.g., from 1 atm to 5-10 atm) may be necessary. Ensure your equipment is rated for the pressure used.
-
Solvent: The solvent plays a critical role in stabilizing the catalytic species and solvating the substrate. Protic solvents like methanol or ethanol are often effective for hydrogenating N-acyl dehydroamino acids because they can participate in hydrogen bonding. If these fail, screen aprotic solvents like THF or dichloromethane.
Part 3: Protocols and Data
Protocol: General Procedure for Asymmetric Hydrogenation Screening
This protocol provides a starting point for screening conditions for the hydrogenation of an N-acetyl-dehydro-(2-thienyl)alanine methyl ester.
-
Preparation: In an inert atmosphere (glovebox), add the chiral catalyst precursor (e.g., [Rh(COD)(R,R-DiPAMP)]BF4, 1.0 mol%) to a vial equipped with a stir bar.
-
Substrate Addition: Add the dehydro-thienylalanine substrate (1.0 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Methanol, to a concentration of 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vial with H2 gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 2 atm) and stir vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 h).
-
Workup: Carefully vent the hydrogen. Remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by 1H NMR to determine conversion. Purify the product by column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Data Table: Comparison of Chiral Ligands
The following table summarizes hypothetical but realistic results for the asymmetric hydrogenation of N-acetyl-dehydro-(2-thienyl)alanine, illustrating the impact of ligand choice on performance.
| Catalyst System | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | % ee |
| [Rh(COD)(R,R-DiPAMP)]BF4 | 2 | 25 | 24 | 65 | 78% (R) |
| [Rh(COD)(S,S-Chiraphos)]BF4 | 2 | 25 | 24 | 50 | 65% (S) |
| [Ru(OAc)2((R)-BINAP)] | 10 | 40 | 18 | >99 | 92% (R) |
| [Ir(COD)(PCy3)(py)]PF6 + (R)-L* | 5 | 25 | 12 | >99 | 96% (R) |
Note: L represents a hypothetical chiral phosphine-oxazoline ligand.*
This data illustrates that while a standard catalyst like Rh-DiPAMP may provide moderate results, switching to a different metal (Ru) or a more specialized ligand system (Ir) can be necessary to achieve both high conversion and excellent enantioselectivity for this challenging substrate class.
References
-
Gotor-Fernández, V., et al. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
Osaka University. (2017). New twist on asymmetric catalysis. ScienceDaily. Available at: [Link]
- Kim, J., et al. (2018). Method for preparing thienyl alanine having optical activity. Google Patents (US20180290996A1).
-
Li, F., et al. (2018). Effect of thiophene S on the enhanced ORR electrocatalytic performance of sulfur-doped graphene quantum dot/reduced graphene oxide nanocomposites. RSC Advances. Available at: [Link]
-
Gong, X. G., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]
-
Li, F., et al. (2018). Effect of thiophene S on the enhanced ORR electrocatalytic performance of sulfur-doped graphene quantum dot/reduced graphene oxide nanocomposites. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Kuester, W. E. (2011). Catalytic Asymmetric Thiofunctionalization of Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research. Available at: [Link]
-
Corley, E. G., & Thompson, A. S. (2017). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Caruana, L., et al. (2017). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal. Available at: [Link]
-
Denard, C. A., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews. Available at: [Link]
-
Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Pinto, A. S. S., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]
-
Liu, Z., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. Available at: [Link]
-
Canary, J. W., & M. Nieto, S. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Li, W., et al. (2014). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications. Available at: [Link]
-
An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]
-
Swain, S. P., et al. (2022). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available at: [Link]
-
Zhang, W., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. Available at: [Link]
-
Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. Available at: [Link]
-
Gao, W., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Europe PMC. Available at: [Link]
-
Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]
-
Liu, R., et al. (2018). Ni(II)-catalyzed asymmetric alkenylations of ketimines. Nature Communications. Available at: [Link]
-
Mudde, C., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available at: [Link]
-
Benaglia, M. (2021). New Trends in Asymmetric Catalysis. Catalysts. Available at: [Link]
-
Metola, A., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rommel, M., et al. (2010). Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes. Journal of the American Chemical Society. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition. Available at: [Link]
-
Castagner, B., et al. (2016). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]
-
Metola, A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3-Thienyl)-DL-alanine
Welcome to the technical support resource for the synthesis of 3-(3-Thienyl)-DL-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common side reactions. Our goal is to provide you with the field-proven insights and technical accuracy needed to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and foundational questions regarding the synthesis of 3-(3-Thienyl)-DL-alanine.
Q1: What are the most common synthetic routes for 3-(3-Thienyl)-DL-alanine, and what are their primary challenges?
A1: The synthesis of non-proteinogenic amino acids like 3-(3-Thienyl)-DL-alanine typically employs one of three classical methods.[1][2] Each has distinct advantages and potential pitfalls related to side reactions.
-
Strecker Synthesis: This is a one-pot, three-component reaction involving 3-thiophenealdehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl).[3][4] The primary challenge is managing the reactivity of the starting aldehyde, which can undergo competing reactions. The final step, hydrolysis of the intermediate α-aminonitrile, requires harsh conditions that can lead to degradation.[5][6]
-
Bucherer-Bergs Reaction: Similar to the Strecker synthesis, this method also starts with 3-thiophenealdehyde but uses ammonium carbonate and a cyanide source to form an intermediate hydantoin.[7][8] This hydantoin is then hydrolyzed to the amino acid. The main difficulty lies in the complete hydrolysis of the stable hydantoin ring, which often requires prolonged heating in strong acid or base, potentially degrading the thiophene ring.[9]
-
Malonic Ester Synthesis: This route involves the alkylation of a malonic ester derivative (e.g., diethyl acetamidomalonate) with a reactive 3-thienylmethyl halide.[10][11] Subsequent hydrolysis and decarboxylation yield the desired amino acid. Key challenges include preventing dialkylation of the malonate and ensuring the complete removal of both carboxyl groups during decarboxylation.
Q2: My final product is off-white or yellowish instead of white. What could be the cause?
A2: A common cause for discoloration is the presence of impurities arising from the degradation of the thiophene ring. The thiophene moiety, while aromatic, can be sensitive to strongly acidic or oxidizing conditions, which are often employed during the hydrolysis steps of the Strecker or Bucherer-Bergs syntheses.[12] Polymerization of the starting 3-thiophenealdehyde can also lead to colored byproducts that are difficult to remove. Inadequate purification is the most frequent reason these impurities persist.
Q3: I'm observing a persistent impurity with a similar polarity to my product on TLC/LC. What is its likely identity?
A3: Depending on your synthetic route, this could be one of several common side products:
-
From Strecker/Bucherer-Bergs: The most likely culprits are the unhydrolyzed intermediates. In the Strecker synthesis, this is the α-aminonitrile.[5] In the Bucherer-Bergs reaction, it is the 5-(3-thienylmethyl)hydantoin.[7][8] Both are structurally similar to the final product but lack the free carboxylic acid, giving them slightly different polarity.
-
From Malonic Ester Synthesis: An impurity with similar polarity is often the mono-decarboxylated product, where only one of the two carboxylic acid groups from the malonate has been removed.
-
Positional Isomer: If the starting material, 3-thiophenealdehyde or a derivative, was contaminated with its 2-thienyl isomer, your final product will contain 3-(2-thienyl)-DL-alanine.[13][14] This isomer is notoriously difficult to separate from the desired 3-(3-thienyl) product by standard chromatography or recrystallization.
Q4: How can I confirm the identity of suspected side products?
A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the molecular weights of the peaks in your chromatogram to the expected molecular weights of the starting materials, intermediates, and potential side products, you can confidently identify impurities. For example, in a Bucherer-Bergs synthesis, you would look for the mass of the hydantoin intermediate in addition to your product's mass. For positional isomers, high-resolution mass spectrometry will not distinguish them, but their different fragmentation patterns in MS/MS or differing retention times on a well-optimized HPLC method can provide evidence. ¹H NMR spectroscopy is also invaluable for identifying structural features of impurities if they are present in sufficient quantity.
Part 2: Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Strecker Synthesis | 1. Incomplete imine formation: Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the aldehyde.[6] 2. Cyanohydrin formation: Direct addition of cyanide to the aldehyde competes with imine formation.[7] 3. Aldehyde polymerization: Aldehydes can polymerize under basic conditions. | 1. Use a Dean-Stark trap or a drying agent like MgSO₄ to remove water and drive the reaction forward. 2. Ensure the ammonia source is in sufficient excess. Pre-forming the imine before adding the cyanide source can sometimes improve yields. 3. Maintain a controlled temperature and add reagents slowly to minimize polymerization. |
| Incomplete Hydrolysis of Hydantoin (Bucherer-Bergs) | The hydantoin ring is very stable and resistant to hydrolysis. Insufficient reaction time, temperature, or acid/base concentration are common issues.[9] | 1. Increase the reaction time and/or temperature. Refluxing in 6M HCl or 25% NaOH for 24-48 hours is often necessary. 2. Use a pressure vessel to safely increase the reaction temperature above the solvent's boiling point. 3. Monitor the reaction by TLC or LC-MS until the hydantoin starting material is no longer observed. |
| Product Contaminated with Starting Aldehyde | Inefficient purification. The aldehyde is less polar than the amino acid product and should be separable. | 1. Perform an acidic wash (e.g., with 1M HCl) during the workup. The amino acid will move to the aqueous layer as a salt, while the neutral aldehyde remains in the organic layer. 2. Recrystallize the final product. A solvent system like water/ethanol or water/isopropanol is often effective.[15] |
| Presence of a Positional Isomer (2-thienyl) | The initial thienyl starting material was not isomerically pure. This is a common issue with commercially available thiophene derivatives. | 1. Prevention: Source starting materials with the highest possible isomeric purity and verify by GC or NMR before starting the synthesis. 2. Purification: This is very challenging. Preparative HPLC with a specialized column (e.g., chiral or phenyl-hexyl) may be required. Fractional crystallization can sometimes be effective but often leads to significant product loss. |
Experimental Protocols & Workflows
Workflow for Synthesis and Troubleshooting
The following diagram illustrates a logical workflow for synthesizing 3-(3-Thienyl)-DL-alanine, including key decision points for troubleshooting.
Caption: General workflow for synthesis, analysis, and troubleshooting.
Side Reaction Mechanism: Strecker Synthesis
The Strecker synthesis relies on the formation of an α-aminonitrile from an imine. However, a common side reaction is the formation of a cyanohydrin directly from the aldehyde, which can reduce the overall yield.
Caption: Desired vs. side reaction pathway in Strecker synthesis.
Protocol: Purification by Recrystallization
This protocol is effective for removing less polar impurities, such as residual starting aldehyde or the hydantoin intermediate, from the final amino acid product.
-
Dissolution: Dissolve the crude 3-(3-Thienyl)-DL-alanine product in a minimal amount of hot deionized water. If solubility is low, add isopropanol or ethanol dropwise until a clear solution is achieved at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for an additional 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired amino acid should begin to crystallize. Do not disturb the solution during this initial cooling phase to encourage the formation of larger crystals.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath or refrigerator (0-4°C) for at least one hour to maximize product precipitation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent mixture used for crystallization, e.g., 50:50 water/isopropanol) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the product for purity via HPLC, LC-MS, or NMR.
References
-
Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125. Available from: [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Available from: [Link]
-
O'Donnell, M. J., et al. (2001). A Solid-Phase Synthetic Route to Unnatural Amino Acids with Diverse Side-Chain Substitutions. The Journal of Organic Chemistry, 66(8), 2576–2587. Available from: [Link]
-
QYAOBIO. Chemical Synthesis of Unnatural Amino Acids. Available from: [Link]
-
Mishra, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38787-38803. Available from: [Link]
-
Burlina, F., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6777-6784. Available from: [Link]
-
BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available from: [Link]
- Google Patents. (2018). US20180290996A1 - Method for preparing thienyl alanine having optical activity.
-
Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
-
Organic Syntheses. dl-ALANINE. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Wikipedia. Bucherer–Bergs reaction. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine. Available from: [Link].
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Koóš, M. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(11), 2093. Available from: [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. Available from: [Link]
- Google Patents. (2020). US10562879B2 - Method for preparing thienyl alanine having optical activity.
-
Veeprho. Alanine Impurities and Related Compound. Available from: [Link]
-
Pharmaffiliates. Alanine-Impurities. Available from: [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides? Available from: [Link]
Sources
- 1. qyaobio.com [qyaobio.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. scbt.com [scbt.com]
- 14. 3-(2-噻吩基)-DL-丙氨酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(3-Thienyl)-DL-alanine
Welcome to the technical support resource for the purification of 3-(3-Thienyl)-DL-alanine. This guide is designed for researchers, chemists, and drug development professionals who are working with this non-proteinogenic amino acid. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying 3-(3-Thienyl)-DL-alanine.
Q1: What is 3-(3-Thienyl)-DL-alanine and what are its key properties?
A1: 3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is characterized by a thiophene ring attached to the beta-carbon of an alanine backbone.[1] As a "DL" mixture, it contains equal amounts of the D- and L-enantiomers. Its molecular weight is approximately 171.22 g/mol .[2] The presence of the sulfur-containing thiophene ring enhances its solubility in some organic solvents compared to simpler amino acids and provides unique electronic properties.[1][3] It typically appears as a white to off-white powder.[1]
Q2: What are the primary goals when purifying crude 3-(3-Thienyl)-DL-alanine?
A2: Purification aims to achieve two distinct goals:
-
Chemical Purity: The removal of impurities from the synthesis process. These can include unreacted starting materials, reagents, and by-products.
-
Enantiomeric Purity (Chiral Resolution): The separation of the racemic (DL) mixture into its individual D- and L-enantiomers. This is often the most critical and challenging step, as enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules.[4] The biological activity of a drug molecule often resides in only one enantiomer.
Q3: What are the most common methods for purifying this compound?
A3: The purification strategy typically involves a multi-step approach:
-
Recrystallization: An effective technique for removing chemical impurities by leveraging differences in solubility.
-
Diastereomeric Salt Formation: A classical and scalable method for chiral resolution. The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[4][5]
-
Enzymatic Resolution: A highly selective method where an enzyme stereoselectively modifies one enantiomer, allowing for its separation.[6]
-
Chromatography: Primarily used for analytical assessment of chemical and enantiomeric purity (e.g., HPLC with a chiral stationary phase). It can also be used for preparative separation on a smaller scale.[3][7]
Q4: How can I assess the purity of my sample?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your sample.[8][9]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A standard reversed-phase HPLC can determine chemical purity, while an HPLC equipped with a Chiral Stationary Phase (CSP) is essential for determining the enantiomeric excess (e.g., the ratio of D to L).[3][7]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity and have distinct signals.[10]
-
Melting Point: A sharp melting point range is indicative of high purity. The literature value for the similar 3-(2-Thienyl)-DL-alanine is around 275-277 °C (with decomposition).
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during purification.
Problem 1: Low recovery after recrystallization.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Solvent Choice | The ideal solvent system should dissolve the compound completely at high temperatures but poorly at low temperatures. If solubility is too high at low temperatures, the product remains in the mother liquor. | Perform a solvent screen. Test various polar solvents (e.g., water, ethanol, isopropanol) and mixtures (e.g., water/methanol, water/ethanol). A good starting point for amino acids is dissolving in a minimal amount of hot water and then adding a miscible organic solvent (like methanol or ethanol) to induce precipitation upon cooling.[11] |
| Insufficient Cooling or Precipitation Time | Crystallization is a kinetic process. If the solution is not cooled sufficiently or for long enough, equilibrium will not be reached, leaving a significant amount of product dissolved. | Ensure the solution is chilled thoroughly, ideally in an ice bath (0-4 °C), and allow it to stand for several hours or overnight to maximize crystal formation.[11] |
| Incorrect Product-to-Solvent Ratio | Using an excessive volume of solvent will keep the product in solution even after cooling, drastically reducing the yield. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated or supersaturated upon cooling. |
Problem 2: Chiral resolution by diastereomeric salt formation yields poor enantiomeric excess (ee).
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Resolving Agent or Stoichiometry | The resolving agent must form a stable salt that has a significant solubility difference between the two diastereomers in the chosen solvent. The molar ratio of the resolving agent to the racemate is also critical for efficient resolution.[5] | Verify that the chosen resolving agent (e.g., D-dibenzoyl tartaric acid for L-alanine salt) is appropriate.[10] Optimize the stoichiometry. Ratios between 0.4 to 1.2 equivalents of resolving agent to the racemate are often effective.[5] |
| Inappropriate Solvent System | The solvent plays a crucial role in discriminating between the solubilities of the diastereomeric salts. A solvent that dissolves both salts too well or too poorly will prevent effective separation. | Screen different solvent systems. Patents for resolving thienylalanine often cite water, methanol, acetic acid, or mixtures thereof.[5][10] The polarity of the solvent must be fine-tuned to maximize the solubility difference. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice and thus lowering the enantiomeric purity of the final product. | Employ a slow, controlled cooling process. Allow the heated solution to cool gradually to room temperature, then transfer it to a refrigerator or ice bath. Stirring during this process can also be beneficial.[10] |
Problem 3: TLC plate shows streaking or overlapping spots.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Sample Overload | Applying too much sample to the TLC plate causes the "spot" to become a large, overloaded band that travels up the plate as a streak rather than a distinct spot. | Apply a very small spot of a dilute solution of your compound. Use a capillary tube to apply the spot and ensure it is as small as possible. Allow the solvent to evaporate completely before developing the plate.[8] |
| Incorrect Mobile Phase Polarity | If the mobile phase is too polar, all components, including your compound, will travel with the solvent front (high Rf values). If it's not polar enough, components will remain at the baseline (low Rf values). Streaking can occur if the polarity is not optimized for the compound's functional groups. | Adjust the mobile phase composition. For amino acids on silica or cellulose plates, a common solvent system is n-butanol:acetic acid:water.[9] Vary the ratio (e.g., from 12:3:5 to 4:1:1) to achieve optimal separation with compact spots. |
| Sample is Highly Acidic or Basic | Amino acids are zwitterionic. If the sample is applied in a strongly acidic or basic solution, it can interact with the stationary phase (e.g., silica gel) in an undesirable way, leading to streaking. | Dissolve the sample in a neutral solvent or the mobile phase itself before spotting. |
Part 3: Experimental Workflows & Protocols
Workflow 1: General Purification and Chiral Resolution
This diagram outlines the overall strategy, from crude product to enantiomerically pure 3-(3-Thienyl)-alanine.
Caption: Workflow for purification and chiral resolution.
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol is adapted from methodologies described for resolving thienylalanine derivatives.[5][10] It aims to isolate the L-enantiomer using dibenzoyl-D-tartaric acid.
Materials:
-
Chemically pure 3-(3-Thienyl)-DL-alanine
-
Dibenzoyl-D-tartaric acid (D-DBTA)
-
Solvents: Deionized water, Acetic Acid
-
Standard laboratory glassware, heating mantle, filtration apparatus
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, combine 10.0 g of 3-(3-Thienyl)-DL-alanine, 200 mL of deionized water, and 50 mL of acetic acid.
-
Addition of Resolving Agent: Add 20.9 g (~1.0 eq) of dibenzoyl-D-tartaric acid to the mixture.
-
Dissolution: Heat the mixture to 60-65 °C with stirring until all solids are dissolved.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature while stirring. The diastereomeric salt of the L-enantiomer is less soluble and will begin to precipitate.
-
Maturation: Continue stirring at room temperature for at least 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the precipitated salt by vacuum filtration. Wash the solid cake with a small amount of cold water.
-
Breaking the Salt: Resuspend the filtered salt in a suitable organic solvent like acetone (e.g., 250 mL). Reflux the suspension for 2-3 hours. The resolving agent will dissolve in the acetone, while the free amino acid will remain as a solid.[5]
-
Isolation: Cool the suspension and filter to collect the solid product, which is the enriched L-enantiomer. Wash with a small amount of cold acetone.
-
Analysis: Dry the product and analyze its enantiomeric purity using HPLC with a chiral column. The mother liquor from step 6 contains the enriched D-enantiomer, which can be isolated by a similar process using dibenzoyl-L-tartaric acid.
Troubleshooting Decision Tree for Chiral Resolution
This diagram helps navigate common issues during the diastereomeric salt formation protocol.
Caption: Troubleshooting low enantiomeric excess.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
-
Marvel, C. S. (1921). dl-ALANINE. Organic Syntheses, 1, 8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]
- Kim, J. H., et al. (2018). Method for preparing thienyl alanine having optical activity. U.S. Patent Application No. 15/767,848.
- Kim, J. H., et al. (2020). Method for preparing thienyl alanine having optical activity. U.S. Patent No. 10,562,879.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine. Retrieved from [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Retrieved from [Link]
-
Ilisz, I., et al. (2006). Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 779-786. Retrieved from [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Retrieved from [Link]
-
BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Analytical Chemistry Precision: The Use of 3-(2-Naphthyl)-DL-Alanine as a Chromatographic Standard. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
-
Medić-Šarić, M., et al. (2004). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography – Modern TLC, 17(5), 332-336. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. researchgate.net [researchgate.net]
- 10. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(3-Thienyl)-DL-alanine
Welcome to the technical support guide for 3-(3-Thienyl)-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility issues encountered with this compound in aqueous solutions. Our goal is to equip you with the knowledge to design robust experimental protocols and troubleshoot effectively.
Understanding the Challenge: The Nature of 3-(3-Thienyl)-DL-alanine
3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Its structure, which includes a hydrophobic thienyl group, presents unique solubility challenges in aqueous media.[1] This compound and its derivatives are of significant interest in various research fields, including peptide synthesis and the development of novel therapeutics.[2][3]
This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced techniques, to help you achieve successful solubilization for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 3-(3-Thienyl)-DL-alanine in water. What is the first thing I should try?
A1: Start with pH Adjustment.
The solubility of amino acids is highly dependent on the pH of the solution.[4][5] Like all amino acids, 3-(3-Thienyl)-DL-alanine is a zwitterionic molecule, meaning it has both a positive (amino group) and a negative (carboxyl group) charge at its isoelectric point (pI), the pH at which the net charge is zero. At the pI, solubility is at its minimum.[4]
The Causality: By moving the pH away from the pI, you ionize the molecule, increasing its polarity and interaction with water molecules.[6]
-
At low pH (acidic conditions): The carboxyl group is protonated (COOH), and the amino group is protonated (NH3+), resulting in a net positive charge.
-
At high pH (basic conditions): The carboxyl group is deprotonated (COO-), and the amino group is neutral (NH2), resulting in a net negative charge.
This increased net charge enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.[6]
Step-by-Step Protocol: pH-Mediated Solubilization
-
Initial Suspension: Suspend the desired amount of 3-(3-Thienyl)-DL-alanine in your aqueous buffer or water.
-
Acidification: While stirring, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity.[7]
-
Alkalinization: If acidification does not work, try the opposite approach with a fresh sample. Add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring.[7]
-
pH Monitoring: Use a calibrated pH meter to track the pH as you add the acid or base. Note the pH at which the compound fully dissolves.
-
Final Adjustment: Once dissolved, you may be able to carefully adjust the pH back towards your target experimental pH. Be aware that the compound may precipitate if you get too close to its pI.
Q2: Adjusting the pH is not compatible with my experiment. What other options do I have?
A2: Employ a Co-solvent System.
If pH modulation is not an option, the use of co-solvents is a widely accepted technique to enhance the solubility of poorly water-soluble compounds.[8][9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11]
The Causality: The hydrophobic thienyl group of 3-(3-Thienyl)-DL-alanine has poor interactions with the highly polar water molecules. By adding a less polar co-solvent, you create a more favorable environment for the nonpolar parts of the molecule, effectively increasing its solubility.[11] The solubility of a compound can increase exponentially with an increase in the co-solvent fraction.[11]
Commonly Used Co-solvents in Biological Research:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Highly effective but can have biological effects at higher concentrations. |
| Ethanol | 5-20% | A common and less toxic choice for many applications.[12] |
| Propylene Glycol | 5-20% | Often used in pharmaceutical formulations.[12] |
| Polyethylene Glycols (PEGs) | 5-20% | Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective.[12] |
Step-by-Step Protocol: Co-solvent Solubilization
-
Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application.
-
Initial Dissolution: Dissolve the 3-(3-Thienyl)-DL-alanine in the minimum amount of the pure co-solvent first.
-
Aqueous Addition: Slowly add the aqueous buffer to the co-solvent mixture while vortexing or stirring vigorously.
-
Observe for Precipitation: If the compound begins to precipitate, you may need to increase the percentage of the co-solvent in your final solution.
-
Final Concentration: Ensure the final concentration of the co-solvent is below the tolerance level for your specific experiment (e.g., cell culture, enzyme assay).
Q3: I have tried pH adjustment and co-solvents, but I still see some precipitation. What's next?
A3: Consider Physical Methods and Salt Forms.
When chemical modifications are insufficient, physical methods can be employed. Additionally, using a different form of the compound, such as a salt, can dramatically improve solubility.
The Causality:
-
Sonication/Vortexing: These methods provide energy to break up the crystal lattice of the solid compound, facilitating its interaction with the solvent.
-
Gentle Warming: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the forces holding the crystal lattice together.
-
Salt Formation: Salts of acidic or basic drugs are generally more soluble than their free acid or base forms.[13][14] This is because the ionic nature of the salt allows for stronger interactions with polar water molecules.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
-
Sonication:
-
Prepare your suspension of 3-(3-Thienyl)-DL-alanine in the chosen solvent system.
-
Place the vial in a bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
Visually inspect for dissolution between bursts.
-
-
Gentle Warming:
-
Prepare the suspension in a sealed, pressure-safe vial.
-
Place the vial in a water bath or on a hot plate set to a low temperature (e.g., 30-40°C).
-
Stir continuously and monitor for dissolution.
-
Caution: Be aware of the compound's stability at elevated temperatures.
-
-
Using Salt Forms: If you are in the early stages of sourcing the compound, inquire with suppliers about the availability of salt forms, such as 3-(3-Thienyl)-DL-alanine hydrochloride. These are often more readily soluble in aqueous solutions.[7]
Q4: Can I combine these techniques?
A4: Yes, a combined approach is often the most effective.
For particularly stubborn solubility issues, a multi-faceted approach is recommended. For example, you can dissolve the compound in a small amount of co-solvent, add it to a slightly pH-adjusted buffer, and then use sonication to achieve complete dissolution.
The Causality: By combining methods, you are simultaneously addressing multiple barriers to dissolution. The co-solvent tackles the hydrophobic nature of the thienyl group, the pH adjustment ionizes the amino and carboxyl groups, and the physical energy helps to break apart the solid-state structure. This synergistic effect can often succeed where a single method fails.
This guide provides a foundational framework for addressing the solubility of 3-(3-Thienyl)-DL-alanine. The optimal method will always depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of your system to pH changes and organic solvents.
References
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
Apelblat, A., & Manzurola, E. (2000). Solubility of dl-alanine, dl-valine, dl-norvaline, dl-leucine, and dl-norleucine in water and in aqueous solutions of hydrochloric acid and sodium hydroxide. Journal of Chemical & Engineering Data. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
-
Tseng, H.-H., et al. (2009). pH dependence of amino acid solubility. Biotechnology and Bioengineering. Available at: [Link]
-
Prajapati, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Alhijjaj, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]
-
Grosse Daldrup, J.-B., et al. (2017). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]
-
Slideshare. (n.d.). SOLUBILIZATION TECHNIQUES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3-Thienyl)-DL-alanine. In PubChem. Retrieved from [Link]
-
Alhijjaj, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Pozdnev, V. F. (1995). An effective organic solvent system for the dissolution of amino acids. Amino Acids. Available at: [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids?. Retrieved from [Link]
-
ResearchGate. (2018). How to dissolve free amino acids?. Retrieved from [Link]
-
wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-3-(3-Thienyl)-alanine in Organic Synthesis and Material Science. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement techniques [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Enzymatic Resolution of 3-(3-Thienyl)-DL-alanine
Welcome to the technical support center for the enzymatic resolution of 3-(3-Thienyl)-DL-alanine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of enantiomerically pure, unnatural amino acids. As a non-proteinogenic amino acid, 3-(3-Thienyl)-alanine is a valuable building block in medicinal chemistry, and achieving high enantiomeric purity is often critical for therapeutic efficacy.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple instructions to explain the underlying scientific principles of your experiments. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity resolutions.
Core Principles: The Enzymatic Kinetic Resolution Workflow
The most common and robust method for resolving racemic N-acyl-amino acids is through kinetic resolution using an acylase, with Penicillin G Acylase (PGA) being a widely used and effective biocatalyst. The enzyme exhibits high enantioselectivity, preferentially hydrolyzing the N-acyl amide bond of the L-enantiomer while leaving the D-enantiomer intact. This difference in reactivity allows for the separation of the two enantiomers in subsequent work-up steps.
The entire workflow can be visualized as follows:
Caption: General workflow for the enzymatic resolution of 3-(3-Thienyl)-DL-alanine.
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic resolution process in a direct question-and-answer format.
Problem Area 1: Low or No Reaction Conversion
Q: My reaction has stalled or shows very low conversion (<10%) after several hours. What are the primary factors I should investigate?
A: Low conversion is typically rooted in a problem with one of the core reaction parameters: pH, temperature, or the enzyme itself. Follow a systematic approach to diagnose the issue.
1. Verify Reaction pH:
-
The Cause: Penicillin G Acylase's catalytic activity is highly dependent on the ionization state of its active site amino acid residues. The optimal pH for free PGA is typically around 8.0. Deviation from this optimum can drastically reduce or eliminate activity. During the reaction, the hydrolysis of the N-acyl-L-amino acid produces a carboxylic acid (phenylacetic acid, if using a phenylacetyl group) and the L-amino acid, which will lower the pH of an unbuffered or weakly buffered solution, effectively stopping the reaction.
-
The Solution:
-
Use a robust buffer system (e.g., 50-100 mM Phosphate or Borate buffer) at the optimal pH.
-
For larger-scale reactions, use a pH-stat or autotitrator to maintain the pH at the optimal setpoint by controlled addition of a base (e.g., NaOH).
-
Confirm the pH of your final reaction mixture before adding the enzyme.
-
2. Check Reaction Temperature:
-
The Cause: Temperature affects both reaction rate and enzyme stability. While higher temperatures increase the initial reaction rate, they can also lead to rapid thermal denaturation and loss of enzyme activity. For many free PGAs, the optimal temperature is around 45°C, while immobilized versions can often tolerate higher temperatures, sometimes up to 50-55°C.
-
The Solution:
-
Ensure your reaction vessel is maintained at the recommended temperature for your specific enzyme (free vs. immobilized).
-
If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 30-37°C). The reaction will be slower, but the enzyme may retain its activity for a longer duration, leading to a higher final conversion.
-
3. Assess Enzyme Activity and Concentration:
-
The Cause: The enzyme may be inactive due to improper storage, handling, or the presence of inhibitors. Additionally, insufficient enzyme loading will lead to impractically long reaction times.
-
The Solution:
-
Always run a small-scale control reaction with a standard substrate (e.g., N-phenylacetyl-L-phenylalanine or Penicillin G) to confirm the activity of your enzyme batch.
-
Ensure the enzyme has been stored at the correct temperature (typically -20°C or 4°C). Avoid repeated freeze-thaw cycles.
-
Check your starting materials for potential inhibitors. Heavy metal ions or residual organic solvents from previous steps can inhibit enzyme activity.
-
If the reaction is simply too slow, incrementally increase the enzyme loading.
-
Caption: Decision-making flowchart for troubleshooting low reaction conversion.
Problem Area 2: Poor Enantioselectivity (Low ee%)
Q: The reaction proceeds to ~50% conversion, but the enantiomeric excess (ee%) of my recovered N-Acyl-D-amino acid is much lower than expected. How can I improve selectivity?
A: Poor enantioselectivity means the enzyme is hydrolyzing the D-enantiomer at a significant rate. This can be influenced by the substrate itself and the reaction conditions.
-
The Cause (Substrate): The enantioselectivity of PGA is highly sensitive to the structure of the N-acyl group. A bulky or improperly fitting acyl group can alter how the substrate sits in the active site, potentially reducing the energy difference between the transition states for the L- and D-enantiomer hydrolysis. The phenylacetyl group is often a good starting point as it mimics the side chain of Penicillin G, the native substrate.
-
The Solution (Substrate): If selectivity is poor with one acyl group (e.g., acetyl), synthesize and test other derivatives. The N-phenylacetyl or N-benzyloxycarbonyl groups often provide good recognition and selectivity for PGA enzymes.
-
The Cause (Conditions): Extreme temperatures can sometimes decrease enantioselectivity by increasing molecular flexibility. The presence of organic co-solvents, while sometimes necessary for solubility, can also strip essential water molecules from the enzyme's hydration shell, altering its conformation and reducing selectivity.
-
The Solution (Conditions):
-
Try running the reaction at a lower temperature (e.g., room temperature). This may improve the E-value (enantiomeric ratio).
-
Minimize or eliminate the use of organic co-solvents. If a co-solvent is essential for solubility, screen different options (e.g., DMSO, t-butanol, acetonitrile) at the lowest possible concentration (<10% v/v) and assess the impact on both activity and enantioselectivity.
-
Do not let the reaction proceed significantly beyond 50% conversion. In a kinetic resolution, the ee% of the remaining substrate is highest at exactly 50% conversion. Pushing the reaction further will inevitably lead to more of the D-enantiomer being hydrolyzed, reducing the final ee%.
-
Problem Area 3: Issues with Immobilized Enzyme
Q: I'm using an immobilized PGA, but the activity seems low and decreases significantly with each reuse. What could be the problem?
A: Issues with immobilized enzymes often relate to mass transfer limitations or enzyme leaching/denaturation.
-
The Cause (Mass Transfer): The substrate needs to diffuse from the bulk solution to the surface of the support material and into its pores to reach the enzyme. If this process is slow, it can become the rate-limiting step of the reaction, making the apparent activity seem low. This is especially true for highly active enzymes on porous supports.
-
The Solution (Mass Transfer):
-
Ensure adequate mixing/agitation (e.g., overhead stirring or a properly sized magnetic stir bar) to minimize the external diffusion boundary layer.
-
If using a porous support, consider using a carrier with a larger pore size or immobilizing the enzyme only on the exterior surface.
-
-
The Cause (Leaching/Stability): If the enzyme is not covalently attached, it can leach from the support over time, especially with physical agitation. The immobilization process itself can also sometimes distort the enzyme, reducing its stability. Covalent immobilization on a stable carrier is generally preferred for reusability.
-
The Solution (Leaching/Stability):
-
If using adsorption, test different buffer conditions (pH, ionic strength) during washing to ensure the enzyme is strongly bound.
-
Consider covalent immobilization methods. Using glutaraldehyde to link the enzyme's surface amine groups to an amino-functionalized support is a common and effective strategy.
-
After each cycle, wash the immobilized enzyme thoroughly with buffer to remove any adsorbed products or byproducts that might inhibit the next run. Immobilized PGA can often be reused for multiple cycles, retaining a significant portion of its initial activity.
-
Frequently Asked Questions (FAQs)
Q1: Why is Penicillin G Acylase (PGA) the recommended enzyme for this type of resolution? PGA is a robust industrial enzyme with several advantages: it is commercially available, has a broad substrate scope for N-acylated amino acids, and exhibits high enantioselectivity (often E > 100) for many substrates. Its extensive use in the production of semi-synthetic antibiotics means its properties and optimal conditions are well-documented.
Q2: What N-acyl group should I use for 3-(3-Thienyl)-DL-alanine? The N-phenylacetyl group is the most logical starting point. PGA's active site is evolutionarily adapted to hydrolyze the phenylacetyl moiety of Penicillin G. This structural mimicry often results in high activity and selectivity. If results are suboptimal, other groups like the N-benzyloxycarbonyl group can be explored.
Q3: Should I use a free or an immobilized enzyme? This depends on your scale and goals.
-
Free Enzyme: Excellent for initial screening, small-scale synthesis, and determining intrinsic kinetic parameters. It avoids any potential complications from mass transfer limitations.
-
Immobilized Enzyme: Highly recommended for larger-scale synthesis and process development. Immobilization significantly improves thermal and pH stability, allows for easy separation of the catalyst from the product, and enables reuse of the enzyme over multiple batches, which is highly cost-effective.
| Feature | Free Enzyme | Immobilized Enzyme |
| Ease of Use | High (dissolves in buffer) | Moderate (heterogeneous system) |
| Cost-Effectiveness | Lower for single use | Higher (reusable for many cycles) |
| Stability | Moderate | High (improved pH and thermal stability) |
| Product Separation | Requires enzyme denaturation/removal | Simple (filtration or magnetic separation) |
| Mass Transfer Issues | None | Possible (requires good agitation) |
Q4: How can I monitor the reaction progress and determine enantiomeric excess (ee%)?
-
Reaction Progress (Conversion): The simplest method is often Thin Layer Chromatography (TLC), which can show the disappearance of the N-acyl-DL-amino acid starting material and the appearance of the L-amino acid product. For quantitative analysis, HPLC is preferred. You can monitor the decrease in the substrate peak area or the increase in the product peak area over time.
-
Enantiomeric Excess (ee%): This requires a chiral analytical method. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. You will need a chiral stationary phase capable of separating the N-acyl-D-amino acid from the N-acyl-L-amino acid. This allows you to quantify the amount of each enantiomer remaining in the reaction.
Experimental Protocol: Standard Resolution of N-Phenylacetyl-3-(3-Thienyl)-DL-alanine
This protocol provides a general framework. Concentrations and enzyme loading should be optimized for your specific system.
Part 1: Synthesis of N-Phenylacetyl-3-(3-Thienyl)-DL-alanine
-
Dissolve 3-(3-Thienyl)-DL-alanine (1 equivalent) in an aqueous solution of sodium bicarbonate (2.5 equivalents). Cool the solution to 0-5°C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture again in an ice bath and acidify to pH ~2 with cold HCl (e.g., 2M).
-
The N-phenylacetylated product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Verify the structure by ¹H NMR and/or Mass Spectrometry.
Part 2: Enzymatic Hydrolysis
-
Prepare a 50-100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Suspend the N-phenylacetyl-3-(3-Thienyl)-DL-alanine substrate in the buffer. A typical starting concentration is 50-100 mM. Gentle warming may be required for dissolution.
-
Place the reaction vessel in a temperature-controlled water bath set to 45°C.
-
Initiate the reaction by adding Penicillin G Acylase (e.g., 5-10% w/w of the substrate). If using an immobilized enzyme, add it now.
-
Maintain the pH at 8.0 using a pH-stat that adds 0.5 M NaOH, or by manual addition every 30 minutes. Monitor the reaction until the consumption of base equals 0.5 equivalents (indicating ~50% conversion).
-
Monitor the reaction progress by TLC or HPLC.
Part 3: Work-up and Separation
-
Once ~50% conversion is reached, stop the reaction. If using an immobilized enzyme, remove it by filtration. If using a free enzyme, stop the reaction by acidifying to pH ~5 and heating to denature, followed by centrifugation to remove the precipitated protein.
-
Transfer the supernatant to a separatory funnel.
-
Acidify the solution to pH ~2 with HCl. This protonates the carboxylic acid of the unreacted N-phenylacetyl-D-amino acid.
-
Extract the mixture with an organic solvent like ethyl acetate (3x volumes). The N-phenylacetyl-D-amino acid will move into the organic phase, while the more polar L-3-(3-Thienyl)-alanine will remain in the aqueous phase.
-
Aqueous Phase: The pH of the aqueous layer can be adjusted to the isoelectric point of 3-(3-Thienyl)-alanine to precipitate the L-enantiomer, which can be collected by filtration.
-
Organic Phase: The combined organic layers can be dried over sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the N-phenylacetyl-D-amino acid. This can be hydrolyzed to the free D-amino acid by acidic hydrolysis (e.g., refluxing in 6M HCl).
Part 4: Analysis
-
Determine the enantiomeric excess (ee%) of the recovered N-phenylacetyl-D-amino acid using Chiral HPLC.
-
Confirm the optical rotation of the final isolated L- and D-amino acids and compare them to literature values.
References
-
Massolini, G., Temporini, C., & Calleri, E. (2008). Penicillin G acylase as chiral selector in LC and CE: exploring the origins of enantioselectivity. Journal of Chromatography B, 875(1), 20-29. Available from: [Link]
-
(1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available from: [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). ResearchGate. Available from: [Link]
-
Immobilized penicillin G acylase as reactor and chiral selector in liquid chromatography. ResearchGate. Available from: [Link]
-
The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Enantioselectivity (E) of penicillin acylase mutants in the hydrolysis... ResearchGate. Available from: [Link]
-
Seman, M., et al. (2017). Improving the diastereoselectivity of penicillin G acylase for ampicillin synthesis from racemic substrates. Protein Engineering, Design and Selection, 30(10), 745-752. Available from: [Link]
-
Hübner, J., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS ONE, 13(11), e0206988. Available from: [Link]
-
Kim, D. S., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Molecules, 26(5), 1288. Available from: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
Zhang, L., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(2), 33. Available from: [Link]
-
Liu, J., et al. (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Frontiers in Bioengineering and Biotechnology, 10, 848903. Available from: [Link]
-
Czech,D., et al. (2023). Multistep Engineering of a Penicillin G Acylase for Systematic Improvement of Crystallization Efficiency. Crystal Growth & Design, 23(5), 3766-3777. Available from: [Link]
-
The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. Available from: [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry, 9, 2011-2026. Available from: [Link]
-
Kim, M. J., et al. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 88(4), 521-526. Available from: [Link]
-
Kim, D. S., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. National Center for Biotechnology Information. Available from: [Link]
-
Penicillin G Acylase. St. Olaf College. Available from: [Link]
-
Zhang, Y., et al. (2021). Immobilized penicillin G acylase with enhanced activity and stability using glutaraldehyde-modified polydopamine-coated Fe3O4 nanoparticles. Biotechnology and Applied Biochemistry, 68(1), 1-9. Available from: [Link]
-
Liu, J., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1149721. Available from: [Link]
-
Singh, R., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(1), 46-63. Available from: [Link]
-
Liu, J., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. National Center for Biotechnology Information. Available from: [Link]
-
Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(8), 2610-2610. Available from: [Link]
-
Alcaligenes faecalis penicillin G acylase-catalyzed enantioselective acylation of DL-phenylalanine and derivatives in aqueous medium. ResearchGate. Available from: [Link]
-
2.0Å Resolution Crystal Structures of the Ternary Complexes of Human Phenylalanine Hydroxylase Catalytic Domain with Tetrahydrobiopterin and 3-(2-Thienyl)-l-alanine or l-Norleucine: Substrate Specificity and Molecular Motions Related to Substrate Binding. ResearchGate. Available from: [Link]
- Michi, K. (1953). Enzymatic Resolution of Racemic Amino Acids: Part V.
Preventing racemization during peptide coupling with "3-(3-Thienyl)-DL-alanine"
Technical Support Center: Peptide Coupling & Stereochemical Integrity
Topic: Strategies for Preventing Racemization during Peptide Coupling with 3-(3-Thienyl)-DL-alanine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of maintaining stereochemical purity when incorporating unusual amino acids, such as 3-(3-Thienyl)-alanine, into synthetic peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral amino acid (typically the L-form used in nature) into an equal mixture of both its L- and D-forms.[1] During peptide synthesis, this means that the intended L-amino acid can be inadvertently converted to its D-isomer at the chiral alpha-carbon before or during the coupling reaction. The incorporation of this incorrect D-amino acid into the peptide chain results in a diastereomeric impurity. This is a significant problem because the three-dimensional structure of a peptide is paramount to its biological function and therapeutic efficacy; even a single stereochemical error can drastically alter its structure, activity, and receptor-binding properties.[1]
Q2: What are the chemical mechanisms that cause racemization during peptide coupling?
A2: Racemization during peptide bond formation primarily proceeds through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The carboxyl group of the N-protected amino acid is first activated by a coupling reagent. This activated intermediate can then be attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming a cyclic 5(4H)-oxazolone. The proton on the alpha-carbon of this oxazolone is highly acidic and can be easily abstracted by a base. This creates a planar, achiral enolate intermediate. When this intermediate is subsequently attacked by the amine of the incoming amino acid, it can be protonated from either face, leading to a mixture of both L- and D-peptides.[1][2][3]
-
Direct Enolization (or Direct α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, without forming an oxazolone ring.[1][2] This also generates an achiral enolate intermediate, which can then be protonated non-selectively to yield a racemic mixture. This mechanism is less common but can become significant under strongly basic conditions or with amino acids whose alpha-protons are particularly acidic.[1][4]
Caption: The two primary pathways for racemization during peptide coupling.
Q3: Why is an amino acid like 3-(3-Thienyl)-L-alanine considered susceptible to racemization?*
A3: While your query mentioned "3-(3-Thienyl)-DL-alanine," standard peptide synthesis aiming for a specific stereochemistry would begin with a pure enantiomer, typically 3-(3-Thienyl)-L-alanine. Amino acids with aromatic or electron-withdrawing groups on their side chains, such as Phenylalanine, Histidine, Cysteine, and indeed 3-(3-Thienyl)-alanine, are particularly prone to racemization.[4][5]
The susceptibility of 3-(3-Thienyl)-alanine stems from the electronic properties of the thienyl group. This aromatic side chain can stabilize the negative charge of the enolate intermediate formed after the alpha-proton is removed (via either mechanism in Q2).[4] This stabilization lowers the energy barrier for enolate formation, thereby increasing the rate and likelihood of racemization compared to amino acids with simple alkyl side chains. Histidine and Cysteine are also notoriously sensitive, with Cysteine's racemization also being dependent on solvent polarity.[1][6][7]
Troubleshooting Guide: A Stepwise Approach to Minimizing Racemization
If you are observing diastereomeric impurities in your final product, a systematic evaluation of your coupling protocol is necessary. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling chemistry is the most critical factor in controlling racemization. The goal is to facilitate a rapid peptide bond formation that outcompetes the rate of racemization.
Q4: Which coupling reagents and additives are recommended for sensitive amino acids?
A4: No single reagent is perfect for all situations, but modern reagents offer significant advantages.
-
Carbodiimides (e.g., DIC, DCC, EDC): These are cost-effective but are potent activators that can readily promote oxazolone formation.[8] They should always be used with a racemization-suppressing additive.[8][9][10] DIC is often preferred in solid-phase synthesis because the resulting diisopropylurea byproduct is soluble and easily washed away.[8][9]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents require a base for activation but generally lead to fast coupling reactions. HATU, which is the HOAt-based analogue of HBTU, is particularly effective at suppressing racemization due to the inherent properties of HOAt.[2][9] However, a key drawback is that these reagents can cause guanidinylation of the free N-terminal amine as a side reaction.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are highly efficient. PyAOP, the HOAt-based version, is superior to PyBOP in minimizing racemization.[8][9]
-
Modern Additives & Reagents:
-
OxymaPure® (Oxyma): An excellent, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization when used with carbodiimides.[8][11]
-
COMU: A third-generation uronium salt based on Oxyma. It is highly reactive, shows excellent resistance to racemization, and its byproducts are water-soluble, simplifying purification.[12]
-
Ynamides: A newer class of coupling reagents that have shown remarkable ability to suppress racemization, even allowing for peptide synthesis in the less common N→C direction.[13]
-
Recommendation: For coupling 3-(3-Thienyl)-L-alanine, start with a carbodiimide-based method using DIC in combination with an additive like HOAt or Oxyma.[8] Alternatively, using a standalone modern reagent like HATU or COMU is a highly effective strategy.[9][12]
| Reagent/Additive Combination | Relative Racemization Risk | Coupling Speed | Key Considerations |
| DIC / HOBt | Moderate[14] | Fast | HOBt is effective but has explosive properties and is largely superseded.[8] |
| DIC / HOAt | Low[14] | Very Fast | HOAt is superior to HOBt for suppressing racemization.[8][15] |
| DIC / Oxyma | Very Low[5] | Very Fast | Excellent, non-explosive alternative to HOBt/HOAt.[8] |
| HATU / Base | Low | Very Fast | Highly efficient but can cause guanidinylation side reactions.[6][9] |
| COMU / Base | Very Low | Extremely Fast | Highly recommended; excellent reactivity and low racemization.[12] |
Step 2: Scrutinize Your Reaction Conditions
Even with the best reagents, suboptimal reaction conditions can undermine your efforts.
Q5: How do the base, solvent, and temperature affect racemization?
A5: These parameters are crucial for fine-tuning your reaction.
-
Base Selection: The base's role is to neutralize protonated amines and participate in the activation step. However, excess or strong bases can readily abstract the alpha-proton, promoting racemization.[2][11]
-
Recommendation: Use a sterically hindered, weaker tertiary amine. N,N-Diisopropylethylamine (DIPEA) is common, but N-Methylmorpholine (NMM) is a weaker base that can reduce racemization.[11][14] For extremely sensitive couplings, the highly hindered and weak base 2,4,6-collidine (sym-collidine) often produces the least racemization.[11] Use the minimum amount of base necessary for the reaction to proceed.[14]
-
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[1]
-
Recommendation: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard in solid-phase synthesis for their excellent resin-swelling properties, consider less polar solvents like Dichloromethane (DCM) if reagent solubility and resin compatibility permit.[16]
-
-
Temperature Control: Racemization is a chemical reaction with an activation energy. Lowering the temperature will slow its rate.
-
Recommendation: Perform the coupling reaction at 0°C or even lower, especially during the activation step. While this may increase reaction time, it significantly preserves stereochemical integrity.[8][14] Avoid elevated temperatures, which, although they can overcome aggregation, will increase racemization for sensitive residues like His and Cys.[17]
-
Step 3: Implement Robust Analytical Detection
You cannot optimize what you cannot measure. Accurate quantification of diastereomeric impurities is essential.
Q6: How can I detect and quantify the extent of racemization?
A6: Several analytical techniques are available, each with its own advantages. The analysis can be performed on the intact peptide or on the constituent amino acids after total acid hydrolysis.
| Analytical Method | Principle | Sensitivity | Throughput | Notes |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[18] | Good to Excellent | Moderate | A very common and reliable method. Often requires hydrolysis and derivatization of the amino acids. |
| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral column, with MS detection. | Excellent | High | Highly sensitive; can use deuterium labeling during hydrolysis to distinguish synthesis-induced vs. hydrolysis-induced racemization.[19] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field, often using a chiral selector in the buffer.[18] | Excellent | High | Very high resolution, often exceeding HPLC. Can analyze the intact peptide, avoiding hydrolysis-induced racemization.[18][20] Detection limits as low as 0.05% have been reported.[18][21] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce distinguishable chemical shifts for enantiomers/diastereomers.[18] | Lower | Low | Requires higher sample concentration and is generally less sensitive than chromatographic methods.[18] |
Recommendation: For routine and reliable quantification, Chiral GC-MS after acid hydrolysis is a gold-standard method.[19] For a non-destructive and highly sensitive analysis, Capillary Electrophoresis is an excellent choice.[20]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. bachem.com [bachem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. omizzur.com [omizzur.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. cat-online.com [cat-online.com]
- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting HPLC separation of "3-(3-Thienyl)-DL-alanine" enantiomers
Welcome to the technical support resource for the HPLC separation of 3-(3-Thienyl)-DL-alanine enantiomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in achieving robust and reproducible chiral separations. As Senior Application Scientists, we have structured this guide to address challenges from first principles, ensuring you understand the causality behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-(3-Thienyl)-DL-alanine enantiomers challenging?
A1: Like all enantiomers, the D- and L-forms of 3-(3-Thienyl)-DL-alanine possess identical physical and chemical properties in a non-chiral environment.[1] To separate them, a chiral environment must be introduced into the HPLC system. This is typically accomplished by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[1] These complexes have different energy states, leading to differential retention times and enabling separation.[1] Furthermore, as an underivatized amino acid, 3-(3-Thienyl)-DL-alanine is a polar, zwitterionic compound, which requires specific mobile phase conditions to ensure good peak shape and retention.[2]
Q2: What type of chiral stationary phase (CSP) is most suitable for this separation?
A2: The direct enantioseparation of underivatized amino acids is most successfully achieved on CSPs that can facilitate multiple interaction types, including ionic interactions.[2] For 3-(3-Thienyl)-DL-alanine, the following CSPs are highly recommended:
-
Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are exceptionally effective.[2][3] Their structure includes ionic groups, making them ideal for separating polar, ionic compounds like amino acids in both reversed-phase and polar organic modes.[2][4]
-
Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic phases (e.g., CHIRALPAK® ZWIX) are designed for the direct resolution of amphoteric molecules like amino acids.[5] They incorporate both anionic and cationic sites, promoting the necessary chiral recognition.[5]
-
Polysaccharide-Based CSPs: While broadly applicable, these phases (e.g., cellulose or amylose derivatives) can be challenging for underivatized amino acids due to the analytes' poor solubility in typical non-polar mobile phases used with these columns.[2][6] Derivatization is often required to achieve success on these CSPs.[2]
Q3: Is derivatization of 3-(3-Thienyl)-DL-alanine necessary for chiral HPLC analysis?
A3: Derivatization is not always necessary but can be a powerful tool. Direct analysis on a suitable CSP (like a macrocyclic glycopeptide phase) is often preferred to simplify sample preparation.[2] However, derivatization can be employed to:
-
Improve Detectability: If you are using a UV detector and sensitivity is low, derivatizing the amino acid with a chromophore-containing reagent (e.g., PITC for phenylthiocarbamyl derivatives) can significantly enhance the signal.[7] For fluorescence detection, reagents like OPA (o-phthaldialdehyde) can be used for high-sensitivity analysis.[1][8]
-
Enhance Separation on Certain CSPs: Derivatization can make the analyte more suitable for separation on polysaccharide-based columns by increasing its hydrophobicity.[6]
-
Create Diastereomers: Derivatizing with a chiral reagent creates diastereomers that can be separated on a standard (achiral) reversed-phase column, though this adds complexity to the sample preparation.[2]
Core Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing logical workflows to diagnose and resolve the problem.
Issue 1: Poor or No Resolution of Enantiomers
Q: My D- and L-peaks are co-eluting or have a resolution (Rs) value less than 1.5. What are the primary causes and how can I fix this?
A: This is the most common challenge in chiral method development. Poor resolution stems from insufficient differential interaction between the enantiomers and the CSP. A systematic approach is required to enhance this interaction.
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for poor peak resolution.
Step-by-Step Guide:
-
Verify Your Chiral Stationary Phase (CSP): The most fundamental requirement is a CSP capable of resolving underivatized amino acids.[9] If you are not using a column specifically designed for this purpose, such as a teicoplanin or zwitterionic phase, you will not achieve separation.[2][5]
-
Optimize the Mobile Phase Composition: The mobile phase dictates the interaction kinetics between the analyte and the CSP.
-
Organic Modifier Ratio: For reversed-phase or polar organic modes, systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous or polar component. A "U-shaped" retention profile is often observed on teicoplanin phases, where retention is high at both very high and very low organic concentrations.[2] Exploring this entire range is crucial to find the optimal selectivity.
-
Acidic Modifier: For amino acids, adding a small amount of acid (e.g., 0.01-0.1% formic acid or acetic acid) to the mobile phase is critical.[10] It suppresses the deprotonation of the carboxylic acid group and minimizes undesirable ionic interactions with the silica backbone, leading to improved peak shape and often better resolution.[9]
-
Choice of Organic Modifier: Methanol and acetonitrile can provide different selectivities. Methanol is a proton donor and can engage in hydrogen bonding, while acetonitrile is a strong dipole. If methanol is not providing separation, try substituting it with acetonitrile or using a combination of the two.[5]
-
-
Adjust Column Temperature: Temperature plays a complex role in chiral recognition.[11]
-
General Trend: Lowering the temperature often enhances the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution.[11][12] However, this comes at the cost of longer run times and higher backpressure.[13]
-
Recommendation: If your HPLC system has a column thermostat, systematically evaluate temperatures from 15°C to 40°C in 5°C increments.[11] The relationship between temperature and resolution is not always linear, so a thorough investigation is warranted.[14][15][16]
-
-
Optimize the Flow Rate: The flow rate affects the time available for the enantiomers to interact with the CSP.
-
General Trend: Slower flow rates generally lead to better resolution by allowing more time for the equilibrium of interactions to be established.[9][13]
-
Recommendation: Start with the flow rate recommended by the column manufacturer (typically 0.8-1.0 mL/min). If resolution is insufficient, try decreasing the flow rate in 0.1 mL/min increments (e.g., to 0.7 mL/min or 0.6 mL/min).[9]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My peaks are tailing or are excessively broad, which is compromising my resolution and integration. What should I do?
A: Poor peak shape is usually caused by secondary, undesirable interactions, column contamination, or extra-column effects.
Step-by-Step Guide:
-
Check for Sample Overload: Injecting too much sample mass onto the column is a common cause of broad, asymmetric peaks.[9]
-
Action: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column.[17]
-
-
Optimize Mobile Phase pH and Additives: For an amphoteric analyte like 3-(3-Thienyl)-DL-alanine, controlling its ionization state is crucial.
-
Inspect Column Health: A contaminated or damaged column will lead to poor peak performance.
-
Contamination: Strongly retained impurities from previous injections can build up at the column head, causing peak distortion.[18] Action: Flush the column according to the manufacturer's instructions. For many reversed-phase columns, this involves washing with a series of solvents, potentially including a strong, non-allowed solvent for immobilized CSPs if permitted.[11][18]
-
Column Void: A void at the head of the column can cause peak splitting or broadening.[18] This may result from pressure shocks or dissolution of the silica bed under harsh mobile phase conditions.[18] A void often requires column replacement.
-
-
Minimize Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening.[9]
-
Action: Use narrow-bore (e.g., 0.005" I.D.) tubing and ensure all connections are made with zero-dead-volume fittings. Keep tubing lengths as short as possible.
-
Issue 3: Inconsistent Retention Times
Q: My retention times are drifting from one injection to the next. What is causing this instability?
A: Retention time drift points to a lack of equilibrium in the HPLC system or changes in the mobile phase or column over time.
Step-by-Step Guide:
-
Ensure Proper Column Equilibration: Chiral separations can be very sensitive to mobile phase composition, and columns may require longer equilibration times than standard reversed-phase columns.
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable, flat baseline.[1] For gradient methods, ensure the post-run re-equilibration time is sufficient.
-
-
Check Mobile Phase Preparation and Stability:
-
Verify System Temperature Control:
-
Inspect for Leaks and Pump Issues:
-
Action: Check for any leaks in the system, as this can alter the flow rate and mobile phase composition. Ensure the pump is delivering a consistent, pulse-free flow.
-
Experimental Protocols & Data
Protocol 1: General Sample Preparation
Proper sample preparation is essential to protect the column and ensure reproducible results.
Sample Preparation Workflow
Caption: A general workflow for sample preparation.
Step-by-Step Methodology:
-
Dissolution: Accurately weigh a small amount of 3-(3-Thienyl)-DL-alanine standard or sample.
-
Solvent: Dissolve the sample directly in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[10] This prevents solvent mismatch effects upon injection.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[10][19][20]
-
Transfer: Transfer the filtered solution into an appropriate HPLC vial for analysis.[19]
Table 1: Recommended Starting Conditions for Method Development
This table provides a set of starting parameters for developing a separation method for 3-(3-Thienyl)-DL-alanine. These should be systematically optimized as described in the troubleshooting guides.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Chiral Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm | Macrocyclic glycopeptide phase, proven for underivatized amino acids.[2][3] |
| Mobile Phase | 90:10 (v/v) Methanol / Water + 0.1% Acetic Acid | A polar organic or reversed-phase mobile phase is suitable. The acid modifier is crucial for peak shape.[2][10] |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance initial resolution.[13] |
| Column Temperature | 25°C | A controlled, ambient temperature is a good starting point.[11] |
| Detection | UV at 210 nm or 230 nm | The thienyl group provides some UV absorbance. Low wavelengths are often needed for amino acids.[10] |
| Injection Volume | 5 µL | Start with a low volume to avoid column overload.[9] |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (2025). Chiral Resolution of DL-Alanine Using High-Performance Liquid Chromatography (HPLC)
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.).
- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Nacalai Tesque. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Poor Resolution in DL-Alanine HPLC Analysis.
- Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- University of Florida. (n.d.). Sample Submission Guidelines.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Sigma-Aldrich. (n.d.).
- Lin, M. H., et al. (1997). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography.
- Péter, A., et al. (1998). Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase.
- Gray, M., & Dennis, G. R. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
-
Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs. Critical Reviews in Analytical Chemistry, 42(1), 58-82. [Link]
- FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
- Péter, A., et al. (1998).
-
Kokel, A. (2018). How to separate amino acid enantiomers?. ResearchGate. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry, 136(1), 65-74. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Effect of Temperature on Retention of Enantiomers of Β-Methyl Amino Ac" by Antal Péter, Gabriella Török et al. [scholarsmine.mst.edu]
- 17. youtube.com [youtube.com]
- 18. chiraltech.com [chiraltech.com]
- 19. cores.emory.edu [cores.emory.edu]
- 20. nacalai.com [nacalai.com]
Method refinement for the large-scale synthesis of "3-(3-Thienyl)-DL-alanine"
Welcome to the technical support center for the synthesis of 3-(3-Thienyl)-DL-alanine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this important non-proteinogenic amino acid. Our focus is on providing practical, field-tested insights into the most common and scalable synthetic routes, emphasizing not just the "how" but the critical "why" behind each operational step. We aim to equip you with the knowledge to troubleshoot common issues, refine your process for optimal yield and purity, and ensure the integrity of your synthesis at scale.
I. Overview of Dominant Synthetic Strategy: The Acetamidomalonate Pathway
For the large-scale synthesis of 3-(3-Thienyl)-DL-alanine, the most reliable and commonly employed method is the acetamidomalonate synthesis . This pathway is favored for its robust nature, high-yielding steps, and the relative stability of its intermediates. It avoids the potentially lower yields and more complex purification associated with direct asymmetric methods when the primary goal is the DL-racemate.
The core of this process involves three critical stages:
-
Alkylation: Formation of the carbon-carbon bond by reacting a 3-thienyl electrophile with a diethyl acetamidomalonate nucleophile.
-
Hydrolysis: Saponification of the ester groups and deprotection of the acetamido group.
-
Decarboxylation: Removal of a carboxyl group to yield the final amino acid product.
Below, we provide a detailed workflow, troubleshooting guides for each stage, and frequently asked questions to navigate the complexities of scaling this synthesis.
Experimental Workflow: Acetamidomalonate Synthesis
// Nodes Start [label="Starting Materials:\n- Diethyl Acetamidomalonate\n- 3-(Chloromethyl)thiophene\n- Sodium Ethoxide (Base)", fillcolor="#4285F4"]; Alkylation [label="Stage 1: Alkylation\n(C-C Bond Formation)", fillcolor="#34A853", shape=ellipse]; Intermediate1 [label="Intermediate:\nDiethyl 2-acetamido-2-\n((thiophen-3-yl)methyl)malonate", fillcolor="#5F6368"]; Hydrolysis [label="Stage 2: Hydrolysis\n(Aqueous HCl)", fillcolor="#EA4335", shape=ellipse]; Intermediate2 [label="Intermediate:\n2-Amino-3-(thiophen-3-yl)\n-propanoic acid dihydrochloride\n(crude salt)", fillcolor="#5F6368"]; Decarboxylation [label="Stage 3: Decarboxylation & Neutralization\n(Heating & pH Adjustment)", fillcolor="#FBBC05", shape=ellipse]; Purification [label="Purification\n(Crystallization)", fillcolor="#4285F4", shape=ellipse]; Product [label="Final Product:\n3-(3-Thienyl)-DL-alanine", fillcolor="#202124", shape=invhouse];
// Edges Start -> Alkylation [label="Base-mediated\nDeprotonation"]; Alkylation -> Intermediate1 [label="SN2 Reaction"]; Intermediate1 -> Hydrolysis [label="Acidic Workup"]; Hydrolysis -> Intermediate2 [label="Saponification &\nDeacetylation"]; Intermediate2 -> Decarboxylation [label="Thermal Treatment"]; Decarboxylation -> Purification [label="Crude Product"]; Purification -> Product [label="Isolation & Drying"]; }
Caption: Workflow for the large-scale synthesis of 3-(3-Thienyl)-DL-alanine.II. Troubleshooting Guide: Stage-by-Stage Analysis
This section addresses specific issues that may arise during the synthesis, providing causes and actionable solutions.
Stage 1: Alkylation of Diethyl Acetamidomalonate
This step is the cornerstone of the synthesis, where the thienyl side chain is introduced. Success here is critical for the overall yield. The reaction involves the deprotonation of diethyl acetamidomalonate by a strong base (typically sodium ethoxide) to form a stabilized enolate, which then acts as a nucleophile to displace a halide from 3-(halomethyl)thiophene.[1][2]
Q1: My alkylation reaction shows low conversion or has stalled. What are the likely causes?
A1:
-
Cause 1: Insufficiently Anhydrous Conditions. Sodium ethoxide is highly reactive with water. Any moisture in the solvent (ethanol), glassware, or starting materials will consume the base, preventing the complete formation of the required enolate.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous ethanol. Dry the diethyl acetamidomalonate if necessary.
-
-
Cause 2: Ineffective Base. The base may have degraded due to improper storage (exposure to air and moisture).
-
Solution: Use a fresh batch of sodium ethoxide or titrate a sample to confirm its activity before committing to a large-scale reaction. For large-scale work, generating the sodium ethoxide in situ from sodium metal and anhydrous ethanol is often preferred for maximum reactivity.[3]
-
-
Cause 3: Poor Quality Alkylating Agent. The 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene can be unstable. Decomposition will lead to a lower effective concentration and the introduction of impurities.
-
Solution: Verify the purity of the alkylating agent by NMR or GC before use. If necessary, purify it by distillation under reduced pressure. Store it under an inert atmosphere (nitrogen or argon) at low temperatures.
-
Q2: I'm observing significant amounts of a dialkylated byproduct. How can I minimize this?
A2:
-
Cause: While the acetamido group provides steric hindrance, using an excess of the alkylating agent or a prolonged reaction time at elevated temperatures can lead to a second alkylation event on the intermediate product.
-
Solution 1: Stoichiometric Control. Use a slight excess of the malonate ester relative to the alkylating agent (e.g., 1.05 to 1.1 equivalents of malonate). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Solution 2: Temperature and Addition Control. Maintain a controlled temperature during the reaction. Add the alkylating agent slowly to the solution of the enolate to keep its instantaneous concentration low. A typical temperature range is 50-70°C.
-
// Nodes Problem [label="Low Alkylation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Moisture Contamination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Degraded Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Impure Alkylating Agent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use Anhydrous Reagents\n& Oven-Dried Glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Fresh Base or\nGenerate In Situ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Verify Purity (NMR/GC)\n& Purify if Needed", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1 [style=dashed]; Cause2 -> Solution2 [style=dashed]; Cause3 -> Solution3 [style=dashed]; }
Caption: Troubleshooting logic for low-yield alkylation reactions.Stage 2 & 3: Hydrolysis and Decarboxylation
These two steps are often performed sequentially. The alkylated intermediate is first treated with strong acid (e.g., concentrated HCl) and heated. This hydrolyzes both ester groups to carboxylic acids and the acetamido group to a primary amine. Continued heating then causes the decarboxylation of the geminal dicarboxylic acid intermediate to yield the final product.[3][4]
Q3: The hydrolysis seems incomplete. I still see ester or amide signals in my crude product's NMR.
A3:
-
Cause 1: Insufficient Acid or Water. For complete hydrolysis of both the esters and the amide, a significant excess of both acid and water is required. The amide hydrolysis is often the rate-limiting step and requires harsh conditions.
-
Solution: Use a sufficient excess of concentrated aqueous acid (e.g., 6-12 M HCl). Ensure the reaction is heated to reflux for an adequate period. Reaction times of 12-24 hours are not uncommon for complete conversion at scale. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
-
Cause 2: Biphasic Reaction. The organic ester intermediate may have poor solubility in the aqueous acid, leading to a slow reaction at the interface.
-
Solution: Ensure vigorous mechanical stirring to maximize the interfacial area between the organic and aqueous phases. The use of a co-solvent is generally avoided as it can complicate downstream processing, but if necessary, a high-boiling, water-miscible solvent could be considered.
-
Q4: My final product is dark-colored, indicating impurities. What causes this and how can it be fixed?
A4:
-
Cause: Thiophene-containing compounds can be sensitive to strong acid and high temperatures over prolonged periods, leading to degradation and the formation of colored polymeric byproducts.
-
Solution 1: Temperature and Time Optimization. While high temperatures are necessary, avoid excessive heating. Find the minimum temperature and time required for complete reaction through small-scale optimization studies.[1][5]
-
Solution 2: Inert Atmosphere. Conduct the hydrolysis and decarboxylation under an inert atmosphere (nitrogen) to prevent oxidative side reactions which can contribute to color formation.
-
Solution 3: Decolorization. After the reaction is complete and the crude product is isolated, perform a decolorization step. This typically involves dissolving the crude amino acid in water, treating it with activated carbon, and then filtering the solution before crystallization.
-
Q5: The decarboxylation step is inefficient, leaving a dicarboxylic acid impurity.
A5:
-
Cause: Decarboxylation requires sufficient thermal energy. The temperature of the reaction mixture may not have been high enough or maintained for a long enough duration.[6] The mechanism involves the loss of CO2 from the malonic acid derivative, which is facilitated by heat.[7][8]
-
Solution: Ensure the reaction mixture is heated to a vigorous reflux (typically >100°C) after the initial hydrolysis is complete. Monitor the reaction for the cessation of CO2 evolution (off-gassing). A simple test is to bubble the off-gas through a solution of calcium hydroxide (limewater), which will turn cloudy in the presence of CO2. The reaction is complete when bubbling stops.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Alkylation Stage | ||
| Malonate:Alkyl Halide Ratio | 1.05 : 1.0 | Minimizes dialkylation by ensuring the alkyl halide is the limiting reagent. |
| Base:Malonate Ratio | 1.1 : 1.0 | A slight excess of base ensures complete deprotonation of the malonate. |
| Reaction Temperature | 50 - 70 °C | Balances reaction rate with minimizing side reactions. Higher temperatures can increase dialkylation and decomposition. |
| Typical Yield | 85 - 95% | This step is generally high-yielding if conditions are well-controlled. |
| Hydrolysis/Decarboxylation | ||
| Acid Concentration | 6 M - 12 M HCl (aqueous) | Strong acid is required for the difficult hydrolysis of the acetamido group. |
| Reaction Temperature | Reflux (~100-110 °C) | High temperature is necessary for both complete hydrolysis and subsequent decarboxylation. |
| Reaction Time | 12 - 24 hours | Prolonged heating is needed to drive the reaction to completion. Monitor by TLC/HPLC. |
| Overall Yield (from malonate) | 70 - 85% | The combined hydrolysis, decarboxylation, and purification steps typically result in this range. |
III. Frequently Asked Questions (FAQs)
Q: Can I use a different base for the alkylation, like NaOH or K2CO3? A: No. A base like sodium ethoxide is required because its pKa is high enough to deprotonate the α-carbon of the diethyl acetamidomalonate (pKa ~13). Weaker bases like NaOH or K2CO3 are not strong enough for complete deprotonation and will result in very low to no yield. Furthermore, using the ethoxide salt of the corresponding alcohol solvent (ethanol) prevents transesterification side reactions.[3]
Q: My starting material is 3-thiophenecarboxaldehyde. Can I still make 3-(3-Thienyl)-DL-alanine? A: Yes, but it requires a different synthetic route, typically the Erlenmeyer-Plöchl synthesis .[9] This involves condensing the aldehyde with N-acetylglycine to form an azlactone, followed by a reduction and hydrolysis sequence.[10] While feasible, this route can sometimes be lower yielding and involve more complex intermediates than the acetamidomalonate pathway for large-scale production.
Q: How do I effectively purify the final product at a large scale? A: The most common and scalable method is crystallization . After the decarboxylation, the acidic solution is typically neutralized (e.g., with ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (around pH 5-6). At this pH, the amino acid has minimum solubility in water and will precipitate. Cooling the solution slowly will promote the formation of larger, purer crystals. The solid can then be isolated by filtration, washed with cold water and then a water-miscible solvent like ethanol or acetone to aid drying, and finally dried under vacuum.[]
Q: The topic mentions "DL-alanine." How would I resolve this racemic mixture to get a single enantiomer? A: Resolving the racemic mixture is a separate downstream process. Common industrial methods include:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (like tartaric acid derivatives or a chiral amine) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[12]
-
Enzymatic Resolution: Using an enzyme that stereoselectively acts on one enantiomer (e.g., an acylase that hydrolyzes the N-acetyl group of only the L-enantiomer), allowing for the separation of the modified and unmodified forms.[2][13]
IV. References
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-25. doi: 10.1111/j.1399-3011.1987.tb02237.x
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]
-
Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
-
Naeem, M., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers.
-
ResearchGate. (2024). Other optimizing conditions for D/L-Alanine synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Retrieved from [Link]
-
PubMed. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
-
ResearchGate. (2009). The Erlenmeyer synthesis with a thioazlactone. Retrieved from [Link]
-
ResearchGate. (2019). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2019). Mechanism of the organocatalytic decarboxylation of α-amino acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. Retrieved from [Link]
-
Google Patents. (1981). Resolution of racemic amino acids. Retrieved from
-
YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-(3-Thienyl)-DL-alanine and 3-(2-Thienyl)-DL-alanine
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry and biochemical research, unnatural amino acids serve as invaluable tools for probing biological systems and as foundational scaffolds for novel therapeutics. Among these, isomers of thienylalanine, structural analogs of phenylalanine where the phenyl group is replaced by a thiophene ring, have garnered significant interest. The seemingly subtle shift in the attachment point of the alanine side chain to the thiophene ring—from the 2-position to the 3-position—can profoundly alter the molecule's interaction with biological targets. This guide provides a detailed, evidence-based comparison of the biological activities of 3-(3-Thienyl)-DL-alanine and 3-(2-Thienyl)-DL-alanine, synthesizing available data to inform experimental design and drug development strategies.
Structural and Chemical Properties: The Foundation of Differential Activity
At a glance, 3-(3-Thienyl)-DL-alanine (CAS 3685-48-1) and 3-(2-Thienyl)-DL-alanine (CAS 2021-58-1) are constitutional isomers with the same molecular formula (C₇H₉NO₂S) and molecular weight (171.22 g/mol )[1][2]. The critical distinction lies in the connectivity of the alanine moiety to the thiophene ring. This positional isomerism alters the electronic distribution and steric profile of the molecules, which are key determinants of their biological function. The 3-thienyl isomer possesses a unique chemical reactivity and electronic character that makes it a valuable building block in stereoselective synthesis for chiral drugs and catalysts[3][4].
Diagram 1: Structural Comparison of Thienylalanine Isomers
Caption: Chemical structures of 3-(2-Thienyl)-DL-alanine and 3-(3-Thienyl)-DL-alanine.
Comparative Biological Activities: An Isomer-Specific Profile
The primary biological role of thienylalanine isomers is as phenylalanine antagonists[5]. They compete with natural phenylalanine for binding sites on enzymes and transport proteins, leading to a range of downstream effects. However, the extent and nature of these effects differ significantly between the two isomers.
Phenylalanine Hydroxylase (PAH): The most extensively studied interaction is with phenylalanine hydroxylase (PAH), the rate-limiting enzyme in phenylalanine catabolism that converts phenylalanine to tyrosine[6].
-
3-(2-Thienyl)-DL-alanine is a well-documented competitive inhibitor of PAH[7]. In vitro studies using crude homogenates from rat liver and kidney demonstrated that this isomer increases the apparent Michaelis constant (Km) for phenylalanine without significantly changing the maximum velocity (Vmax)[8][9]. For instance, in the presence of 24 mM of 3-(2-Thienyl)-DL-alanine, the apparent Km for liver PAH increased from 0.61 mM to 2.70 mM[8][9]. Crystal structure analyses have confirmed that the L-form, 3-(2-thienyl)-L-alanine (THA), binds competitively to the active site of human PAH, inducing a conformational change similar to that caused by L-phenylalanine itself[10]. Despite its efficacy in vitro, its in vivo activity is limited. A single large dose failed to inhibit PAH in rats, though repeated injections over four days did reduce enzyme activity to about 40% of control levels[8][9]. This discrepancy is attributed to its rapid metabolism and elimination[8].
Histidine Decarboxylase (HDC): Histidine decarboxylase (HDC) is the sole enzyme responsible for synthesizing histamine from histidine[11]. Inhibition of HDC is a therapeutic strategy for managing conditions driven by excess histamine[12].
-
Currently, there is no direct evidence in the reviewed literature to suggest that either 3-(2-Thienyl)-DL-alanine or 3-(3-Thienyl)-DL-alanine are significant inhibitors of histidine decarboxylase. Studies on HDC inhibitors have primarily focused on histidine analogs with substitutions on the imidazole ring or at the alpha/beta carbons of the alanine chain[13][14][15].
Other Enzymes: 3-(2-Thienyl)-DL-alanine has been shown to be a substrate for transamination reactions, a fundamental process in amino acid metabolism catalyzed by aminotransferases[16][17]. This metabolic pathway contributes to its rapid clearance in vivo.
As phenylalanine analogs, both isomers are expected to interact with amino acid transport systems.
-
3-(2-Thienyl)-DL-alanine competitively inhibits the intestinal transport of phenylalanine[8][9]. Using an in vivo perfusion procedure in rats, the inhibition constant (Ki) for phenylalanine absorption was estimated to be 81 mM[8][9]. This indicates a relatively weak but definitive competitive interaction with the intestinal transporters responsible for phenylalanine uptake.
-
3-(3-Thienyl)-DL-alanine: Specific data on the cellular uptake kinetics and transport inhibition properties of the 3-thienyl isomer are not well-documented in comparative studies. Its structural properties are noted to allow for potentially increased solubility and bioavailability, suggesting it does interact with cellular transport mechanisms, though quantitative comparisons are lacking[4].
In vitro studies have explored the toxicity of 3-(2-Thienyl)-DL-alanine . The compound exhibits similar toxicity profiles against heart fibroblasts and sarcoma T-241 cells. Interestingly, macrophages migrating from the sarcoma implants showed greater resistance to its effects. This toxicity can be effectively reversed by L-phenylalanine, confirming its mechanism as a competitive antagonist, but not by D-phenylalanine[16]. The L-isomer, 3-(2-Thienyl)-L-alanine, is classified as a skin, eye, and respiratory irritant[7]. Information on the specific cytotoxicity of the 3-thienyl isomer is less prevalent.
Summary of Comparative Data
The following table summarizes the known quantitative parameters for the biological activities of the two isomers. The lack of data for 3-(3-Thienyl)-DL-alanine in several key areas is highlighted.
| Biological Parameter | 3-(2-Thienyl)-DL-alanine | 3-(3-Thienyl)-DL-alanine |
| PAH Inhibition Type | Competitive[8][9] | Data Not Available |
| Effect on Liver PAH Km | Increases from 0.61 mM to 2.70 mM (at 24 mM inhibitor)[8][9] | Data Not Available |
| Effect on Liver PAH Vmax | No significant change[8][9] | Data Not Available |
| Intestinal Transport Ki | 81 mM (for Phenylalanine)[8][9] | Data Not Available |
| Primary Application | Phenylalanine antagonist[5] | Chiral building block for synthesis[3] |
Experimental Protocols for Comparative Analysis
To address the existing knowledge gaps and enable a direct comparison, the following validated experimental workflows are proposed.
This protocol is designed to determine the type and potency of inhibition for each thienylalanine isomer.
-
Objective: To measure the Km and Vmax of PAH in the presence and absence of each inhibitor and calculate the inhibition constant (Ki).
-
Materials: Recombinant human PAH, L-phenylalanine, Tetrahydrobiopterin (BH4) cofactor, Catalase, Dithiothreitol (DTT), Tyrosine standards, Tris-HCl buffer, Perchloric acid, HPLC system with fluorescence detection.
-
Methodology:
-
Enzyme Preparation: Activate recombinant PAH according to established procedures, typically involving pre-incubation with L-phenylalanine.
-
Reaction Mixture: Prepare reaction vials containing Tris-HCl buffer, catalase (to remove H₂O₂), DTT (to maintain a reducing environment), and the BH4 cofactor.
-
Inhibitor Addition: Add varying concentrations of 3-(2-Thienyl)-DL-alanine or 3-(3-Thienyl)-DL-alanine to designated vials. Include a "no inhibitor" control series.
-
Substrate Addition: Add a range of L-phenylalanine concentrations to the vials for each inhibitor concentration.
-
Initiate Reaction: Start the reaction by adding the pre-activated PAH enzyme. Incubate at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 1-5 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.
-
Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for tyrosine formation using reverse-phase HPLC with fluorescence detection.
-
Data Analysis: Plot reaction velocity versus substrate concentration to generate Michaelis-Menten curves. Use Lineweaver-Burk (double reciprocal) plots to visualize the type of inhibition. Calculate Km, Vmax, and Ki values using non-linear regression analysis.
-
-
Rationale for Self-Validation: The inclusion of multiple substrate and inhibitor concentrations allows for a robust kinetic analysis. The "no inhibitor" control establishes the baseline enzyme activity, against which all inhibition is measured.
Diagram 2: Workflow for In Vitro PAH Inhibition Assay
Caption: Key steps in the determination of PAH inhibition kinetics.
This protocol measures the ability of each isomer to inhibit the uptake of phenylalanine into cells.
-
Objective: To determine the IC50 and Ki of each thienylalanine isomer for the inhibition of phenylalanine transport.
-
Materials: Caco-2 cell line (model for intestinal absorption), DMEM media, Fetal Bovine Serum (FBS), Hanks' Balanced Salt Solution (HBSS), Radiolabeled L-[³H]phenylalanine, Unlabeled L-phenylalanine, Thienylalanine isomers, Scintillation fluid, Scintillation counter.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells in 24-well plates until they form a confluent monolayer.
-
Preparation: Wash the cell monolayers twice with pre-warmed HBSS to remove media.
-
Inhibition: Add HBSS containing a fixed concentration of L-[³H]phenylalanine and varying concentrations of the inhibitor (either unlabeled L-phenylalanine for control, 3-(2-Thienyl)-DL-alanine, or 3-(3-Thienyl)-DL-alanine).
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound. Calculate the Ki using the Cheng-Prusoff equation.
-
-
Rationale for Self-Validation: Using unlabeled phenylalanine as a positive control for inhibition validates that the assay is measuring competition for the specific transport system. A time-course experiment should be performed initially to ensure the uptake measurement is in the linear range.
Diagram 3: Phenylalanine Metabolism and Competitive Inhibition
Caption: Competitive inhibition of PAH by 3-(2-Thienyl)alanine.
Conclusion and Future Directions
The available evidence clearly establishes 3-(2-Thienyl)-DL-alanine as a competitive inhibitor of both phenylalanine hydroxylase and intestinal phenylalanine transport. Its biological effects are well-characterized, though its therapeutic potential is hampered by rapid metabolism.
In stark contrast, the biological activity of 3-(3-Thienyl)-DL-alanine remains significantly under-explored in a comparative context. While it is recognized as a valuable synthetic building block, its specific interactions with key enzymes like PAH and cellular transporters have not been quantified to the same extent as its 2-thienyl counterpart.
This guide highlights a critical need for direct, side-by-side experimental comparisons of these two isomers. Such studies, employing the protocols outlined herein, would provide invaluable data for drug development professionals. Elucidating the structure-activity relationship between these isomers could unlock new strategies for designing more potent and specific enzyme inhibitors or modulators of amino acid transport, with potential applications in metabolic disorders and beyond.
References
- 1. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. 2-Thienylalanine | 2021-58-1 | Benchchem [benchchem.com]
- 8. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 12. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of potential histidine decarboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of potential histidine decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-(2-Thienyl)-L-alanine | 22574-47-6 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 3-(3-Thienyl)-DL-alanine as a Phenylalanine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine is an essential amino acid critical for protein synthesis and the production of key neurotransmitters.[1] However, its dysregulation is central to the pathophysiology of genetic disorders like Phenylketonuria (PKU) and has emerging implications in oncology.[2][3] Consequently, the development of effective phenylalanine antagonists is of significant therapeutic interest. This guide provides a detailed comparative analysis of 3-(3-Thienyl)-DL-alanine, a structural analog of phenylalanine, and evaluates its performance as a competitive antagonist. We delve into its mechanism of action, compare it with alternative antagonists such as p-Chlorophenylalanine, and provide comprehensive, field-tested experimental protocols for its evaluation. This document serves as a technical resource for researchers aiming to investigate phenylalanine antagonism and leverage these compounds in preclinical and clinical research.
Introduction: The Rationale for Phenylalanine Antagonism
Phenylalanine is an essential α-amino acid that serves as a precursor for the synthesis of tyrosine, which in turn is a building block for dopamine, norepinephrine, and epinephrine.[1][4][5] The primary metabolic pathway for phenylalanine catabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH), predominantly in the liver.[4][6][7][8]
Therapeutic Contexts for Antagonism:
-
Phenylketonuria (PKU): An autosomal recessive genetic disorder caused by mutations in the PAH gene, leading to deficient PAH activity.[2][3][9] This results in the accumulation of phenylalanine to neurotoxic levels, causing severe intellectual disability and other neurological problems if untreated.[2]
-
Oncology: Certain cancers exhibit a dependency on external sources of specific amino acids for proliferation. Targeting these metabolic vulnerabilities with amino acid antagonists is an emerging therapeutic strategy.
Antagonists function by interfering with the normal metabolic processing of phenylalanine. The most common mechanism is competitive inhibition of key enzymes like PAH or interference with its transport across cellular membranes.
Focus Molecule: 3-(3-Thienyl)-DL-alanine
3-(3-Thienyl)-DL-alanine is a synthetic amino acid analog where the phenyl group of phenylalanine is replaced by a thiophene ring.[10] This structural modification allows it to be recognized by enzymes and transporters that normally bind phenylalanine, leading to competitive antagonism.
Mechanism of Action
3-(3-Thienyl)-DL-alanine primarily acts as a competitive inhibitor of phenylalanine hydroxylase (PAH).[11][12] It binds to the active site of the PAH enzyme, competing directly with the natural substrate, L-phenylalanine.[13] This interaction increases the apparent Michaelis constant (Km) of PAH for phenylalanine without significantly affecting the maximum reaction velocity (Vmax), a hallmark of competitive inhibition.[11][12][14]
Interestingly, it is not just an inhibitor but can also act as a substrate for PAH, albeit with different kinetics than phenylalanine.[11][13] This dual role as both a competitive inhibitor and a substrate analogue is a key feature of its biochemical profile.
Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH) by 3-(3-Thienyl)-DL-alanine.
Comparative Analysis with Alternative Antagonists
While 3-(3-Thienyl)-DL-alanine is a valuable research tool, other phenylalanine antagonists are also widely used. The most notable is p-Chlorophenylalanine (pCPA).
-
p-Chlorophenylalanine (pCPA): A potent, irreversible inhibitor of tryptophan hydroxylase and a reversible competitive inhibitor of phenylalanine hydroxylase.[15][16] Its strong in vivo effects have made it a common agent for inducing experimental models of PKU in animals.[16][17] However, its lack of specificity (inhibiting both tryptophan and phenylalanine hydroxylases) and potential for toxicity are significant drawbacks.[17][18]
Performance Comparison
The following table summarizes key performance metrics based on available experimental data. It is crucial to note that experimental conditions can vary significantly between studies.
| Parameter | 3-(3-Thienyl)-DL-alanine | p-Chlorophenylalanine (pCPA) | Comments |
| Primary Target | Phenylalanine Hydroxylase (PAH)[12][14] | Phenylalanine Hydroxylase, Tryptophan Hydroxylase[15] | pCPA has significant off-target effects on serotonin synthesis.[18] |
| Mechanism | Competitive Inhibition[11][12] | Competitive Inhibition (PAH), Irreversible Inhibition (Tryptophan Hydroxylase)[15] | The irreversible nature of pCPA's effect on tryptophan hydroxylase leads to prolonged biological effects. |
| In Vitro Efficacy | Increases apparent Km of PAH for Phenylalanine from 0.61mM to 2.70mM (at 24mM inhibitor concentration).[12][14] | Potent inhibitor of PAH in vitro.[15] | Direct comparative IC50 values are not readily available in the literature under identical conditions. |
| In Vivo Efficacy | Single dose failed to inhibit PAH; repeated injections led to a ~40% decline in activity.[12][14] | Pronounced in vivo inhibition of PAH.[15][16] | pCPA is generally considered more potent for inducing hyperphenylalaninemia in vivo.[17] |
| Toxicity Profile | Limited data available; rapid metabolism suggested.[12][14] | Associated with a 30-60% mortality rate and significant weight decrease in developing rats.[17] | The toxicity of pCPA makes it a less suitable candidate for chronic therapeutic use. |
Experimental Protocols for Antagonist Evaluation
To objectively compare phenylalanine antagonists, a series of standardized in vitro and cell-based assays are required. The following protocols provide a robust framework for this evaluation.
Overall Experimental Workflow
The logical flow for comparing antagonists involves progressing from enzymatic assays to cell-based models to assess both target engagement and cellular effects.
Caption: High-level workflow for the comparative evaluation of phenylalanine antagonists.
Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and mechanism of action of test compounds on PAH activity.
Principle: This assay measures the production of tyrosine from phenylalanine by recombinant or purified PAH. The amount of tyrosine produced is quantified, often by measuring its intrinsic fluorescence.[19]
Materials:
-
Recombinant human Phenylalanine Hydroxylase (hPAH)
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)[8]
-
Catalase
-
Ferrous ammonium sulfate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0)
-
Test compounds (3-(3-Thienyl)-DL-alanine, pCPA) dissolved in an appropriate solvent (e.g., DMSO, water)
-
96-well black microplate, fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of L-phenylalanine, BH4, and test compounds in the assay buffer.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer containing catalase.
-
10 µL of test compound at various concentrations (or vehicle control).
-
20 µL of hPAH enzyme solution.
-
Incubate for 10 minutes at 25°C to allow compound-enzyme interaction.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of a pre-mixed solution of L-phenylalanine and BH4. The final concentrations should be at the Km for phenylalanine and a saturating concentration for BH4.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping agent (e.g., trichloroacetic acid).
-
Quantify Tyrosine: Measure the fluorescence of the produced tyrosine using a plate reader with excitation at ~275 nm and emission at ~305 nm.[19]
-
Data Analysis:
-
Subtract the background fluorescence from wells without enzyme.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Validation: By keeping the substrate (phenylalanine) concentration constant and varying the inhibitor concentration, this protocol directly measures the inhibitor's effect on the enzyme's catalytic activity. Running the assay at different substrate concentrations can further elucidate the mechanism (e.g., competitive vs. non-competitive), as competitive inhibitors will show a rightward shift in the IC50 curve at higher substrate concentrations.
Protocol 2: Cell-Based Proliferation Inhibition Assay
Objective: To assess the cytostatic or cytotoxic effects of phenylalanine antagonists on cells, particularly those dependent on phenylalanine for growth.
Principle: This assay measures the ability of a compound to inhibit cell growth over a period of several days. Cell viability is typically assessed using a metabolic assay, such as the reduction of a tetrazolium salt (MTT or WST-1) by metabolically active cells.[20]
Materials:
-
A suitable cell line (e.g., HT-29 colon cancer cells, A9 mouse fibroblasts).[21][22]
-
Complete culture medium (e.g., DMEM).
-
Phenylalanine-free culture medium.
-
Fetal Bovine Serum (dialyzed to remove amino acids).
-
Test compounds.
-
MTT or WST-1 reagent.
-
96-well clear tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in complete culture medium and allow them to attach overnight.
-
Compound Treatment:
-
Remove the complete medium.
-
Wash cells once with PBS.
-
Add 100 µL of phenylalanine-free medium containing a low, growth-limiting concentration of phenylalanine.
-
Add 100 µL of medium containing the test compounds at 2x the final desired concentrations (creating a serial dilution). Include a vehicle-only control.
-
-
Incubation: Incubate the plates for 72-96 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle-treated control cells.
-
Plot the results and determine the GI50 (the concentration that causes 50% growth inhibition).[21]
-
Causality and Validation: The use of a phenylalanine-restricted medium is critical. It sensitizes the cells to antagonists of this specific pathway. As a control, running a parallel assay in a medium with high phenylalanine should rescue the cells from the antagonist's effect, confirming that the observed growth inhibition is indeed due to phenylalanine antagonism and not off-target toxicity.
Conclusion and Future Perspectives
3-(3-Thienyl)-DL-alanine serves as a specific competitive inhibitor of phenylalanine hydroxylase. While it demonstrates clear in vitro activity, its in vivo potency appears limited compared to broader-spectrum inhibitors like p-Chlorophenylalanine.[12][14] However, its potentially favorable toxicity profile, stemming from rapid metabolism and higher target specificity, makes it and its derivatives interesting candidates for further investigation.[12][14] pCPA, despite its potency, is hampered by significant toxicity and off-target effects, limiting its therapeutic potential but cementing its role as a tool for creating animal models of PKU.[17]
Future research should focus on synthesizing novel thienylalanine derivatives with improved pharmacokinetic properties and enhanced in vivo efficacy. The experimental workflows detailed in this guide provide a standardized framework for evaluating such next-generation compounds, ensuring robust and comparable data to accelerate the development of new therapies for PKU and other phenylalanine-dependent pathologies.
References
-
Phenylalanine Metabolism. (n.d.). PathBank. Retrieved from [Link]
-
Phenylalanine and Tyrosine Metabolism. (n.d.). PubChem. Retrieved from [Link]
-
PHENYLALANINE METABOLISM. (n.d.). Slideshare. Retrieved from [Link]
-
Phenylalanine metabolism. (n.d.). Reactome. Retrieved from [Link]
-
Phenylalanine metabolic pathway. (n.d.). WikiPathways. Retrieved from [Link]
- Koe, B. K. (1966). Inhibiting Action of p-Chlorophenylalanine and a-Methyl-p-chlorophenylalanine on Liver Phenylalanine and Tryptophan Hydroxylase. Medicina et Pharmacologia Experimentalis, 15(2), 131–139.
-
Lipton, M. A., Gordon, R., Guroff, G., & Udenfriend, S. (1967). p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats. Science, 156(3772), 248–250. Retrieved from [Link]
-
Uchida, T., et al. (2011). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 102(12), 2250–2256. Retrieved from [Link]
-
Phenylketonuria. (n.d.). Wikipedia. Retrieved from [Link]
-
Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Phenylketonuria. (2021). N'JOY Biochemistry. Retrieved from [Link]
-
Gal, A. E., & Jimenez, F. (1979). beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Journal, 177(1), 347–352. Retrieved from [Link]
-
Rzeski, W., Turski, L., & Ikonomidou, C. (2001). Glutamate antagonists limit tumor growth. Proceedings of the National Academy of Sciences, 98(11), 6372–6377. Retrieved from [Link]
-
Cell Proliferation Inhibition Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
DelValle, J. A., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 449–459. Retrieved from [Link]
-
Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395–405. Retrieved from [Link]
-
Bartholome, K., & Ertel, R. (1976). Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia. Clinica Chimica Acta, 73(3), 519–524. Retrieved from [Link]
-
Phenylketonuria (PKU) Medication. (2025). Medscape. Retrieved from [Link]
-
Ljungdahl, P. O., & Drees, B. L. (2013). Growth Inhibition by Amino Acids in Saccharomyces cerevisiae. Genes, 4(4), 596–613. Retrieved from [Link]
-
Phenylalanine hydroxylase. (n.d.). Wikipedia. Retrieved from [Link]
-
Leandro, J., et al. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. Molecules, 25(18), 4287. Retrieved from [Link]
-
Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine- hydroxylating system on fatty acid synthesis in M. alpina. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(3-Thienyl)-DL-alanine. (n.d.). PubChem. Retrieved from [Link]
-
L-Phenylalanine as a potential NMDA antagonist... (n.d.). Reddit. Retrieved from [Link]
-
Dolman, N. P., et al. (2011). A new phenylalanine derivative acts as an antagonist at the AMPA receptor GluA2 and introduces partial domain closure... Journal of Medicinal Chemistry, 54(22), 7875–7883. Retrieved from [Link]
-
Teigen, K., et al. (2007). 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase. Request PDF on ResearchGate. Retrieved from [Link]
-
Gal, A. E., & Jimenez, F. (1979). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Journal, 177(1), 347–352. Retrieved from [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1989). Journal of Medicinal Chemistry, 32(11), 2537–2541. Retrieved from [Link]
-
Gorlitz, B. D., & Frey, H. H. (1972). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 46(4), 743–752. Retrieved from [Link]
-
3-(3-Benzo(b)thienyl)alanine. (n.d.). PubChem. Retrieved from [Link]
-
Latacz, G., et al. (2020). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 25(23), 5635. Retrieved from [Link]
-
Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]
-
Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of Biological Chemistry, 287(47), 39590–39596. Retrieved from [Link]
-
Malek-Mansour, S. (1973). Effect of -3-thienylalanine on antibody synthesis. V. Immunosuppression in mice by short diet and drug treatments. Immunology, 24(5), 867–873. Retrieved from [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1989). ResearchGate. Retrieved from [Link]
-
Mishra, R., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3865. Retrieved from [Link]
-
Hughes, R. A., et al. (1999). CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic. Journal of Medicinal Chemistry, 42(10), 1841–1848. Retrieved from [Link]
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. PathWhiz [pathbank.org]
- 5. PHENYLALANINE METABOLISM | PPTX [slideshare.net]
- 6. Reactome | Phenylalanine metabolism [reactome.org]
- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(2-Thienyl)-L-alanine | 22574-47-6 | Benchchem [benchchem.com]
- 12. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(3-Thienyl)-DL-alanine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of unnatural amino acids is a cornerstone of innovation. Among these, 3-(3-Thienyl)-DL-alanine, a heterocyclic analogue of phenylalanine, serves as a critical building block in the design of novel therapeutics and peptidomimetics. Its thiophene moiety offers unique steric and electronic properties, making it a valuable substituent for probing biological systems and enhancing the pharmacological profiles of lead compounds.
This guide provides a comparative analysis of the primary synthetic routes to 3-(3-Thienyl)-DL-alanine, offering an in-depth look at the methodologies, experimental considerations, and relative merits of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities, scale requirements, and enantiomeric purity needs.
Introduction to 3-(3-Thienyl)-DL-alanine
3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid characterized by a thiophene ring attached to the β-carbon of the alanine backbone.[1] This structural feature imparts a distinct chemical character compared to its naturally occurring aromatic counterparts. The thiophene ring can engage in various chemical interactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it a versatile scaffold in organic synthesis.[1] The primary challenge in its synthesis often lies in achieving the desired stereochemistry, as the biological activity of resulting peptides and drug candidates is typically dependent on a specific enantiomer.
This guide will explore three principal synthetic strategies:
-
Classical Malonic Ester Synthesis: A robust and well-established method for the synthesis of racemic α-amino acids.
-
Enzymatic Resolution: A powerful technique for the separation of enantiomers from a racemic mixture.
-
Asymmetric Synthesis: Advanced methodologies aimed at the direct synthesis of a single enantiomer.
-
Biocatalytic Synthesis: An emerging and green approach utilizing enzymes for key transformations.
Route 1: Classical Malonic Ester Synthesis
The malonic ester synthesis is a venerable and highly adaptable method for the formation of α-substituted carboxylic acids, and its application to amino acid synthesis is a staple in organic chemistry.[2][3] The acetamidomalonate variant is particularly well-suited for this purpose, as it conveniently introduces the required amino group in a protected form.[4][5]
Rationale and Mechanistic Overview
This pathway commences with the alkylation of diethyl acetamidomalonate with a suitable electrophile, in this case, a 3-thienylmethyl halide. The α-proton of the malonic ester is sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide, forming a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide from the 3-thienylmethyl substrate in an SN2 reaction. The synthesis culminates in a one-pot hydrolysis and decarboxylation step under acidic conditions, which removes the protecting acetyl group and one of the ester groups to yield the final racemic amino acid.[2]
Experimental Workflow
Caption: Workflow for the Malonic Ester Synthesis of 3-(3-Thienyl)-DL-alanine.
Detailed Experimental Protocol
Part A: Synthesis of 3-Thenyl Bromide
The necessary electrophile, 3-thenyl bromide, can be synthesized from 3-methylthiophene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.[6][7]
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene is brought to reflux.
-
Addition of NBS: N-Bromosuccinimide is added portion-wise to the refluxing solution. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the succinimide byproduct is filtered off.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude 3-thenyl bromide is purified by vacuum distillation. The product should be stored over calcium carbonate to inhibit decomposition.[6]
Part B: Synthesis of 3-(3-Thienyl)-DL-alanine
-
Enolate Formation: To a solution of sodium ethoxide in absolute ethanol, diethyl acetamidomalonate is added, and the mixture is stirred until a clear solution is obtained.
-
Alkylation: The freshly prepared 3-thenyl bromide is added dropwise to the enolate solution, and the reaction mixture is refluxed for several hours.
-
Hydrolysis and Decarboxylation: The solvent is removed in vacuo, and the residue is refluxed with concentrated hydrochloric acid.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a small amount of cold water and ethanol, and dried to afford 3-(3-Thienyl)-DL-alanine.
| Parameter | Malonic Ester Synthesis |
| Starting Materials | Diethyl acetamidomalonate, 3-methylthiophene, NBS |
| Key Reagents | Sodium ethoxide, HCl |
| Overall Yield | 60-75% (typical for this type of synthesis) |
| Stereoselectivity | Racemic (DL) mixture |
| Scalability | Readily scalable to multi-gram quantities |
| Purification | Crystallization |
Route 2: Enzymatic Resolution of the Racemic Mixture
For applications requiring a single enantiomer, the racemic mixture obtained from the malonic ester synthesis can be resolved using enzymatic methods. Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[8]
Rationale and Mechanistic Overview
This method typically involves the selective transformation of one enantiomer in the racemic mixture by an enzyme, leaving the other enantiomer unreacted. For amino acids, this often entails the use of an aminoacylase or a transaminase. For instance, the racemic N-acetylated amino acid can be subjected to an L-aminoacylase, which will selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid based on their different solubility or charge. Alternatively, a transaminase can be used for the selective amination of a keto-acid precursor or deamination of one amino acid enantiomer.[8][9]
Experimental Workflow
Caption: General workflow for the enzymatic resolution of 3-(3-Thienyl)-DL-alanine.
Detailed Experimental Protocol (Illustrative Example with a Transaminase)
-
Reaction Setup: A buffered aqueous solution containing racemic 3-(3-Thienyl)-alanine, a suitable amino acceptor (e.g., pyruvate), pyridoxal-5'-phosphate (PLP) cofactor, and the chosen transaminase is prepared.
-
Enzymatic Conversion: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC using a chiral column.
-
Work-up and Separation: Once the desired conversion is reached (typically close to 50%), the enzyme is removed by precipitation or filtration. The unreacted D-enantiomer can then be separated from the keto-acid product by ion-exchange chromatography or crystallization.
| Parameter | Enzymatic Resolution |
| Starting Material | Racemic 3-(3-Thienyl)-DL-alanine |
| Key Reagent | Specific enzyme (e.g., transaminase, acylase) |
| Theoretical Max. Yield | 50% for the desired enantiomer |
| Enantiomeric Excess (ee) | Typically >95% |
| Scalability | Can be challenging to scale up due to enzyme cost and stability |
| Purification | Chromatographic separation or crystallization |
Route 3: Asymmetric Synthesis
Rationale and Mechanistic Overview
In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For amino acid synthesis, an N-acylated chiral auxiliary (e.g., an Evans' oxazolidinone) can be deprotonated to form a chiral enolate. The bulky substituents on the auxiliary sterically hinder one face of the enolate, forcing the incoming electrophile (3-thenyl bromide) to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability. The final step involves the non-destructive cleavage of the chiral auxiliary, which can often be recovered and reused.
Experimental Workflow
Caption: Workflow for the Asymmetric Synthesis of 3-(3-Thienyl)-alanine using a Chiral Auxiliary.
Detailed Experimental Protocol (Illustrative Example with an Evans' Auxiliary)
-
N-Acylation: The chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyl imide.
-
Enolate Formation: The N-propionyl imide is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature to generate the corresponding Z-enolate.
-
Diastereoselective Alkylation: 3-Thenyl bromide is added to the enolate solution, and the reaction is allowed to proceed at low temperature.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched amino acid.
-
Purification: The desired amino acid is purified by crystallization or chromatography, and the chiral auxiliary can be recovered from the reaction mixture.
| Parameter | Asymmetric Synthesis (Chiral Auxiliary) |
| Starting Materials | Chiral auxiliary, propionyl chloride, 3-thenyl bromide |
| Key Reagents | Strong base (e.g., LDA), LiOH/H₂O₂ |
| Overall Yield | 70-90% |
| Enantiomeric Excess (ee) | Typically >98% |
| Scalability | Scalable, but can be expensive due to the cost of the auxiliary and reagents |
| Purification | Crystallization or chromatography |
Route 4: Biocatalytic Synthesis
A more recent and "greener" approach to amino acid synthesis is the use of biocatalysis, which employs whole cells or isolated enzymes to perform specific chemical transformations. For the synthesis of 3-(3-Thienyl)-alanine, a plausible biocatalytic route would involve the reductive amination of the corresponding α-keto acid, 3-(3-thienyl)pyruvic acid.
Rationale and Mechanistic Overview
This route leverages the catalytic power of enzymes such as amino acid dehydrogenases or transaminases. In a reductive amination reaction, an amino acid dehydrogenase catalyzes the condensation of the α-keto acid with ammonia, followed by the NADH-dependent reduction of the resulting imine to the α-amino acid. Alternatively, a transaminase can transfer an amino group from an amino donor (e.g., a common amino acid like aspartate or alanine) to the α-keto acid, producing 3-(3-Thienyl)-alanine and the corresponding keto-acid of the amino donor.
Experimental Workflow
Caption: Workflow for the Biocatalytic Synthesis of 3-(3-Thienyl)-alanine.
Detailed Experimental Protocol (Illustrative Example)
-
Reaction Setup: A buffered aqueous solution is prepared containing 3-(3-thienyl)pyruvic acid, a suitable enzyme (e.g., an engineered amino acid dehydrogenase), a source of ammonia (e.g., ammonium chloride), and a cofactor regeneration system for NADH.
-
Bioconversion: The reaction is incubated at an optimal temperature and pH for the enzyme, with gentle mixing. The conversion is monitored by HPLC.
-
Work-up and Purification: Upon completion, the enzyme is removed, and the product is isolated from the aqueous reaction mixture, typically by ion-exchange chromatography.
| Parameter | Biocatalytic Synthesis |
| Starting Material | 3-(3-Thienyl)pyruvic acid |
| Key Reagent | Specific enzyme, ammonia, NADH (with regeneration) |
| Overall Yield | Can be very high (>90%) |
| Enantiomeric Excess (ee) | Typically >99% |
| Scalability | Highly scalable, especially with immobilized enzymes |
| Purification | Ion-exchange chromatography |
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Malonic Ester Synthesis | Reliable, uses common reagents, easily scalable.[4][5] | Produces a racemic mixture, requires a multi-step process.[3] | Large-scale production of the DL-racemate. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions.[8] | Theoretical maximum yield of 50%, may require extensive optimization. | Labs with biocatalysis capabilities needing one or both enantiomers. |
| Asymmetric Synthesis | High yield and high enantioselectivity, avoids resolution.[10][11] | Requires expensive chiral auxiliaries and reagents, may involve cryogenic conditions. | Synthesis of a single enantiomer with high purity for research or preclinical studies. |
| Biocatalytic Synthesis | Very high yield and enantioselectivity, environmentally friendly, operates under mild conditions. | Requires a specific enzyme which may need to be developed or engineered, precursor may not be readily available. | Industrial-scale, green synthesis of a single enantiomer. |
The choice of synthetic route for 3-(3-Thienyl)-DL-alanine is contingent upon the specific goals of the research or production campaign. For initial exploratory studies where a racemic mixture is acceptable, the classical malonic ester synthesis offers a cost-effective and straightforward approach. When a single enantiomer is required, asymmetric synthesis using a chiral auxiliary provides a direct and high-yielding route, albeit at a higher cost. For those with expertise in biocatalysis, enzymatic resolution is a viable option, particularly if both enantiomers are of interest. Looking towards the future of sustainable chemical manufacturing, direct biocatalytic synthesis from a keto-acid precursor represents the most elegant and efficient strategy, offering high yields, exceptional enantiopurity, and a minimal environmental footprint. As enzyme engineering and biocatalyst development continue to advance, this latter approach is likely to become the preferred method for the industrial production of 3-(3-Thienyl)-alanine and other valuable unnatural amino acids.
References
-
Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]
- Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96. doi:10.15227/orgsyn.033.0096
- Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125.
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. ResearchGate. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
- Google Patents. (n.d.). US4235685A - Preparation of 3-thenyl bromide.
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
- Kim, J., & Kim, B. G. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 88(4), 483–490.
-
Biocatalytic, Enantioenriched Primary Amination of Tertiary C–H Bonds. (2022). eScholarship. Retrieved from [Link]
- Gage, J. R. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité Chimique, 266, 35-40.
-
Undirected biocatalytic amination of unactivated C(sp3)−H bonds. (2022). eScholarship. Retrieved from [Link]
- Testa, B., & Mayer, J. M. (2001). Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs. European Journal of Pharmaceutical Sciences, 14(3), 163-176.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH.
-
Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. (2018). The Aquila Digital Community. Retrieved from [Link]
-
Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). ACS Publications. Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. (1994). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4235685A - Preparation of 3-thenyl bromide - Google Patents [patents.google.com]
- 8. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Navigating the Landscape of Peptide Modification: A Comparative Guide to 3-(3-Thienyl)-DL-alanine and Other Non-Natural Amino Acids
Introduction
In the realm of peptide therapeutics, the quest for enhanced stability, potency, and target specificity is a continuous endeavor. Native peptides, while exhibiting high selectivity and low toxicity, often suffer from rapid proteolytic degradation and poor bioavailability, limiting their therapeutic potential.[1][2][3][4] The incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to overcome these limitations, offering a vast chemical space to engineer peptides with improved drug-like properties.[1][5][][7] This guide provides an in-depth comparison of 3-(3-Thienyl)-DL-alanine with other commonly used nnAAs in peptide modification, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
3-(3-Thienyl)-DL-alanine is an analog of phenylalanine where the phenyl group is replaced by a thienyl group.[][9] This substitution introduces unique electronic and steric properties that can profoundly influence a peptide's conformation, stability, and biological activity. This guide will delve into the efficacy of this modification in comparison to other strategic nnAA substitutions.
The Role of Non-Natural Amino Acids in Peptide Drug Discovery
The introduction of nnAAs into a peptide sequence can confer a range of advantageous properties:
-
Enhanced Proteolytic Stability: Altering the peptide backbone or introducing bulky or unnatural side chains can hinder recognition and cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[2][3][5][10]
-
Improved Pharmacokinetic Profiles: Modifications can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[5]
-
Increased Binding Affinity and Selectivity: The novel functionalities of nnAAs can forge additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[5][]
-
Conformational Constraint: The incorporation of specific nnAAs can induce and stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[5][10]
A Comparative Analysis of 3-(3-Thienyl)-DL-alanine and Other Non-Natural Amino Acids
The choice of a non-natural amino acid for peptide modification is a critical decision that depends on the desired outcome. Here, we compare the properties and effects of 3-(3-Thienyl)-DL-alanine with other notable nnAAs.
Structural and Physicochemical Properties
| Non-Natural Amino Acid | Side Chain Structure | Key Physicochemical Properties |
| 3-(3-Thienyl)-DL-alanine | Thiophen-3-ylmethyl | Aromatic, heteroaromatic, slightly more polar than phenyl, potential for sulfur-mediated interactions.[][11] |
| Phenylalanine (Natural) | Benzyl | Aromatic, hydrophobic, non-polar.[9][12] |
| D-Alanine | Methyl | Aliphatic, small, introduces chirality change. |
| N-Methyl-L-alanine | Methyl (on backbone nitrogen) | Reduces hydrogen bonding capacity of the amide bond, restricts backbone flexibility.[7] |
| α-Aminoisobutyric acid (Aib) | Two methyl groups on α-carbon | Induces helical conformation, sterically hinders rotation. |
Impact on Peptide Conformation
The conformation of a peptide is intimately linked to its biological function. The introduction of nnAAs can significantly influence the peptide's secondary structure.
-
3-(3-Thienyl)-DL-alanine: The thienyl group, being an aromatic heterocycle, can participate in π-π stacking and other non-covalent interactions, similar to phenylalanine. However, the presence of the sulfur atom can alter the electronic distribution and steric bulk, potentially leading to subtle but significant changes in the local peptide backbone conformation.[11] These alterations can influence the overall folding of the peptide.[13][14][15]
-
D-Amino Acids: The substitution of an L-amino acid with its D-enantiomer can disrupt or induce specific secondary structures like β-turns, significantly altering the peptide's three-dimensional shape.[10][16]
-
N-Methylated Amino Acids: By blocking the amide proton, N-methylation prevents the formation of hydrogen bonds, which are critical for the stability of α-helices and β-sheets. This often leads to a more flexible or alternatively folded peptide.[7]
-
α,α-Disubstituted Amino Acids (e.g., Aib): These amino acids strongly promote the formation of helical structures due to the steric constraints imposed by the two side chains on the α-carbon.
Efficacy in Enhancing Proteolytic Stability
A major advantage of incorporating nnAAs is the enhanced resistance to enzymatic degradation.
| Peptide Sequence (Hypothetical) | Modification | Half-life in Human Serum (t½) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | None (Natural Peptide) | ~5 min |
| Ac-Tyr-Gly-Gly-Thi -Leu-NH₂ | 3-(3-Thienyl)-DL-alanine substitution | ~30 min |
| Ac-Tyr-Gly-Gly-d-Phe -Leu-NH₂ | D-Phenylalanine substitution | > 240 min |
| Ac-Tyr-Gly-Gly-(NMe-Phe )-Leu-NH₂ | N-Methyl-Phenylalanine substitution | ~120 min |
| Ac-Tyr-Aib -Gly-Phe-Leu-NH₂ | α-Aminoisobutyric acid substitution | ~60 min |
This table presents hypothetical data for illustrative purposes, based on general principles of peptide stabilization.
The data illustrates that while 3-(3-Thienyl)-DL-alanine provides a notable increase in stability compared to the natural peptide, other modifications like the incorporation of D-amino acids can offer even more profound protection against proteolysis.[16]
Influence on Receptor Binding Affinity
The ultimate goal of many peptide modifications is to enhance the interaction with a biological target, often a G protein-coupled receptor (GPCR).[17][18]
| Ligand (Hypothetical GPCR antagonist) | Modification | Receptor Binding Affinity (Ki, nM) |
| Ac-Arg-Pro-Hyp-Gly-Phe -Ser-Pro-Phe-Arg-NH₂ | Phenylalanine (Natural) | 5.2 |
| Ac-Arg-Pro-Hyp-Gly-Thi -Ser-Pro-Phe-Arg-NH₂ | 3-(3-Thienyl)-DL-alanine | 2.8 |
| Ac-Arg-Pro-Hyp-Gly-d-Phe -Ser-Pro-Phe-Arg-NH₂ | D-Phenylalanine | 15.7 |
| Ac-Arg-Pro-Hyp-Gly-(NMe-Phe )-Ser-Pro-Phe-Arg-NH₂ | N-Methyl-Phenylalanine | 8.1 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical example, the substitution with 3-(3-Thienyl)-DL-alanine leads to a modest increase in binding affinity. This could be attributed to favorable interactions of the thienyl ring within the receptor's binding pocket.[19] Conversely, the D-amino acid substitution, while beneficial for stability, disrupts the optimal conformation for receptor binding in this case.[20]
Experimental Protocols
To enable researchers to validate these findings, we provide the following detailed experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a non-natural amino acid using the Fmoc/tBu strategy.[21][22][23]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (natural and non-natural)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.
Diagram of the SPPS Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of a modified peptide in human serum.[24][25][26][27]
Materials:
-
Purified peptide stock solution (1 mg/mL)
-
Human serum
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS)
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))
-
HPLC system with a C18 column
Procedure:
-
Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.
-
Incubation:
-
Dilute the peptide stock solution in PBS to a final concentration of 100 µM.
-
Add the peptide solution to the human serum at a 1:1 ratio.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½).
Diagram of the Proteolytic Stability Assay Workflow:
Caption: Workflow for Proteolytic Stability Assay.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a modified peptide to its receptor.[28][29][30]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled competitor peptides (including the modified peptide)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptide.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Diagram of the Receptor Binding Assay Logic:
Caption: Logic of a competitive receptor binding assay.
Conclusion and Future Perspectives
The incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery. 3-(3-Thienyl)-DL-alanine presents a valuable option for peptide modification, offering a balance of enhanced stability and the potential for improved receptor interactions. While it may not always provide the most dramatic increase in proteolytic resistance compared to alternatives like D-amino acids, its unique electronic and steric properties can be leveraged to fine-tune peptide conformation and binding affinity.
The choice of which non-natural amino acid to incorporate is highly context-dependent and should be guided by a thorough understanding of the peptide's structure-activity relationship. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different modifications.
Future advancements in computational modeling and high-throughput screening will further accelerate the rational design of peptides with optimized properties. The continued exploration of novel non-natural amino acids, including those with bio-orthogonal handles for targeted drug delivery, will undoubtedly expand the therapeutic potential of peptides in the years to come.[5]
References
-
Ahmed, I., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1165-1181. Available at: [Link]
-
Al-Azzam, O., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(11), 1283. Available at: [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Available at: [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. Available at: [Link]
-
Ahmed, I., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available at: [Link]
-
Li, J., et al. (2017). Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. Molecules, 22(12), 2038. Available at: [Link]
-
Van der Weken, H., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Analytical Biochemistry, 399(1), 55-62. Available at: [Link]
-
O'Donnell, M. J., Zhou, C., & Scott, W. L. (2002). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 124(15), 3844-3845. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]
-
CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]
-
Klaproth, E., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One, 14(5), e0216442. Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 11-20. Available at: [Link]
-
Rosenbaum, L., & Kafel, A. (2009). Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner. Journal of Chemical Information and Modeling, 49(2), 348-360. Available at: [Link]
-
Yang, F., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 441. Available at: [Link]
-
Giebing, C., & Wess, J. (1995). Structure-activity relationships of G protein-coupled receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(3), 231-240. Available at: [Link]
-
St. Jude Children's Research Hospital. (2023). GPCR structure: Research reveals molecular origins of function for a key drug target. Available at: [Link]
-
DeRouchey, J. E., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Scientific Reports, 12(1), 1109. Available at: [Link]
-
Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Marasco, D., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1326447. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Potential with D-3-(3-Thienyl)-alanine. Available at: [Link]
-
Willard, A. L., & Sloop, K. W. (2005). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1185-1191. Available at: [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1565-1579. Available at: [Link]
-
Kim, H. Y., & Choi, C. H. (2019). Neighbor effect on conformational spaces of alanine residue in azapeptides. Journal of Molecular Structure, 1177, 439-449. Available at: [Link]
-
Eker, F., et al. (2004). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences, 101(43), 15301-15306. Available at: [Link]
-
Nguyen, H. D., et al. (2004). Solvent effects on the conformational transition of a model polyalanine peptide. The Journal of Physical Chemistry B, 108(25), 8730-8737. Available at: [Link]
-
Wikipedia. (n.d.). Phenylalanine. Available at: [Link]
-
Eker, F., et al. (2004). The polyproline II conformation in short alanine peptides is noncooperative. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available at: [Link]
-
ResearchGate. (n.d.). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides. Available at: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 9. Phenylalanine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 13. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 17. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 26. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 30. Receptor-Ligand Binding Assays | Revvity [revvity.com]
A Comparative Guide to Validating the Purity of Synthesized "3-(3-Thienyl)-DL-alanine"
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is paramount. The non-proteinogenic amino acid, 3-(3-Thienyl)-DL-alanine, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact the downstream efficacy, safety, and reproducibility of research findings. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 3-(3-Thienyl)-DL-alanine, grounded in scientific principles and regulatory expectations.
The Criticality of Purity in Synthesized Intermediates
The synthesis of novel chemical entities is often fraught with the potential for side reactions, leading to the formation of impurities. In the case of 3-(3-Thienyl)-DL-alanine, these can range from starting materials and reagents to diastereomers and structurally related by-products. Even trace amounts of these impurities can have profound effects, potentially leading to misleading biological data or the failure of a drug candidate in later developmental stages. Therefore, a robust analytical strategy to ensure the purity of such intermediates is not just a matter of good practice but a scientific and regulatory necessity.[1][2][3]
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to comprehensively assess the purity of a synthesized compound. A more reliable approach involves the orthogonal application of several methods, each providing a unique perspective on the sample's composition. This guide will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
The selection of these methods is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[4][5][6][7]
The Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized 3-(3-Thienyl)-DL-alanine.
Caption: A comprehensive workflow for validating the purity of synthesized compounds.
Comparative Analysis of Key Analytical Techniques
The following table provides a comparative overview of the primary analytical techniques for purity validation.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, impurity profile, and enantiomeric purity (with a chiral column). | High sensitivity, excellent for quantifying impurities, well-established methods.[8][9][10] | Requires reference standards for impurity identification, may not detect non-UV active impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative purity (qNMR).[11][12][13][14][15] | Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity.[11] | Lower sensitivity compared to HPLC, complex spectra for mixtures, may not detect inorganic impurities.[16] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural elucidation of impurities (with MS/MS).[1][17][18] | High sensitivity and specificity, excellent for identifying unknown impurities.[18][19] | Generally not a primary quantitative technique without extensive calibration, ionization suppression effects can occur. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Percentage of C, H, N, and S, which is compared to the theoretical values for the pure compound.[16][20][21] | Provides a fundamental measure of purity, can detect inorganic impurities.[16] | Does not provide information on the nature of organic impurities, requires a relatively larger sample size, accepted deviation is typically within 0.4%.[21][22] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Chemical Purity
Objective: To determine the percentage purity of 3-(3-Thienyl)-DL-alanine and to identify and quantify any process-related impurities.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 3-(3-Thienyl)-DL-alanine in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Protocol 2: Quantitative NMR (qNMR) for Purity Assessment
Objective: To provide an independent, orthogonal measurement of the purity of 3-(3-Thienyl)-DL-alanine.
Methodology:
-
Internal Standard Preparation:
-
Prepare a stock solution of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) with a precisely known concentration in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized 3-(3-Thienyl)-DL-alanine.
-
Dissolve the sample in a known volume of the internal standard solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation and Interpretation
The following table presents hypothetical data from the analysis of two different batches of synthesized 3-(3-Thienyl)-DL-alanine, illustrating how a multi-technique approach provides a comprehensive purity profile.
| Analytical Method | Batch A | Batch B | Acceptance Criteria |
| HPLC (Area %) | 99.2% | 97.5% | ≥ 98.0% |
| qNMR (% Purity) | 99.1% | 97.3% | ≥ 98.0% |
| Mass Spec (m/z) | 172.0431 [M+H]⁺ | 172.0430 [M+H]⁺ | Theoretical: 172.0432 |
| Elemental Analysis (%C) | 49.08% | 48.85% | Theoretical: 49.10% (±0.4%) |
| Elemental Analysis (%H) | 5.30% | 5.25% | Theoretical: 5.30% (±0.4%) |
| Elemental Analysis (%N) | 8.18% | 8.11% | Theoretical: 8.18% (±0.4%) |
Interpretation:
-
Batch A meets all acceptance criteria, demonstrating high purity across orthogonal analytical methods.
-
Batch B fails to meet the purity criteria by both HPLC and qNMR. While the mass spectrometry and elemental analysis results are within acceptable ranges, the chromatographic and spectroscopic data reveal the presence of significant impurities, warranting further purification.
Decision-Making Framework
The following diagram outlines a decision-making process based on the analytical results.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. ajpamc.com [ajpamc.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 17. innovationaljournals.com [innovationaljournals.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rqmplus.com [rqmplus.com]
- 21. Elemental analysis - Wikipedia [en.wikipedia.org]
- 22. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Peptides Containing 3-(3-Thienyl)-DL-alanine
Introduction: The Strategic Role of Non-Canonical Amino Acids in Peptide Drug Discovery
In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity, mimicking natural signaling molecules.[1] However, native peptides often suffer from significant liabilities, primarily rapid proteolytic degradation and poor metabolic stability, which curtail their therapeutic potential in vivo.[2][3][4] A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. This guide focuses on peptides containing 3-(3-Thienyl)-DL-alanine , a non-canonical amino acid featuring a thiophene ring in its side chain.
The inclusion of 3-(3-thienyl)-DL-alanine serves a dual purpose. Structurally, the aromatic thiophene moiety can influence peptide conformation and mediate critical binding interactions with biological targets.[5] Functionally, and most critically, its unnatural structure provides steric hindrance and alters the electronic properties of the adjacent peptide bonds, rendering the peptide more resistant to cleavage by endogenous proteases.[5][6] This enhanced stability is a cornerstone of designing peptide drug candidates with improved pharmacokinetic profiles.
This guide provides a comparative analysis of the essential in vitro and in vivo studies required to characterize a novel peptide containing 3-(3-thienyl)-DL-alanine. We will follow a hypothetical peptide, "Thioceptide," a potential antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, to illustrate the experimental journey from initial benchtop characterization to preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step.
Part 1: In Vitro Characterization: Establishing Foundational Activity and Stability
The in vitro phase is a critical gateway in drug discovery. It is designed to answer fundamental questions about the peptide's primary pharmacology and metabolic fate in a controlled, isolated environment before committing to expensive and complex animal studies. For Thioceptide, our primary goals are to confirm its binding affinity and functional antagonism at the GnRH receptor and to assess its stability in a biologically relevant matrix.
Target Engagement: Receptor Binding Affinity
First, we must confirm that Thioceptide binds to its intended target, the GnRH receptor, with high affinity. A competitive radioligand binding assay is the gold standard for this determination.[7][8] This assay measures the ability of our unlabeled peptide (Thioceptide) to compete with a known high-affinity radiolabeled ligand for binding to the receptor.
-
Preparation of Receptor Source: Cell membranes are prepared from a stable cell line overexpressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:
-
A fixed concentration of GnRH receptor-containing membranes.
-
A fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated GnRH agonist/antagonist).
-
Increasing concentrations of the unlabeled test compound (Thioceptide) or a reference compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: The crucial step is to separate the receptor-bound radioligand from the free, unbound radioligand. This is achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of Thioceptide that inhibits 50% of radioligand binding). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Activity: Cell-Based Functional Assay
High-affinity binding does not guarantee the desired biological effect. We must confirm that Thioceptide functions as an antagonist, blocking the downstream signaling cascade initiated by the natural ligand (GnRH). The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq pathway, leading to an increase in intracellular calcium. However, for robust high-throughput screening, assays measuring cyclic adenosine monophosphate (cAMP) are also widely used, especially for Gαs or Gαi-coupled receptors.[9] For a Gαi-coupled system, an antagonist would reverse the agonist-induced suppression of cAMP.
-
Cell Plating: GnRH receptor-expressing cells are seeded into 384-well plates and cultured to the desired confluency.
-
Compound Addition: Cells are first incubated with increasing concentrations of the antagonist (Thioceptide).
-
Agonist Challenge: A fixed, sub-maximal (EC₈₀) concentration of a known GnRH agonist is added to all wells (except negative controls) to stimulate the receptor. To measure the inhibition of cAMP, the adenylyl cyclase is typically stimulated with forskolin.
-
Cell Lysis and Detection: After a defined incubation period, a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents is added. These reagents include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Measurement: In the absence of cellular cAMP, the antibody and the d2-cAMP are in close proximity, generating a high FRET signal. Cellular cAMP produced by the cells competes with the d2-cAMP for antibody binding, disrupting the FRET and causing a decrease in the signal. The plate is read on an HTRF-compatible reader.
-
Data Analysis: The HTRF ratio is used to calculate the intracellular cAMP concentration. The antagonist's potency is determined by plotting the response against the log concentration of Thioceptide to calculate its IC₅₀.
Metabolic Stability: In Vitro Plasma Stability Assay
This assay provides the first indication of how the peptide might behave in a physiological environment. The incorporation of 3-(3-thienyl)-DL-alanine is intended to enhance stability against proteases found in blood. This experiment directly tests that hypothesis.
-
Preparation: A stock solution of Thioceptide is prepared. Pooled human plasma is thawed and brought to 37°C.
-
Incubation: The assay is initiated by spiking Thioceptide into the pre-warmed plasma to a final concentration (e.g., 10 µM). The mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Immediately upon removal, the enzymatic degradation in the aliquot is stopped by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid) to precipitate the plasma proteins.[10]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is transferred for analysis.
-
HPLC Analysis: The amount of intact Thioceptide remaining in each sample is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Analysis: The peak area corresponding to the intact peptide is plotted against time. The data are fitted to a first-order decay model to calculate the peptide's in vitro half-life (t₁/₂) in plasma.
Summary of In Vitro Data
The results from these foundational experiments provide a clear, quantitative profile of the peptide's potential.
| Parameter | Assay | Hypothetical Result for "Thioceptide" | Interpretation |
| Binding Affinity (Kᵢ) | Radioligand Binding | 1.5 nM | High-affinity binding to the GnRH receptor. |
| Functional Potency (IC₅₀) | cAMP Functional Assay | 4.2 nM | Potent functional antagonism of receptor signaling. |
| Plasma Stability (t₁/₂) | In Vitro Plasma Stability | 18.5 hours | Excellent stability in human plasma, suggesting resistance to proteolytic degradation. |
Part 2: In Vivo Evaluation: Assessing Performance in a Whole Organism
Positive in vitro data are necessary but not sufficient to predict clinical success. In vivo studies in animal models are essential to understand the peptide's pharmacokinetics (PK)—what the body does to the drug—and its pharmacodynamics (PD)—what the drug does to the body.
Pharmacokinetics: How the Body Processes Thioceptide
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[11] For a subcutaneously administered peptide like Thioceptide, key parameters include its rate of absorption into the bloodstream, its maximum concentration (Cₘₐₓ), and its elimination half-life (t₁/₂).
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[11][12] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Dosing: Thioceptide is administered via subcutaneous (SC) injection at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples are collected into EDTA-containing tubes at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).[13]
-
Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of Thioceptide in the plasma samples is quantified using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15][16] This is the gold standard for peptide quantification in complex biological matrices.
-
Data Analysis: A plasma concentration-time curve is generated. Non-compartmental analysis is used to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ (time to reach Cₘₐₓ), AUC (Area Under the Curve, representing total drug exposure), and elimination t₁/₂.
Pharmacodynamics & Efficacy: Does Thioceptide Work In Vivo?
The ultimate test is whether the peptide can elicit the desired physiological effect in a living animal. As a GnRH antagonist, Thioceptide is expected to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a measurable decrease in reproductive hormones like testosterone.[17][18]
-
Animal Model: Adult male rats are used as their testosterone levels are regulated by the HPG axis and are relatively stable.
-
Study Design: Animals are divided into groups: a vehicle control group and one or more groups receiving different doses of Thioceptide.
-
Dosing and Sampling: Following a single subcutaneous dose of Thioceptide or vehicle, blood samples are collected at baseline (pre-dose) and at several time points post-dose (e.g., 4, 8, 24, 48, 72 hours).
-
Hormone Analysis: The concentration of a key pharmacodynamic biomarker, such as testosterone, in the serum is measured using a validated method (e.g., ELISA or LC-MS/MS).
-
Data Analysis: Testosterone levels in the Thioceptide-treated groups are compared to the vehicle control group. The magnitude and duration of testosterone suppression are the primary endpoints to evaluate efficacy.
Summary of In Vivo Data
The in vivo results bridge the gap between benchtop science and preclinical reality.
| Parameter | Assay | Hypothetical Result for "Thioceptide" | Interpretation |
| Max Concentration (Cₘₐₓ) | Rat Pharmacokinetics | 150 ng/mL | Achieves significant systemic exposure after SC injection. |
| Elimination Half-life (t₁/₂) | Rat Pharmacokinetics | 10.2 hours | Good in vivo half-life, consistent with high in vitro plasma stability. Suggests suitability for less frequent dosing. |
| Testosterone Suppression | Efficacy Model | >90% suppression for 48 hours | Potent and sustained pharmacodynamic effect, demonstrating in vivo efficacy. |
Part 3: Visualization of the Development Workflow
To conceptualize the progression from laboratory assays to preclinical studies, the following diagrams illustrate the logical flow.
The In Vitro Screening Cascade
This workflow prioritizes experiments to quickly identify candidates with the desired primary pharmacology and stability.
Caption: The decision pathway from successful in vitro results to in vivo studies.
Conclusion: A Symbiotic Relationship
The development of a peptide therapeutic like "Thioceptide" relies on the symbiotic relationship between in vitro and in vivo studies. In vitro assays provide a rapid, cost-effective, and high-throughput means to establish fundamental properties—target binding, functional activity, and intrinsic stability. This phase acts as a critical filter, ensuring that only the most promising candidates, those with a scientifically sound basis for success, are advanced.
In vivo studies then place the candidate into the complex, dynamic environment of a whole organism. These experiments are indispensable for understanding the true pharmacokinetic behavior and confirming that the desired biological effect can be achieved and sustained at a relevant dose. The enhanced stability conferred by the 3-(3-thienyl)-DL-alanine, first quantified in vitro, is validated by the extended half-life observed in vivo. Similarly, the potent antagonism measured in a cell-based assay is translated into a meaningful physiological outcome in an efficacy model.
Together, this integrated approach provides a comprehensive data package, de-risking the development process and building a strong foundation for the potential translation of a novel peptide from a laboratory concept to a life-changing therapeutic.
References
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science Publishers. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
-
Doneanu, A., et al. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters Corporation. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22). [Link]
-
Dhayal, D., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]
-
Beck, A., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(6), 1197-1206. [Link]
-
Beck, A., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC-MS/MS. Bioanalysis, 3(12), 1379-97. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC-MS/MS. ResearchGate. [Link]
-
Hernandez, Y. G., et al. (2017). Development and validation of a bioanalytical method based on LC-MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1061-1062, 337-344. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). MDPI. [Link]
-
Neubig, R. R. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-64. [Link]
-
An, S., & Tolliday, N. (2010). Tools for GPCR drug discovery. National Center for Biotechnology Information. [Link]
-
D'Aloisio, E., et al. (2020). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. ResearchGate. [Link]
-
Gobello, C., et al. (2023). Effect of a GnRH Antagonist on Anti-Müllerian Hormone and Follicular Population in Anestrous Bitches. MDPI. [Link]
-
Rojas, G., et al. (2019). Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. Scientific Reports, 9, 18342. [Link]
-
Liscovitch, M., & Lavie, Y. (2002). Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
Verdon, B., et al. (2007). Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. Corning. [Link]
-
Kumar, V., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. National Center for Biotechnology Information. [Link]
-
Godefroy, D., et al. (2023). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Scientific Reports, 13, 11116. [Link]
-
Skalic, M., et al. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Journal of Cheminformatics, 13(1), 37. [Link]
-
Raz, O., et al. (2014). A biomimetic approach for enhancing the in vivo half-life of peptides. National Center for Biotechnology Information. [Link]
-
Temple, J. L., et al. (2023). Using Animal Models for Gender-Affirming Hormone Therapy. Journal of the Endocrine Society, 8(1), bvad144. [Link]
-
Constantin, S., et al. (2017). Inhibitory Circuit From Brainstem to GnRH Neurons in Male Mice: A New Role for the RFRP Receptor. Endocrinology, 158(10), 3316-3329. [Link]
-
Kumar, V., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Benchmarking the Neuroprotective Potential of 3-(3-Thienyl)-DL-alanine: A Comparative Guide for Novel Drug Discovery
In the relentless pursuit of effective neuroprotective therapeutics, the scientific community is in constant search of novel molecules that can mitigate the complex cascade of events leading to neuronal death in a variety of neurological disorders. This guide introduces a promising, albeit lesser-studied compound, 3-(3-Thienyl)-DL-alanine (3-TDA) , and benchmarks its hypothetical neuroprotective effects against two well-established clinical and preclinical agents: Edaravone and N-acetylcysteine (NAC) .
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a framework for evaluating the neuroprotective efficacy of novel compounds, grounded in established experimental protocols and a deep understanding of the underlying cellular mechanisms. We will explore the proposed mechanisms of action, detail rigorous in vitro methodologies for a head-to-head comparison, and present a standardized data interpretation model.
The Landscape of Neuroprotection: Mechanisms of Action
A successful neuroprotective agent typically targets one or more key pathways involved in neuronal injury, most notably oxidative stress, excitotoxicity, and apoptosis. Here, we compare the established mechanisms of Edaravone and NAC with a proposed mechanism for 3-TDA.
Edaravone: A Potent Free Radical Scavenger
Edaravone, a clinically approved drug for ischemic stroke and amyotrophic lateral sclerosis (ALS), exerts its neuroprotective effects primarily through the potent scavenging of free radicals.[1][2] Its mechanism is multifaceted, involving the inhibition of lipid peroxidation and the modulation of nitric oxide synthase (NOS) activity, leading to a reduction in detrimental peroxynitrite formation.[1] Furthermore, Edaravone has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2][3]
Caption: Edaravone's neuroprotective mechanism of action.
N-acetylcysteine (NAC): A Glutathione Precursor and More
N-acetylcysteine (NAC) is a well-known antioxidant with a primary role as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[4][5] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress.[4][6] Beyond its role in GSH synthesis, NAC also exhibits anti-inflammatory properties and modulates glutamatergic and dopaminergic neurotransmission, contributing to its broad neuroprotective profile.[6][7]
Caption: N-acetylcysteine's (NAC) primary neuroprotective pathways.
3-(3-Thienyl)-DL-alanine (3-TDA): A Hypothetical Antioxidant and Bioenergetic Modulator
While specific neuroprotective data for 3-TDA is not yet widely published, its chemical structure, containing a sulfur-rich thiophene ring, suggests a potential for direct antioxidant activity through radical scavenging. Furthermore, as an amino acid analog, 3-TDA may interact with cellular metabolic pathways, potentially supporting mitochondrial function and bioenergetics under stress conditions. Our hypothetical model posits that 3-TDA confers neuroprotection through a dual mechanism: direct ROS scavenging and preservation of mitochondrial integrity.
Caption: Hypothetical neuroprotective mechanism of 3-TDA.
A Framework for In Vitro Benchmarking
To rigorously evaluate the neuroprotective potential of 3-TDA against Edaravone and NAC, a series of well-controlled in vitro experiments are essential. The following protocols outline a comprehensive approach using primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
Experimental Workflow
Caption: General experimental workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
-
Cell Seeding: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of 3-TDA, Edaravone, and NAC for 2 hours. A vehicle control (e.g., DMSO) should be included.
-
Induction of Neurotoxicity:
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16][17]
The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[18][19]
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture according to the manufacturer's protocol.[16]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light, and then add a stop solution. Measure the absorbance at 490 nm.[16]
The DCFH-DA assay is used to measure the intracellular levels of ROS. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[20][21][22]
-
Dye Loading: After the treatment period, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[23]
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[20][21]
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[24][25]
-
Cell Lysis: Lyse the treated cells using a specific lysis buffer provided in the assay kit.[26][27]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[24]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm for the colorimetric assay or fluorescence for the fluorometric assay.[24][27]
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from the aforementioned assays should be summarized in a structured table.
Table 1: Hypothetical Comparative Data for Neuroprotective Effects
| Parameter | 3-TDA | Edaravone | NAC |
| Cell Viability (MTT Assay) | |||
| % Increase vs. H₂O₂ Control | 65% | 75% | 60% |
| EC₅₀ (µM) | 15 | 10 | 25 |
| Cytotoxicity (LDH Assay) | |||
| % Decrease vs. H₂O₂ Control | 55% | 65% | 50% |
| IC₅₀ (µM) | 20 | 12 | 30 |
| ROS Production (DCFH-DA Assay) | |||
| % Reduction vs. H₂O₂ Control | 70% | 80% | 75% |
| Apoptosis (Caspase-3 Assay) | |||
| % Inhibition vs. H₂O₂ Control | 60% | 70% | 55% |
Interpretation of Hypothetical Data:
Based on this hypothetical data, 3-TDA demonstrates significant neuroprotective properties, comparable to, and in some aspects, potentially exceeding those of NAC. While Edaravone appears to be the most potent in this model, 3-TDA shows strong efficacy in reducing oxidative stress and inhibiting apoptosis. The lower EC₅₀ and IC₅₀ values for 3-TDA compared to NAC suggest a higher potency.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro evaluation of novel neuroprotective compounds like 3-(3-Thienyl)-DL-alanine. The proposed experimental workflow and comparative analysis against established agents such as Edaravone and NAC allow for a comprehensive assessment of a candidate molecule's therapeutic potential.
The hypothetical data presented herein suggests that 3-TDA warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, including its effects on mitochondrial bioenergetics and its potential interactions with key signaling pathways involved in neuronal survival. Subsequent in vivo studies in relevant animal models of neurodegenerative diseases will be crucial to validate these initial findings and to determine the translational potential of 3-TDA as a novel neuroprotective agent.
References
-
Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, T. (2004). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. Journal of pharmacological sciences, 94(3), 263-272. [Link]
-
Zhang, Y., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 22(11), 5997. [Link]
-
Al-Hayani, A. A. (2010). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Iraqi Journal of Medical Sciences, 8(4), 1-8. [Link]
-
Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. International Journal of Molecular Sciences, 19(12), 3943. [Link]
-
Farr, S. A., & Morley, J. E. (2020). The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury. AUB ScholarWorks. [Link]
-
The Conscious Naturopath. (2023). The Neuroprotective Benefits of N-Acetylcysteine. [Link]
-
Watanabe, T., Tanaka, M., & Yuki, S. (2004). Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus. Epilepsia, 45(6), 588-594. [Link]
-
Chen, C. M., et al. (2014). Neuroprotective effects of edaravone after intraventricular hemorrhage in rats. Journal of neurosurgical sciences, 58(2), 95-101. [Link]
-
Sygnature Discovery. (n.d.). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. [Link]
-
Zhang, Y. W., et al. (2011). Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. International journal of biochemistry & cell biology, 43(9), 1341-1352. [Link]
-
Er, J. C., & Kim, H. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments: JoVE, (158), 10.3791/61053. [Link]
-
Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129. [Link]
-
Whittemore, E. R., Loo, D. T., & Cotman, C. W. (1994). A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. Neuroscience, 61(3), 587-601. [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
Chen, G., et al. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Oxidative Medicine and Cellular Longevity, 2019, 8765769. [Link]
-
RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). [Link]
-
Beart, P. M., & O'Shea, R. D. (2007). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in neuroscience, 1, 1. [Link]
-
Tolar-Peterson, T., et al. (2017). EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of the Mississippi State Medical Association, 58(6), 183-187. [Link]
-
Wang, Y., et al. (2021). Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling. Oncology Reports, 46(6), 1-12. [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. [Link]
-
Lin, H. Y., et al. (2018). Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects. International journal of molecular sciences, 19(10), 3209. [Link]
-
Hernandez-Vargas, P., et al. (2025). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. bioRxiv. [Link]
-
Li, J., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular medicine reports, 17(3), 4135-4142. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Assessment of cell viability in primary neuronal cultures. Methods in molecular medicine, 94, 141-151. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Smith, S. M., et al. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments: JoVE, (51), 2419. [Link]
-
Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of neuroscience methods, 203(1), 141-145. [Link]
-
Canzoniero, L. M., et al. (2004). A sensitive and selective assay of neuronal degeneration in cell culture. Journal of neuroscience methods, 137(2), 229-236. [Link]
-
Kou, J., & Kaja, S. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. MethodsX, 3, 227-233. [Link]
-
BNO News. (2025). The role of LDH assay kits in assessing cell damage and toxicity. [Link]
-
ResearchGate. (n.d.). (A) LDH cytotoxicity assay showing the percentage of cell death in... [Link]
-
InnoSer. (n.d.). In vitro neurology assays. [Link]
-
A novel approach to screening for new neuroprotective compounds for the treatment of stroke. (2010). Journal of Cerebral Blood Flow & Metabolism, 30(5), 948–958. [Link]
Sources
- 1. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence | MDPI [mdpi.com]
- 7. theconsciousnaturopath.com.au [theconsciousnaturopath.com.au]
- 8. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bnonews.com [bnonews.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. doc.abcam.com [doc.abcam.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 24. raybiotech.com [raybiotech.com]
- 25. promega.com [promega.com]
- 26. mpbio.com [mpbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Peptides Containing 3-(3-Thienyl)-DL-alanine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Biotherapeutics
In the landscape of modern drug development and biological research, the use of synthetic peptides incorporating unnatural amino acids (UAAs) has become a powerful strategy.[1] These novel peptides can offer enhanced stability, novel functionalities, and improved therapeutic potential.[1][2] One such UAA is 3-(3-Thienyl)-DL-alanine (3-Thi-Ala), a compound that replaces the phenyl group of phenylalanine with a thienyl group.[3][4] This substitution can introduce unique conformational constraints and electronic properties into a peptide, making it a valuable tool for designing targeted therapeutics and sophisticated research probes.
However, when these modified peptides are used as immunogens to generate antibodies, a critical question arises: how specific are these antibodies?[5] Antibody cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can lead to off-target effects, reduced efficacy, and inaccurate experimental results.[6][7] For antibodies raised against a 3-Thi-Ala-containing peptide, the potential for cross-reactivity with peptides containing structurally similar natural amino acids, such as Phenylalanine (Phe) or Tryptophan (Trp), is a significant concern that demands rigorous investigation.[8]
This guide provides an in-depth, technically-grounded framework for designing and executing comprehensive cross-reactivity studies for antibodies targeting 3-Thi-Ala-containing peptides. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Scientific Rationale: Predicting and Probing Cross-Reactivity
The core challenge stems from structural homology. An antibody recognizes a specific three-dimensional shape and charge distribution on its target epitope.[9] The 3-thienyl group of 3-Thi-Ala, while distinct, shares aromatic and spatial characteristics with the phenyl group of Phenylalanine and the indole group of Tryptophan. This similarity forms the scientific basis for potential cross-reactivity.[10]
Therefore, a robust cross-reactivity study is not a simple "yes/no" assay but a quantitative comparison. The central objective is to determine the relative affinity of the antibody for the target peptide versus a panel of structurally related, yet distinct, peptides.
Our experimental design will focus on answering two key questions:
-
Does the antibody bind to peptides where 3-Thi-Ala is substituted with natural aromatic amino acids?
-
If binding occurs, what is the quantitative difference in affinity and binding kinetics compared to the primary target?
To address this, we will employ two orthogonal, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and relative affinity ranking, and Surface Plasmon Resonance (SPR) for detailed kinetic analysis and affinity determination.[11][12]
Experimental Workflow: A Self-Validating System
A well-designed workflow ensures that each step validates the next, building confidence in the final data. The overall process involves designing the right tools (peptides), generating the antibody, and then systematically testing its specificity.
Caption: Overall workflow for cross-reactivity assessment.
Peptide Synthesis and Antibody Generation
The foundation of this study lies in high-quality synthetic peptides. The target immunogen, typically a 10-20 amino acid peptide containing 3-Thi-Ala, must be synthesized with high purity.[13][14] This is commonly achieved via Solid-Phase Peptide Synthesis (SPPS).[1][15]
Critical Step: Alongside the target peptide, a panel of competitor peptides must be synthesized. These are identical in sequence to the target peptide, except for the UAA position:
-
Competitor 1 (Phe-Peptide): 3-Thi-Ala is replaced with Phenylalanine.
-
Competitor 2 (Trp-Peptide): 3-Thi-Ala is replaced with Tryptophan.
-
Competitor 3 (Ala-Peptide): 3-Thi-Ala is replaced with Alanine (a non-aromatic control).
-
Negative Control: A scrambled peptide with the same amino acid composition but a different sequence.
Antibodies are then generated by immunizing host animals with the target 3-Thi-Ala peptide conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity.[16]
Protocol 1: Competitive ELISA for Specificity Screening
Competitive ELISA is a powerful method to measure the concentration of an antigen in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[17] Here, we adapt it to assess the specificity of our antibody by measuring how well our competitor peptides can inhibit the binding of the antibody to the target peptide coated on a plate.[12][18]
Caption: Mechanism of competitive ELISA for cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of the target 3-Thi-Ala peptide at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12]
-
Causality: Immobilizing the target antigen provides a solid phase for the antibody to bind, allowing for subsequent washing steps to remove unbound reagents.
-
-
Washing: Remove the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[17]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS). Incubate for 1-2 hours at room temperature.[12]
-
Causality: Blocking prevents non-specific binding of the antibody to the plastic surface, which would lead to false-positive signals.
-
-
Competition Reaction:
-
In a separate "competition plate," prepare serial dilutions of your competitor peptides (Phe-Peptide, Trp-Peptide, Ala-Peptide, and the target 3-Thi-Ala peptide as a positive control) in dilution buffer.
-
Add a fixed, pre-determined concentration of your primary antibody to each well of the competition plate. This concentration should be one that gives approximately 80% of the maximum signal in a direct ELISA.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody to bind to the free competitor peptides.[17]
-
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixture from the competition plate to the corresponding wells of the washed and blocked target-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL/well of a suitable substrate (e.g., TMB). After sufficient color development (typically 15-30 minutes), stop the reaction with 50 µL of Stop Solution (e.g., 2N H₂SO₄).[17]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Interpretation:
The results are plotted as absorbance vs. log[competitor concentration]. The concentration of a competitor peptide that causes a 50% reduction in the signal is known as the IC50 value.
| Competitor Peptide | IC50 (nM) | Relative Cross-Reactivity (%) |
| Target (3-Thi-Ala) | 10 | 100% |
| Phe-Peptide | 500 | 2% |
| Trp-Peptide | > 10,000 | < 0.1% |
| Ala-Peptide | > 10,000 | < 0.1% |
| Scrambled Peptide | No Inhibition | 0% |
| Hypothetical Data |
Calculation: Relative Cross-Reactivity (%) = (IC50 of Target Peptide / IC50 of Competitor Peptide) * 100.
A lower IC50 value indicates a higher affinity. In this hypothetical example, the antibody is highly specific for the 3-Thi-Ala peptide, with very low cross-reactivity for the Phe-Peptide and negligible binding to others.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides a robust measure of relative affinity, SPR offers a more detailed, real-time view of the binding kinetics.[11] SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the label-free determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[19]
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., a CM5 chip) using a standard amine coupling kit (EDC/NHS).
-
Immobilize the primary antibody against the 3-Thi-Ala peptide onto the chip surface to a target level of ~2000-4000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
Causality: Covalently immobilizing the antibody creates a stable surface for repeatedly testing the binding of different peptide analytes.
-
-
Analyte Injection (Kinetic Titration):
-
Prepare a series of dilutions for each peptide (Target, Phe-Peptide, Trp-Peptide, etc.) in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected Kₑ.
-
Inject the peptide solutions sequentially over the antibody-coated surface at a constant flow rate (e.g., 30 µL/min). Each injection consists of an association phase (peptide flowing over the surface) and a dissociation phase (buffer flowing over the surface).[20]
-
Between each peptide concentration series, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound peptide without denaturing the immobilized antibody.
-
-
Data Collection: The SPR instrument records the binding response (in RU) over time, generating a sensorgram for each concentration.
Data Presentation and Interpretation:
The collected sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants.
| Peptide Analyte | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₑ) (nM) |
| Target (3-Thi-Ala) | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Phe-Peptide | 1.1 x 10⁴ | 8.8 x 10⁻³ | 800 |
| Trp-Peptide | No Binding Detected | N/A | N/A |
| Ala-Peptide | No Binding Detected | N/A | N/A |
| Hypothetical Data |
Interpretation: The SPR data provides a much deeper insight. In this example, the high affinity for the target peptide is driven by both a moderately fast "on-rate" (kₐ) and a very slow "off-rate" (kₑ), indicating a stable complex. For the Phe-Peptide, the affinity is ~400-fold weaker. This is due to a much slower on-rate and a significantly faster off-rate, suggesting the antibody-peptide complex is far less stable. This level of kinetic detail is invaluable for predicting in vivo behavior and is a key advantage of SPR.[11][20]
Conclusion: Synthesizing Data for Authoritative Insights
The validation of an antibody's specificity is not a single experiment but a weight-of-evidence approach.[21][22] By combining the high-throughput screening capability of competitive ELISA with the detailed kinetic analysis of SPR, researchers can build a comprehensive and trustworthy cross-reactivity profile.
For antibodies raised against peptides containing 3-(3-Thienyl)-DL-alanine, this rigorous approach is non-negotiable. The data generated from these studies directly informs the reliability of experimental results and the potential safety and efficacy of biotherapeutic candidates. A well-documented, quantitative comparison against structurally similar natural amino acids provides the authoritative grounding necessary for progression in research and drug development pipelines.[23]
References
-
Wessjohann, L. A., et al. (2005). Enzymatic synthesis of peptides containing unnatural amino acids. Angewandte Chemie International Edition, 44(38), 6138-6169. Retrieved from [Link]
-
Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(32), 9572-9573. Retrieved from [Link]
-
Biron, E., & Chatterjee, J. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 465-475. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine. Retrieved from [Link]
-
Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
-
JoVE. (2019). Cross-reactivity. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Andersen, M. H., et al. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. International Journal of Molecular Sciences, 24(2), 1493. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
Innovagen. (n.d.). Antibodies raised against synthetic peptides. Retrieved from [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]
-
Cusabio. (n.d.). Competitive ELISA. Retrieved from [Link]
-
Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]
-
Beaudoin, C. A., & Blundell, T. L. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Journal of Bacteriology and Parasitology, S12:002. Retrieved from [Link]
-
University of Cambridge. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Retrieved from [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. Retrieved from [Link]
-
Lee, B. (2016). Antibody Production with Synthetic Peptides. ResearchGate. Retrieved from [Link]
-
Campbell, K., et al. (2011). Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. Procedia Food Science, 1, 126-132. Retrieved from [Link]
-
Rimm, D. L. (2014). Antibody validation. ResearchGate. Retrieved from [Link]
-
Schodo, A. (2018). Ten Basic Rules of Antibody Validation. Antibodies, 7(1), 12. Retrieved from [Link]
-
GenScript. (n.d.). Advantages of Peptide Antigens. Retrieved from [Link]
-
O'Connell, K., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 119. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Antibodies raised against synthetic peptides [innovagen.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 8. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Design, Production, Characterization, and Use of Peptide Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. criver.com [criver.com]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Material Properties of Polymers Functionalized with 3-(3-Thienyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of conjugated polymers, particularly polythiophenes, represents a critical strategy for tailoring material properties for advanced biomedical applications. This guide provides a comparative analysis of polymers functionalized with the non-proteinogenic amino acid, 3-(3-Thienyl)-DL-alanine. By incorporating this unique moiety, which combines the conductive potential of a thiophene ring with the biocompatibility and chirality of an alanine backbone, novel materials with tunable electrical, thermal, mechanical, and biological properties can be engineered.[1][2][3][4] This document synthesizes data on the synthesis, characterization, and performance of these specialized polymers, offering a comparative perspective against unfunctionalized polythiophenes and polymers with alternative functional groups. Detailed experimental protocols and the rationale behind methodological choices are provided to empower researchers in this burgeoning field.
Introduction: The Imperative for Functionalized Polythiophenes
Polythiophenes are a class of intrinsically conductive polymers (ICPs) renowned for their environmental stability, electrochemical activity, and tunable electronic properties.[3][5] While pristine polythiophenes have found applications in organic electronics, their inherent hydrophobicity and lack of specific bio-interactivity limit their use in biomedical devices, such as biosensors, drug delivery systems, and tissue engineering scaffolds.[1][6]
Functionalization—the process of attaching specific chemical groups to the polymer backbone—is the key to unlocking their biomedical potential.[7][8] This process can dramatically enhance solubility, biocompatibility, and target-specific interactions without completely sacrificing the desirable electrical properties of the conjugated backbone.[2] Amino acids are particularly compelling functional groups as they introduce chirality, biocompatibility, and versatile chemical handles for further modification.
This guide focuses on 3-(3-Thienyl)-DL-alanine, an unnatural amino acid featuring a thiophene ring.[4][9] Its incorporation into a polymer backbone is hypothesized to offer a unique synergy: the thienyl group contributes to the π-conjugated system, potentially aiding charge transport, while the alanine moiety enhances biocompatibility and processability.
Synthesis and Functionalization Workflow
The creation of polymers functionalized with 3-(3-Thienyl)-DL-alanine can be achieved through the polymerization of a custom-synthesized monomer. The most common approach is chemical oxidative polymerization, valued for its scalability and relative simplicity.[10]
The causality behind this choice lies in its effectiveness for thiophene-based monomers. Oxidizing agents like iron(III) chloride (FeCl₃) can efficiently induce polymerization at the 2 and 5 positions of the thiophene ring, creating a conjugated polymer chain.[3][10] The functional group, in this case, the alanine derivative, is carried along on the monomer, becoming a pendant side chain on the final polymer.
Caption: Workflow for synthesis of functionalized polythiophene.
Comparative Analysis of Material Properties
The introduction of the 3-(3-Thienyl)-DL-alanine side chain is expected to induce significant changes in the material properties compared to unfunctionalized polythiophene (PT) and polythiophenes with other common functional groups, such as a simple carboxylic acid (PT-COOH).
Electrical Conductivity
Conductivity is a hallmark of polythiophenes, arising from the delocalized π-electrons along the conjugated backbone.[11] It is a critical parameter for applications in biosensors and neural interfaces.
Discussion: The addition of any side chain typically decreases conductivity compared to pristine polythiophene. This is due to steric hindrance, which can disrupt the planarity of the polymer backbone and reduce the effective conjugation length. The bulky 3-(3-Thienyl)-DL-alanine group is expected to cause a more significant drop in conductivity than a smaller group like -COOH. However, the presence of the extra thienyl group in the side chain may offer alternative, albeit less efficient, pathways for charge hopping between chains, a phenomenon that warrants further investigation.
Table 1: Comparative Electrical Conductivity
| Material | Functional Group | Typical Conductivity (S/cm) | Measurement Method |
|---|---|---|---|
| Unfunctionalized Polythiophene (PT) | None | 10¹ - 10³ | Four-Point Probe[12][13] |
| PT-COOH | -COOH | 10⁻² - 10⁰ | Four-Point Probe[12][13] |
| PT-Thienyl-Alanine | -C₂H₄(NH₂)(COOH)C₄H₃S | 10⁻⁵ - 10⁻³ (Estimated) | Four-Point Probe[12][13] |
Thermal Properties
Thermal stability is crucial for material processing and long-term device stability. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterization.[14][15][16] TGA measures weight loss as a function of temperature, indicating decomposition points, while DSC identifies phase transitions like the glass transition temperature (Tg).[17][18][19]
Discussion: The alanine component in the side chain may lower the initial decomposition temperature compared to the highly stable polythiophene backbone. TGA would reveal a multi-step decomposition, with the side chain degrading first.[20] The bulky, flexible side chains are also expected to lower the glass transition temperature (Tg), making the material less brittle and more flexible at room temperature compared to unfunctionalized PT. This enhanced flexibility can be advantageous for applications requiring conformal contact with soft biological tissues.[1]
Table 2: Comparative Thermal Properties
| Material | Td, 5% (TGA, °C) | Tg (DSC, °C) | Key Insight |
|---|---|---|---|
| Unfunctionalized Polythiophene (PT) | > 400 | > 150 (often not observed) | High thermal stability, rigid backbone.[21] |
| PT-COOH | ~350 | ~100-120 | Carboxylic groups slightly reduce stability. |
| PT-Thienyl-Alanine | ~280-320 (Estimated) | ~80-100 (Estimated) | Side-chain degrades first; increased chain mobility.[22] |
Mechanical Properties
For materials intended for wearable sensors or implantable devices, mechanical properties such as tensile strength, elongation at break, and Young's modulus are critical to ensure durability and prevent mechanical mismatch with biological tissue.[23][24]
Discussion: The introduction of bulky side chains disrupts the close packing of polymer chains, generally leading to a decrease in tensile strength and Young's modulus (stiffness) but an increase in elongation at break (flexibility). This trade-off is often desirable in biomedical applications. The PT-Thienyl-Alanine polymer is expected to be more flexible and less stiff than both PT and PT-COOH, making it better suited for dynamic biological environments.
Table 3: Comparative Mechanical Properties
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
|---|---|---|---|
| Unfunctionalized Polythiophene (PT) | 50 - 150 | < 10 | 2 - 5 |
| PT-COOH | 30 - 80 | 10 - 30 | 1 - 2.5 |
| PT-Thienyl-Alanine | 15 - 50 (Estimated) | 30 - 100 (Estimated) | 0.5 - 1.5 (Estimated) |
Biocompatibility
Biocompatibility is the ability of a material to perform its desired function without eliciting an undesirable local or systemic response in the host.[25] It is the most critical parameter for any material intended for medical use.[25] Cytotoxicity assays are a primary screening tool.[26][27]
Discussion: This is where functionalization with an amino acid provides the most significant advantage. Unfunctionalized polythiophene is hydrophobic and can elicit a foreign body response.[6] While PT-COOH improves wettability, the amino acid moiety in PT-Thienyl-Alanine is expected to significantly enhance biocompatibility. Amino acids are fundamental biological building blocks, and their presence on the polymer surface can promote favorable cell interactions and reduce cytotoxicity.[28]
Caption: Workflow for a standard in vitro cytotoxicity test.
Table 4: Comparative Biocompatibility (Cytotoxicity Assay)
| Material | Cell Viability (%) (ISO 10993-5) | Expected Outcome |
|---|---|---|
| Unfunctionalized Polythiophene (PT) | 60 - 80 | Mildly Cytotoxic |
| PT-COOH | 75 - 90 | Generally Biocompatible |
| PT-Thienyl-Alanine | > 90 (Estimated) | Highly Biocompatible[28][29] |
Detailed Experimental Protocols
The trustworthiness of comparative data hinges on standardized and well-executed experimental protocols.
Protocol 1: Electrical Conductivity Measurement (Four-Point Probe)
-
Rationale: The four-point probe method is chosen to eliminate the influence of contact resistance, which is a significant source of error in two-point measurements, especially for semiconducting polymers.[13]
-
Sample Preparation: Prepare thin films of the polymer on an insulating substrate (e.g., glass) via spin-coating or drop-casting. Ensure the film thickness is uniform and measure it accurately (e.g., using a profilometer).
-
Setup: Use a four-point probe head with equally spaced, collinear tungsten carbide tips.
-
Measurement: Apply a constant DC current (I) through the two outer probes. Measure the voltage (V) across the two inner probes using a high-impedance voltmeter.
-
Calculation: Calculate the sheet resistance (Rs). For a thin film, Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).
-
Conductivity (σ): Calculate the bulk conductivity using the formula σ = 1 / (Rs * t), where 't' is the film thickness.
-
Validation: Perform measurements at multiple locations on the film to ensure homogeneity. Repeat with varying currents to confirm ohmic contact.
Protocol 2: Thermal Stability Analysis (TGA)
-
Rationale: TGA is the definitive method for determining the thermal stability and decomposition profile of a polymer. A nitrogen atmosphere is used to prevent oxidative degradation, isolating the inherent thermal stability of the material.[14][16]
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove all oxygen.
-
Heating Program: Heat the sample from ambient temperature (~25 °C) to an upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset decomposition temperature and the temperature of 5% weight loss (Td, 5%). Analyze the derivative of the weight loss curve to identify temperatures of maximum decomposition rates for different components (e.g., side chain vs. backbone).[20]
Protocol 3: Biocompatibility Assessment (Indirect Contact MTT Assay)
-
Rationale: An indirect contact assay using an extract is chosen to evaluate the potential toxicity of any leachable substances from the polymer, which is a primary concern for in-vivo applications.[26][27] The MTT assay is a standardized colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[28]
-
Extract Preparation (as per ISO 10993-12): Incubate a known surface area of the sterile polymer film in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37 °C to create an extract.
-
Cell Culture: Seed L929 mouse fibroblast cells (a standard cell line for cytotoxicity testing[29]) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the old medium from the cells and replace it with the prepared polymer extracts. Include a negative control (fresh medium) and a positive control (e.g., medium with dilute phenol).
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control: % Viability = (Absorbance_sample / Absorbance_negative_control) * 100. A viability of >70% is generally considered non-cytotoxic.
Conclusion and Future Outlook
The functionalization of polythiophenes with 3-(3-Thienyl)-DL-alanine presents a promising strategy for developing advanced biomaterials. The introduction of this specific amino acid moiety is projected to significantly enhance biocompatibility and introduce favorable mechanical flexibility, albeit at the cost of electrical conductivity. This trade-off is often acceptable and even desirable for creating effective interfaces between electronic devices and biological systems.
The comparative data, based on established principles of polymer science, suggests that PT-Thienyl-Alanine would outperform both unfunctionalized polythiophene and simpler functionalizations like PT-COOH in terms of cell viability and mechanical suitability for in-vivo applications. Future research should focus on the in vivo performance of these materials, investigating aspects such as long-term stability, bio-integration, and inflammatory response. Furthermore, exploring the use of the enantiomerically pure D- or L- forms of the amino acid, instead of the DL-racemic mixture, could unlock specific stereoselective interactions with biological targets, paving the way for highly sophisticated biosensors and therapeutic devices.[4]
References
- Mechanical testing | Polymer Chemistry Class Notes. (URL: )
- Biocompatibility testing of polymers: in vitro studies with in vivo correl
- Biocompatibility of Polymers | Materials for Medical Devices | Handbooks. (URL: )
- Functionalized Polythiophene Copolymers for Electronic Biomedical Devices. (URL: )
- 3 Essential Types of Mechanical Testing for Polymer Development - TA Instruments. (URL: )
- Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB00852F. (URL: )
- How to Measure the Mechanical Properties of Polymers - AZoM. (URL: )
- The Synthesis and Characterization of Thiophene Deriv
- Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing). (URL: )
- Polythiophenes in biological applic
- Biocompatibility: Screening Methods, Regul
- A Laboratory Guide to Polymer M
- Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties - MDPI. (URL: )
- Polymer Testing | Stable Micro Systems. (URL: )
- D.c.
- Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - NIH. (URL: )
- Biocompatibility Test Methods - Pacific BioLabs. (URL: )
- In-plane Thermal Conductivity Measurement of Conjugated Polymer Films by Membrane-based AC Calorimetry | Chemistry Letters | Oxford Academic. (URL: )
- Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC - NIH. (URL: )
- In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC - NIH. (URL: )
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC - NIH. (URL: )
- (PDF) Synthesis and characterization of poly(thiophene-co-pyrrole)
- Simple setup to measure electrical properties of polymeric films - AIP Publishing. (URL: )
- How to Measure the Conductivity of Polymers in Electronics - P
- 50th Anniversary Perspective: Conducting/Semiconducting Conjugated Polymers.
- An introduction to thermal analysis of polymeric m
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. (URL: )
- Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed. (URL: )
- Investigation of Polymers with Differential Scanning Calorimetry Contents. (URL: )
- DSC Analysis of Polymers | Thermal - EAG Labor
- Thermal analysis techniques for characterization of polymer materials - ResearchG
- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (URL: )
- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)
- Poly(alanine)
- 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem - NIH. (URL: )
- Synthesis and characterization of multi-allyl-functionalized polylacti - Dove Medical Press. (URL: )
Sources
- 1. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C6TB00852F [pubs.rsc.org]
- 8. Biofunctionalization of polydioxythiophene derivatives for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 16. researchgate.net [researchgate.net]
- 17. r-techmaterials.com [r-techmaterials.com]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. dovepress.com [dovepress.com]
- 21. Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fiveable.me [fiveable.me]
- 24. azom.com [azom.com]
- 25. dl.asminternational.org [dl.asminternational.org]
- 26. specialchem.com [specialchem.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
- 28. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Thienyl)-DL-alanine
Navigating the complexities of laboratory waste management is fundamental to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Thienyl)-DL-alanine. As a substituted amino acid containing a thiophene moiety, this compound requires a cautious and informed approach to its handling and disposal. The procedures outlined herein are rooted in established safety protocols and regulatory standards, designed to protect researchers, support staff, and the environment.
Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough hazard assessment is critical. While a comprehensive, peer-reviewed toxicological profile for 3-(3-Thienyl)-DL-alanine is not extensively documented, data from its stereoisomer, L-3-Thienylalanine, and related thiophene compounds provide a strong basis for a conservative safety posture.
The Safety Data Sheet (SDS) for L-3-Thienylalanine identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Thiophene-containing compounds, in general, are treated as potentially harmful and irritant substances[2][3][4].
Core Directive: Based on this evidence, all waste streams containing 3-(3-Thienyl)-DL-alanine must be classified and managed as hazardous chemical waste . This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, weigh boats).
-
Contaminated Personal Protective Equipment (PPE).
Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer system[2][5].
Personal Protective Equipment (PPE) for Handling and Disposal
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling 3-(3-Thienyl)-DL-alanine waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes of solutions and airborne dust, preventing serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation[1]. Double-gloving is recommended when handling concentrated waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The proper disposal of 3-(3-Thienyl)-DL-alanine waste is a multi-step process that begins at the point of generation. Adherence to this workflow is essential for regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions and facilitates efficient disposal by your institution's environmental health and safety (EHS) office.
| Waste Stream | Collection Container | Instructions |
| Solid Waste | Designated, leak-proof hazardous waste container (e.g., HDPE pail) with a secure lid. | Collect unused solid 3-(3-Thienyl)-DL-alanine, contaminated weigh boats, wipes, and disposable labware[3][6]. |
| Liquid Waste | Designated, leak-proof hazardous waste container (e.g., glass or compatible plastic carboy). | Collect all aqueous and solvent-based solutions containing the compound. Do not mix with incompatible waste streams[2][3]. |
| Contaminated PPE | Labeled, sealed plastic bag or container for solid hazardous waste. | Dispose of used gloves, disposable lab coats, and other contaminated items in a dedicated container[2][3]. |
| Contaminated Sharps | Puncture-proof sharps container. | All needles, scalpels, or glass Pasteur pipettes contaminated with the compound must be disposed of in a sharps container. |
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement under the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[7][8]. Every waste container must be clearly labeled with:
-
The full chemical name: "3-(3-Thienyl)-DL-alanine" .
-
An indication of the hazards (e.g., "Irritant")[8].
-
The date when waste was first added to the container.
Step 3: Waste Accumulation and Storage
Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[7][8][9].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[9].
-
Container Management: Waste containers must be kept closed except when adding waste[6]. They should be stored in a cool, dry, well-ventilated area away from incompatible materials[2][10].
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste[7][9].
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3][6]. Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol[11].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the disposal of 3-(3-Thienyl)-DL-alanine waste.
Caption: Decision workflow for handling 3-(3-Thienyl)-DL-alanine waste.
Spill Management Procedures
In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the spill area[2].
-
Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.
-
Contain Spill: For small spills, cover and absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth[2][10]. Do not use combustible materials like paper towels[2].
-
Clean Up: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal[2].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste[2][3].
Regulatory Framework
The management of hazardous chemical waste in a laboratory setting is governed by several federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for hazardous waste management, including identification, generation, transportation, and disposal[9][12]. The "Generator Improvements Rule" has updated some of these regulations to better suit healthcare and laboratory settings[7].
-
Occupational Safety and Health Administration (OSHA): OSHA sets the standards for worker safety during hazardous waste operations and emergency response (HAZWOPER)[13][14][15]. This includes requirements for PPE, hazard communication, and employee training[16].
By adhering to the protocols in this guide, your laboratory can maintain a high standard of safety and ensure compliance with these critical regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your facility.
References
- BenchChem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Blick, K. E. (2019).
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Medical Laboratory Observer. (2020). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- BenchChem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
- Clean Management Environmental Group. (2022, September 13).
- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.).
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- ChemicalBook. (2025, July 19). L-3-THIENYLALANINE - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
Sources
- 1. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.ca [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. acs.org [acs.org]
- 12. nationalacademies.org [nationalacademies.org]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling 3-(3-Thienyl)-DL-alanine
As a Senior Application Scientist, I understand that your work at the bench is paramount. Handling novel compounds like 3-(3-Thienyl)-DL-alanine requires not just procedural accuracy but a deep-seated understanding of the "why" behind each safety step. This guide is structured to provide that insight, moving beyond a simple checklist to offer a comprehensive operational plan. Our goal is to ensure that your innovative research is built on an unwavering foundation of safety and best practices. Think of this document as your trusted partner in laboratory safety, designed to be as indispensable as the compound itself.
Hazard Identification and Risk Assessment: The "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. 3-(3-Thienyl)-DL-alanine, a heterocyclic amino acid derivative, is classified with specific risks that dictate our safety protocols.
According to available Safety Data Sheet (SDS) information for the L-isomer, which should be considered relevant for the DL-racemic mixture, the compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): As a powder, it may cause respiratory irritation if inhaled.[1][2]
These classifications are our primary drivers for selecting specific Personal Protective Equipment (PPE). The physical form of the compound—a solid powder—presents a significant risk of aerosolization and inhalation, making containment and respiratory protection key pillars of our handling strategy.[3][4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following equipment is mandatory for all personnel handling 3-(3-Thienyl)-DL-alanine.
Data Presentation: Required PPE for 3-(3-Thienyl)-DL-alanine
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Minimum: Disposable nitrile gloves. Inspect for tears before use.[5][6] For extended handling or higher quantities, consider double-gloving or using thicker neoprene gloves. Change gloves immediately upon contamination. |
| Eyes | Safety glasses with side shields or goggles | Minimum: ANSI Z87.1-compliant safety glasses with side shields to protect against airborne particles.[7] Recommended: Chemical splash goggles for complete protection.[6] |
| Face | Face shield (in addition to goggles) | Required when there is a significant risk of splashing or aerosolization, such as during bulk transfers or spill cleanup.[5][8] |
| Body | Laboratory coat | A standard, buttoned lab coat is required to protect skin and personal clothing from contamination.[5][9] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5][6] The type (e.g., N95 for particulates) should be determined by a formal risk assessment. |
Step-by-Step Operational Plan
Adherence to a strict, sequential operational plan minimizes exposure and ensures a safe handling environment from start to finish.
Preparation and Engineering Controls
-
Designated Area: All weighing and handling of solid 3-(3-Thienyl)-DL-alanine must be conducted within a certified chemical fume hood to control dust and vapor.[5]
-
Pre-Operational Check: Before starting, verify that the fume hood is functioning correctly. Ensure all necessary PPE is available and in good condition.[9] Keep a chemical spill kit accessible.
-
Hazard Communication: All personnel involved must read and understand the Safety Data Sheet (SDS) for the compound.[10] The handling area should be clearly marked.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Minimize Dust: When transferring the solid material, use tools like spatulas carefully to avoid generating dust.[5][11] Do not pour the powder from a height.
-
Containment: Keep the container tightly closed when not in use.[1] Perform all manipulations on a disposable bench liner to contain any minor spills.
Experimental Workflow: Safe Handling of 3-(3-Thienyl)-DL-alanine
Caption: Workflow for safe handling, post-use cleanup, and spill response.
In Case of a Spill
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: If the spill is small and you are trained for cleanup, proceed. For large spills, contact your institution's Environmental Health & Safety (EHS) department.
-
Protect: Wear all appropriate PPE, including respiratory protection.[5]
-
Clean: Carefully sweep or wipe up the solid material, avoiding any actions that generate dust. Place the material into a clearly labeled, sealed container for disposal.[5][12]
-
Decontaminate: Clean the spill area thoroughly.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and future exposure.
-
Chemical Waste: Dispose of unused 3-(3-Thienyl)-DL-alanine and any material from spill cleanup as hazardous chemical waste.[1] The container must be sealed, accurately labeled, and disposed of through your institution's EHS-approved waste stream.
-
Contaminated PPE:
-
Gloves: Dispose of used nitrile gloves in the designated solid hazardous waste container immediately after handling is complete.
-
Lab Coat: If significant contamination occurs, remove the lab coat carefully and have it professionally laundered or disposed of as hazardous waste, per institutional policy. Do not take contaminated lab coats home.
-
Other Disposables: Any contaminated disposable items (e.g., bench liners, wipes) must be placed in the solid hazardous waste container.
-
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the solvent used in your research) before recycling or disposal, or managed as hazardous waste.
Emergency Procedures: First Aid
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air.[1] If breathing is difficult or they feel unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
References
- BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Center for Chemical Process Safety. Guidelines for safe handling of powders and bulk solids.
- ChemicalBook.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 95363, 3-(3-Thienyl)-DL-alanine.
- psi-bfm.com. A Comprehensive Guide to Safe Powder Handling.
- Capital Resin Corporation. The OSHA Chemical Storage Requirements.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- BulkInside.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- University of Washington Environmental Health & Safety.
- Fisher Scientific.
- European Chemicals Agency (ECHA).
- Fisher Scientific.
- Auburn University. Personal Protective Equipment.
- LookChem.
- Fisher Scientific.
- Carl ROTH.
- Apollo Scientific.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 150953, 3-(3-Benzo(b)thienyl)alanine.
- Cole-Parmer.
- Surfactant Encyclopedia. 3-(2-Thienyl)-DL-alanine.
- XiXisys.com.
- Carl ROTH. Safety Data Sheet: (S)-3-(Allylsulphinyl)-L-alanine.
Sources
- 1. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 2. 3-(2-Thienyl)-DL-alanine - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. epa.gov [epa.gov]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 11. lookchem.com [lookchem.com]
- 12. fishersci.nl [fishersci.nl]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
